molecular formula C15H13Cl2NO4 B13740488 Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Cat. No.: B13740488
M. Wt: 342.2 g/mol
InChI Key: SIEYIAKIHLKLSC-UHFFFAOYSA-N
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Description

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a synthetic quinoline derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in medicinal chemistry, for the construction of more complex molecules with potential biological activity. Its structure incorporates two key features: ester groups that can be modified into amides or other functional groups, and chlorine atoms at the 6 and 8 positions which are common sites for further synthetic elaboration to fine-tune the properties of the resulting compounds. Quinoline-2,3-dicarboxylate scaffolds are recognized for their significant potential in pharmaceutical research. Structural analogs, such as diethyl 2-styrylquinoline-3,4-dicarboxylate, have demonstrated potent antitumor activity against human cancer cell lines, including A549, HT29, and T24, in some cases outperforming the reference drug cisplatin . Other quinoline derivatives have shown notable antiplasmodial efficacy against sensitive strains of Plasmodium falciparum . Furthermore, specific tricyclic quinoline analogs have been identified as potent inhibitors of quinone reductase 2 (QR2), an enzyme implicated in metabolic processes relevant to cell protection from chemical damage . As a specialized chemical intermediate, Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H13Cl2NO4

Molecular Weight

342.2 g/mol

IUPAC Name

diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

InChI

InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-6-8-5-9(16)7-11(17)12(8)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3

InChI Key

SIEYIAKIHLKLSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C(=O)OCC)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Diethyl 6,8-Dichloroquinoline-2,3-dicarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently serving as the core structure for antimalarial, antineoplastic, and antimicrobial agents. Specifically, 2,3-dicarboxylate-substituted quinolines are highly valued as versatile synthetic intermediates, allowing for orthogonal derivatization at the C2 and C3 positions. This whitepaper provides an in-depth, self-validating protocol for the synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate . By leveraging the classical Friedländer heteroannulation, we detail the chemical causality behind reactant selection, mechanistic progression, and experimental optimization to ensure high-yield, reproducible results.

Strategic Rationale & Chemical Causality

The synthesis of highly functionalized quinolines can be approached via several classical named reactions (e.g., Skraup, Doebner-Miller, Combes). However, the Friedländer synthesis remains the most direct and atom-economical method for constructing poly-substituted quinolines with absolute regiocontrol[1].

Reactant Selection

To synthesize Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, the retrosynthetic disconnection dictates two primary synthons:

  • 2-Amino-3,5-dichlorobenzaldehyde : This ortho-aminoaryl aldehyde dictates the substitution pattern of the final aromatic ring. The 3,5-dichloro substituents on the aniline ring translate directly to the 6,8-dichloro positions on the resulting quinoline[2]. The electron-withdrawing nature of these halogens reduces the nucleophilicity of the primary amine, which inherently slows the initial condensation step.

  • Diethyl 2-oxosuccinate (Diethyl oxaloacetate) : This dicarbonyl compound provides both the

    
    -keto group required for initial imine formation and the highly activated 
    
    
    
    -methylene group necessary for the subsequent intramolecular aldol addition. It simultaneously installs the required diethyl dicarboxylate moieties at the C2 and C3 positions.
Mechanistic Pathway

The Friedländer heteroannulation proceeds via a tandem condensation-cyclodehydration mechanism[3]:

  • Step 1 (Schiff Base Formation): The primary amine of 2-amino-3,5-dichlorobenzaldehyde attacks the sterically accessible

    
    -keto carbon of diethyl oxaloacetate, eliminating water to form an imine.
    
  • Step 2 (Enolization & Aldol Addition): The active methylene group of the oxaloacetate moiety undergoes acid- or base-catalyzed enolization. The resulting enol/enolate attacks the pendant aldehyde carbonyl in an intramolecular aldol-type addition.

  • Step 3 (Aromatization): A final dehydration event expels a second molecule of water, driving the system into a thermodynamic sink via the formation of the fully aromatized quinoline ring.

Workflow Visualization

The following DOT diagram maps the mechanistic workflow and causal relationships of the synthesis.

G A Reactants: 2-Amino-3,5-dichlorobenzaldehyde + Diethyl oxaloacetate B Step 1: Nucleophilic Amine Attack (Schiff Base/Imine Formation) A->B -H2O (Condensation) C Step 2: Active Methylene Enolization & Intramolecular Aldol Addition B->C Base/Acid Catalysis D Step 3: Dehydration & Ring Aromatization C->D -H2O (Elimination) E Product: Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate D->E Thermodynamic Sink

Figure 1: Mechanistic pathway of the Friedländer synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate.

Quantitative Data: Reaction Optimization

Because the electron-withdrawing chlorine atoms on the benzaldehyde precursor reduce amine nucleophilicity, catalyst selection and water removal are critical for driving the reaction to completion[3]. The table below summarizes the optimization of catalytic conditions.

EntryCatalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol78 (Reflux)2435%
2Piperidine (20 mol%)Ethanol78 (Reflux)1268%
3p-TsOH (10 mol%)Toluene110 (Dean-Stark)492%
4Ionic Liquid (TEAOHF)Solvent-free80289%

Table 1: Optimization of Friedländer Heteroannulation conditions. The use of p-Toluenesulfonic acid (p-TsOH) with a Dean-Stark apparatus provides the optimal balance of yield and scalability.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm the success of each phase before proceeding.

Materials Required
  • 2-Amino-3,5-dichlorobenzaldehyde (1.0 equiv, 10.0 mmol)

  • Diethyl 2-oxosuccinate / Diethyl oxaloacetate (1.1 equiv, 11.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 1.0 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-3,5-dichlorobenzaldehyde (1.90 g, 10.0 mmol) and diethyl oxaloacetate (2.07 g, 11.0 mmol) in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add p-TsOH·H₂O (190 mg, 1.0 mmol) to the mixture.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the oxaloacetate, enhancing its electrophilicity to overcome the poor nucleophilicity of the dichloro-substituted amine.

  • Dehydrative Reflux: Attach a Dean-Stark trap fitted with a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).

    • Validation Check 1: Monitor the Dean-Stark trap. The azeotropic removal of water (approx. 0.36 mL expected) visually confirms the progression of the dual-dehydration mechanism (imine formation and final aromatization).

  • Reaction Monitoring (IPC): After 3 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (4:1).

    • Validation Check 2: The reaction is deemed complete when the distinct yellow spot of the starting benzaldehyde is entirely consumed, replaced by a highly UV-active product spot at a lower Rf value.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the acid catalyst, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude solid.

  • Purification: Recrystallize the crude product from hot ethanol to afford Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate as a crystalline solid.

    • Validation Check 3 (NMR): Confirm structural integrity via ¹H NMR. The disappearance of the characteristic aldehyde proton (

      
       ~9.8 ppm) and the appearance of the distinct quinoline aromatic protons confirm successful heteroannulation.
      

Conclusion

The synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is robustly achieved via a p-TsOH-catalyzed Friedländer heteroannulation. By understanding the electronic deactivation caused by the 3,5-dichloro substitution on the starting aniline, chemists can logically apply dehydrative conditions (Dean-Stark) to force the equilibrium toward the thermodynamic sink of the aromatized quinoline. This protocol provides a highly scalable, self-validating framework for generating this critical heterocyclic building block.

References[2] Title: 2-Amino-3,5-dichlorobenzaldehyde (CAS 53874-72-9) - Fluorochem

Sources

chemical properties of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate: Mechanistic Pathways, Synthesis, and Applications in Advanced Therapeutics

Executive Summary

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as highly privileged scaffolds. Specifically, Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) serves as a critical, polyfunctional building block[1]. The presence of two electron-withdrawing chlorine atoms at the 6- and 8-positions imparts enhanced lipophilicity and metabolic stability—hallmarks of potent antimalarial and antimicrobial agents. Simultaneously, the diester functionality at the 2- and 3-positions provides orthogonal handles for downstream derivatization, enabling the synthesis of complex active pharmaceutical ingredients (APIs) and rigid multidentate ligands for Metal-Organic Frameworks (MOFs)[2].

This whitepaper provides an in-depth technical analysis of the chemical properties, synthetic methodologies, and application profiles of this vital intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical parameters of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is essential for predicting its behavior in both synthetic workflows and biological systems. The dual halogenation significantly alters the electron density of the quinoline core, reducing the basicity of the quinoline nitrogen while increasing the overall hydrophobicity of the molecule[3].

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionCausality & Impact
IUPAC Name Diethyl 6,8-dichloroquinoline-2,3-dicarboxylateStandard nomenclature defining the substitution pattern.
CAS Number 1296950-44-1Unique identifier for commercial sourcing[1].
Molecular Formula C₁₅H₁₃Cl₂NO₄Defines stoichiometry for reaction equivalents.
Molecular Weight 342.17 g/mol Critical for precise molarity calculations in synthesis.
XLogP3 (Estimated) ~4.2High lipophilicity driven by the 6,8-dichloro substitution, enhancing membrane permeability.
Solubility Profile Soluble in DCM, EtOAc, DMSO; Insoluble in H₂ODictates the choice of organic solvents for extraction and chromatographic purification.
H-Bond Donors/Acceptors 0 / 5The ester oxygens and quinoline nitrogen act as hydrogen bond acceptors during target binding.

Mechanistic Pathways: The Friedländer Annulation

The most robust and atom-economical route to synthesize Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is via a modified Friedländer Annulation . This convergent synthesis utilizes 2-amino-3,5-dichlorobenzaldehyde (CAS: 53874-72-9) and diethyl oxaloacetate as precursors[4].

Causality of the Reaction Mechanism:
  • Imine Formation: The primary amine of 2-amino-3,5-dichlorobenzaldehyde acts as a nucleophile, attacking the highly electrophilic

    
    -keto carbonyl of diethyl oxaloacetate. Because the 3,5-dichloro substitutions are electron-withdrawing, the nucleophilicity of the amine is slightly attenuated. Consequently, a mild base (e.g., piperidine) and thermal energy are required to drive the dehydration and form the Schiff base.
    
  • Enolization: The base deprotonates the active methylene group of the oxaloacetate moiety, generating a reactive enolate intermediate.

  • Intramolecular Cyclization: The enolate undergoes an intramolecular Knoevenagel-type condensation by attacking the adjacent formyl carbon.

  • Aromatization: Subsequent dehydration yields the fully aromatized, thermodynamically stable 6,8-dichloroquinoline ring system.

Synthesis A 2-Amino-3,5-dichloro- benzaldehyde C Base Catalysis (e.g., Piperidine, Reflux) A->C B Diethyl oxaloacetate B->C D Schiff Base Formation & Enolization C->D E Intramolecular Aldol Condensation D->E F Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate E->F

Figure 1: Workflow of the Friedländer Annulation yielding the target quinoline dicarboxylate.

Reactivity & Downstream Applications

A. Coordination Chemistry and MOFs

The diethyl ester is highly stable but can be cleanly saponified to 6,8-dichloroquinoline-2,3-dicarboxylic acid. This dicarboxylic acid is a highly sought-after multidentate ligand. Research demonstrates that fully deprotonated quinoline-2,3-dicarboxylates connect with transition metals (such as Co(II), Mn(II), and Ag(I)) via


-bridges to form square-wave 2D networks and 3D Metal-Organic Frameworks (MOFs)[2][5]. The steric bulk and electron-withdrawing nature of the 6,8-dichloro groups modulate the pore size and electronic properties of these MOFs, making them valuable for electrocatalysis and solid-state fluorescence[2].
B. Pharmacological Scaffolding

Halogenated quinolines are historically validated pharmacophores for infectious diseases. The 6,8-dichloro substitution pattern is particularly adept at fitting into the hydrophobic pockets of target proteins, such as the Plasmodium falciparum heme polymerase or mycobacterial targets[6]. By converting the 2,3-diesters into hydrazones or amides, researchers can rapidly generate libraries of compounds with potent anti-tubercular and antimalarial properties[6].

Applications Core Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate Hydrolysis Alkaline Saponification (NaOH / EtOH) Core->Hydrolysis Amidation Amidation / Hydrazinolysis Core->Amidation Acid 6,8-Dichloroquinoline- 2,3-dicarboxylic acid Hydrolysis->Acid MOF Metal Coordination (Co, Mn) -> Electrocatalytic MOFs Acid->MOF Bio Hydrazone Derivatives -> Antimalarial Agents Amidation->Bio

Figure 2: Divergent downstream applications in materials science and pharmacology.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation checkpoints (TLC and LC-MS).

Protocol 1: Synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Objective: Condense 2-amino-3,5-dichlorobenzaldehyde with diethyl oxaloacetate.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-3,5-dichlorobenzaldehyde (10.0 mmol) in 30 mL of anhydrous ethanol.

  • Reagent Addition: Add diethyl oxaloacetate (11.0 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

  • Catalysis: Introduce piperidine (1.0 mmol, 0.1 eq) as a catalytic base. Causality: Piperidine is basic enough to enolize the active methylene without causing premature ester hydrolysis.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (80 °C). Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The disappearance of the yellow benzaldehyde spot (typically within 4-6 hours) validates the completion of the cyclization.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Redissolve the crude residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to yield the pure product. Validate mass via LC-MS (

    
     expected at m/z 342.0).
    
Protocol 2: Saponification to 6,8-Dichloroquinoline-2,3-dicarboxylic Acid

Objective: Hydrolyze the diester to generate a rigid MOF ligand.

  • Preparation: Dissolve Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (5.0 mmol) in 20 mL of a 1:1 mixture of THF and Methanol.

  • Hydrolysis: Add an aqueous solution of NaOH (20.0 mmol, 4.0 eq, in 10 mL H₂O). Causality: A large excess of strong base ensures complete hydrolysis of the sterically hindered C2 ester.

  • Reaction: Stir at 60 °C for 12 hours. Validate via TLC (complete baseline retention of the highly polar dicarboxylate salt).

  • Acidification: Cool to 0 °C in an ice bath. Carefully acidify the mixture using 2M HCl until the pH reaches ~2.0. The 6,8-dichloroquinoline-2,3-dicarboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum oven at 50 °C.

References

  • AA Blocks. Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) Product Index. Retrieved from:[Link]

  • Zhao, Y.-L., et al. (2022). Two 2D Co(II)/Mn(II) coordination polymers based on the quinoline-2,3-dicarboxylate ligand: synthesis, crystal structure, and fluorescence properties. Ingenta Connect. Retrieved from: [Link]

  • Venugopala, K. N., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. ResearchGate. Retrieved from: [Link]

Sources

Technical Guide: Mechanism & Synthesis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

[1]

Executive Summary

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a highly functionalized quinoline scaffold used primarily as an intermediate in the development of glutamate receptor antagonists (e.g., NMDA/AMPA receptor modulators) and broad-spectrum antibiotics.[1] Its core structure features a bicyclic aromatic system with specific chlorination at the 6 and 8 positions and vicinal dicarboxylate esters at the 2 and 3 positions.[2]

This guide details the Friedländer Annulation as the primary, high-fidelity synthetic route.[2] Unlike the Conrad-Limpach or Gould-Jacobs cycles—which typically yield 4-hydroxyquinolines—the Friedländer approach using diethyl oxaloacetate directly yields the fully aromatized 2,3-dicarboxylate system without requiring subsequent deformylation or chlorination/reduction steps.[1][2]

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into its synthons. The quinoline core is best disconnected at the N1–C2 and C3–C4 bonds, revealing two primary precursors:

  • Nucleophilic Core: 2-Amino-3,5-dichlorobenzaldehyde (providing the benzene ring, the amine, and the C4 methine).

  • Electrophilic Fragment: Diethyl oxaloacetate (providing the C2 and C3 carbons and their respective ester groups).[2]

RetrosynthesisTargetDiethyl 6,8-dichloroquinoline-2,3-dicarboxylateDisconnectionDisconnection(Friedländer)Target->DisconnectionRetrosynthesisPrecursor12-Amino-3,5-dichlorobenzaldehyde(Nucleophile)Disconnection->Precursor1Precursor2Diethyl Oxaloacetate(Electrophile)Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quinoline core.

Primary Synthetic Route: Friedländer Annulation

The most robust protocol involves the condensation of 2-amino-3,5-dichlorobenzaldehyde with diethyl oxaloacetate .[1][2] This reaction is thermodynamically driven by the formation of the stable pyridine ring and the elimination of two water molecules.

Reaction Scheme

Reagents:

  • Substrate A: 2-Amino-3,5-dichlorobenzaldehyde (CAS: 53874-72-9)[1][2][3]

  • Substrate B: Diethyl oxaloacetate (Sodium salt or free keto-ester)[1][2]

  • Catalyst: Piperidine (mild base) or p-Toluenesulfonic acid (acid catalysis)[1][2]

  • Solvent: Ethanol or Toluene (reflux)[1][2]

Detailed Mechanism

The formation proceeds via a step-wise condensation-cyclization sequence.[1][2]

  • Imine Formation (Schiff Base): The primary amine of the benzaldehyde attacks the ketone carbonyl (C2) of diethyl oxaloacetate.[2] This is favored over the ester carbonyls due to the higher electrophilicity of the ketone.[2]

  • Enamine Tautomerization: The resulting imine equilibrates to an enamine, increasing nucleophilicity at the alpha-carbon (C3 of the future quinoline).[2]

  • Intramolecular Aldol Condensation: The enamine carbon attacks the aldehyde carbonyl of the benzene ring, closing the ring to form a dihydroquinoline intermediate.[2]

  • Dehydration & Aromatization: Elimination of water from the aldol adduct drives the system to full aromaticity, yielding the target quinoline.[2]

MechanismStep11. Nucleophilic Attack(Amine -> Ketone)Step22. Imine Formation(- H2O)Step1->Step2Acid/Base Cat.Step33. Cyclization(C-C Bond Formation)Step2->Step3IntramolecularStep44. Dehydration(Aromatization)Step3->Step4- H2O

Figure 2: Mechanistic flow of the Friedländer Annulation.[1][2]

Experimental Protocol

This protocol is adapted for a 10 mmol scale synthesis.

Materials Checklist
ReagentMW ( g/mol )Equiv.AmountRole
2-Amino-3,5-dichlorobenzaldehyde 190.031.01.90 gLimiting Reagent
Diethyl oxaloacetate 188.181.22.26 gElectrophile
Piperidine 85.150.1~100 µLCatalyst
Ethanol (Anhydrous) 46.07Solvent20 mLSolvent
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.90 g of 2-amino-3,5-dichlorobenzaldehyde in 15 mL of anhydrous ethanol.

  • Addition: Add 2.26 g of diethyl oxaloacetate to the solution.

  • Catalysis: Add 5 drops (approx. 100 µL) of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor the reaction by TLC (Hexane:EtOAc 3:1).[2] The reaction typically reaches completion within 3–5 hours .[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Often, the product will crystallize directly upon cooling. If so, filter the solid.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and wash with water (2 x 10 mL) to remove the catalyst and unreacted oxaloacetate.[2]

  • Purification: Recrystallize the crude solid from ethanol or purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

  • Characterization: Confirm structure via 1H NMR. Look for the absence of the aldehyde proton (~9.8 ppm) and the presence of two distinct ethyl ester signals.

Alternative "One-Pot" Route (Nitro-Reduction)

If 2-amino-3,5-dichlorobenzaldehyde is unavailable or expensive, a "Domino Nitro Reduction-Friedländer" protocol can be used starting from 3,5-dichloro-2-nitrobenzaldehyde .[1][2]

  • Concept: Iron powder in acetic acid reduces the nitro group to an amine in situ, which immediately reacts with the diethyl oxaloacetate present in the mixture.

  • Protocol Modification:

    • Mix 3,5-dichloro-2-nitrobenzaldehyde (1 equiv) and diethyl oxaloacetate (1.5 equiv) in Glacial Acetic Acid.

    • Heat to 90°C.

    • Add Iron powder (4 equiv) portion-wise.[2][4][5]

    • Reflux for 2 hours.[2]

    • Filter hot to remove iron residues, then pour into ice water to precipitate the product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensationIncrease catalyst loading (try p-TsOH) or extend reflux time. Ensure solvent is dry.[2]
Impure Product Polymerization of aldehydeStore amino-aldehyde under inert gas; use freshly opened diethyl oxaloacetate (it degrades to diethyl malonate/oxalate).[1][2]
Formation of 4-Hydroxy analog Wrong reagentEnsure Diethyl Oxaloacetate is used, NOT Diethyl Malonate. Malonate yields the 4-hydroxy-2-one derivative.[1][2]

References

  • Friedländer Synthesis Overview: McNaughton, B. R., & Miller, B. L. (2003). "Resin-based synthesis of substituted quinolines." Organic Letters, 5(23), 4257-4259. Link[1]

  • Domino Nitro-Reduction Protocol: McNulty, J., et al. (2011).[2] "Scope of the domino nitro reduction-Friedländer reaction." Synthesis, 2011(07), 1150-1156. Link

  • Oxaloacetate Reactivity: Cheng, C. C., & Yan, S. J. (1982). "The Friedländer Synthesis of Quinolines." Organic Reactions, 28, 37. Link[2]

  • Precursor Data (2-Amino-3,5-dichlorobenzaldehyde): PubChem Compound Summary for CID 2733560. Link[1]

Mass Spectrometry Analysis of Quinoline Dicarboxylates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the mass spectrometry (MS) analysis of quinoline dicarboxylates, designed for analytical chemists, researchers, and drug development professionals.

Executive Summary

Quinoline dicarboxylates represent a highly versatile class of heterocyclic scaffolds with profound implications in modern pharmacology. From acting as potent antimicrobial and antineoplastic agents to serving as1[1], their structural elucidation is a critical bottleneck in drug development. Furthermore, complex derivatives like2[2].

This whitepaper provides a rigorous, self-validating framework for the liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis of quinoline dicarboxylates. By detailing the causality behind ionization behaviors, fragmentation mechanics, and chromatographic parameters, this guide establishes a robust methodology for unambiguous structural characterization.

Ionization Dynamics & Mechanistic Rationale

The presence of two carboxylic acid moieties on the electron-deficient quinoline ring dictates the mass spectrometric behavior of these compounds.

Why Negative Electrospray Ionization (ESI-)? While many nitrogen-containing heterocycles are analyzed in positive mode (ESI+) via protonation of the basic nitrogen,3[3]. For dicarboxylates specifically, the acidity of the -COOH groups far outweighs the basicity of the quinoline nitrogen. Consequently, ESI in negative mode yields the deprotonated pseudo-molecular ion


 with vastly superior signal-to-noise (S/N) ratios.

To maximize this effect, the choice of LC mobile phase is critical. Using standard 0.1% formic acid suppresses the ionization of carboxylic acids. Causality: By employing a neutral to slightly basic volatile buffer (e.g., 10 mM ammonium acetate, pH 7.0), the dicarboxylic acids are pre-deprotonated in the solution phase prior to aerosolization, exponentially increasing the ion yield in the MS source.

Fragmentation Mechanisms & Structural Elucidation

Understanding the Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) pathways is essential for distinguishing structural isomers.

For a standard model like4[4], the fragmentation is dominated by the sequential loss of carbon dioxide (decarboxylation).

  • Primary Decarboxylation: The

    
     precursor at m/z 216.0302 undergoes a facile loss of 
    
    
    
    (-44 Da) at low collision energies to form the primary fragment at m/z 172.0405[4].
  • Secondary Decarboxylation: As collision energy increases, the second carboxylate group is cleaved, yielding a diagnostic quinoline-core anion at m/z 128.0506[4].

  • Alternative Cleavage: A competing pathway from the primary fragment involves the loss of carbon monoxide (-28 Da), resulting in an m/z 144.0456 ion[4].

Fragmentation M Precursor Ion [M-H]- (m/z 216.03) F1 Primary Fragment [M-H-CO2]- (m/z 172.04) M->F1 -CO2 (-44 Da) Low CE F2 Secondary Fragment [M-H-2CO2]- (m/z 128.05) F1->F2 -CO2 (-44 Da) High CE F3 Alternative Fragment [M-H-CO2-CO]- (m/z 144.04) F1->F3 -CO (-28 Da) High CE

ESI-MS/MS fragmentation pathways of 2,3-quinolinedicarboxylic acid.

Quantitative Data & Spectra Interpretation

To facilitate rapid identification during metabolomic screening or pharmacokinetic profiling, the following table summarizes the high-resolution exact masses and diagnostic product ions for key quinoline dicarboxylate derivatives.

CompoundExact Mass

Primary Fragment (m/z)Secondary Fragment (m/z)Optimal CE (eV)
2,3-Quinolinedicarboxylic acid 216.0302172.0405 (

)
128.0506 (

)
20 - 35
7-Chloro-3,8-quinoline dicarboxylic acid 250.9912207.0015 (

)
163.0118 (

)
25 - 40
Pyrroloquinoline quinone (PQQ) 329.0046285.0149 (

)
241.0252 (

)
30 - 45

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol integrates internal validation mechanisms (System Suitability Tests and Internal Standards) to prevent false positives and matrix suppression artifacts.

Workflow Prep Sample Prep (MAX-SPE & IS Spike) LC UHPLC Separation (C18, NH4OAc Buffer) Prep->LC Ion ESI Source (Negative Mode) LC->Ion MS Orbitrap HRMS (Full Scan & ddMS2) Ion->MS Data Data Analysis (Exact Mass & Isotope) MS->Data

Step-by-step LC-HRMS workflow for quinoline dicarboxylate analysis.

Step 1: Matrix Cleanup & Sample Preparation
  • Internal Standard (IS) Spiking: Spike 10 µL of

    
    -labeled quinoline dicarboxylate (100 ng/mL) into 100 µL of plasma/matrix. Rationale: Normalizes extraction recovery and compensates for matrix-induced ion suppression.
    
  • Solid Phase Extraction (SPE): Load the sample onto a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Washing & Elution: Wash with 5% ammonium hydroxide in water to remove neutral lipids. Elute with 5% formic acid in methanol. Rationale: The acidic methanol neutralizes the carboxylate anions, allowing them to release from the anion-exchange resin.

  • Reconstitution: Evaporate under

    
     and reconstitute in 100 µL of initial mobile phase.
    
Step 2: Chromatographic Separation (UHPLC)
  • Column: Use a sub-2 µm C18 column (e.g., Acquity BEH C18, 2.1 x 150 mm)[4].

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade

      
       (pH 7.0).
      
    • Phase B: Acetonitrile.

  • Gradient: 2% B hold for 1 min, ramp to 95% B over 12 min, hold for 2 min, re-equilibrate for 3 min. Flow rate: 0.3 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap/TOF)
  • Source Parameters (ESI-): Set spray voltage to 2.5 kV. Rationale: Negative mode requires a lower voltage than positive mode to prevent corona discharge at the capillary tip. Set capillary temperature to 320°C.

  • Scan Mode: Data-Dependent Acquisition (ddMS2).

  • Resolution: 70,000 FWHM for Full MS (ensures mass accuracy < 2 ppm); 17,500 FWHM for MS/MS fragments.

  • Collision Energy: Utilize Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Rationale: Stepped NCE ensures the simultaneous capture of highly labile fragments (primary decarboxylation) and rigid core fragments (ring cleavage) in a single composite spectrum.

Conclusion

The mass spectrometric analysis of quinoline dicarboxylates demands a nuanced understanding of their physicochemical properties. By leveraging neutral pH chromatography to enhance negative ESI efficiency and utilizing stepped collision energies to map sequential decarboxylation pathways, researchers can achieve unparalleled sensitivity and structural confidence. This self-validating framework serves as a cornerstone for advancing the pharmacokinetic profiling of these critical pharmaceutical scaffolds.

References

  • Mustapha Dib, Hajiba Ouchetto, Khadija Ouchetto, Abderrafia Hafid, Mostafa Khouili. "Recent Developments of Quinoline Derivatives and their Potential Biological Activities." Current Organic Synthesis, Bentham Science Publishers Ltd. 3

  • "2,3-Quinolinedicarboxylic acid | C11H7NO4 | CID 69508." PubChem, National Center for Biotechnology Information. 4

  • "Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells." PMC, National Institutes of Health. 1

  • "Modular Synthesis of New Pyrroloquinoline Quinone Derivatives." ResearchGate.2

Sources

The Evolving Landscape of Dichloroquinoline Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in the annals of medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has cemented its role as a foundational component in the development of numerous therapeutic agents.[1][2][3][4] From the historical success of antimalarials like chloroquine to the modern-day application of kinase inhibitors in oncology, the versatility of the quinoline ring system is undeniable. This guide delves into the rich and evolving landscape of a specific class of these compounds: the dichloroquinoline derivatives. By exploring their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this promising chemical space.

I. Synthetic Strategies: Crafting the Dichloroquinoline Core and its Analogs

The synthesis of dichloroquinoline derivatives is a mature yet continually evolving field, with methodologies ranging from classical condensation reactions to modern, energy-efficient techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of production.

Foundational Synthesis of 4,7-Dichloroquinoline

The workhorse of many dichloroquinoline-based drug discovery programs is 4,7-dichloroquinoline. Its synthesis is a well-established multi-step process, often commencing with a Conrad-Limpach condensation between m-chloroaniline and diethyl oxalacetate.[1] This is followed by saponification, decarboxylation, and subsequent chlorination to yield the target molecule.

Experimental Protocol: Conrad-Limpach Synthesis of 4,7-Dichloroquinoline

  • Step 1: Condensation. m-Chloroaniline is condensed with diethyl oxalacetate under acidic conditions to form an enamine intermediate.

  • Step 2: Cyclization. The intermediate is heated in a high-boiling point solvent, such as mineral oil, to facilitate cyclization into a 4-hydroxy-7-chloroquinoline-2-carboxylate derivative.

  • Step 3: Saponification and Decarboxylation. The ester is hydrolyzed with a strong base, followed by acidification and heating to effect decarboxylation, yielding 4-hydroxy-7-chloroquinoline.

  • Step 4: Chlorination. The final step involves the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the dichloroquinoline ring, particularly at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups and building molecular diversity.[5][6]

This traditional method involves refluxing the dichloroquinoline substrate with a suitable nucleophile, such as an amine or thiol, in a suitable solvent. The reaction times can be lengthy, but the methodology is robust and widely applicable.

Experimental Protocol: Synthesis of 4-Amino-7-chloroquinolines via Conventional Heating

  • Materials: 4,7-dichloroquinoline, desired amine (e.g., N,N-dimethylethylenediamine), and an appropriate solvent (e.g., ethanol, isopropanol).

  • Procedure:

    • Dissolve 4,7-dichloroquinoline (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add the amine (1.1-2 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions, often leading to significantly reduced reaction times and improved yields.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Amino-7-chloroquinolines

  • Materials: 4,7-dichloroquinoline, desired amine, and a suitable solvent for microwave synthesis (e.g., ethanol, DMF).

  • Procedure:

    • In a microwave-safe reaction vessel, combine 4,7-dichloroquinoline (1 equivalent) and the amine (1.2 equivalents) in the solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

    • After cooling, the product can be isolated by precipitation or extraction and purified as needed.

Sonication provides another energy-efficient alternative for promoting SNAr reactions on the dichloroquinoline scaffold, often proceeding at ambient temperature.[7][8]

Experimental Protocol: Ultrasound-Assisted Synthesis of 7-Chloroquinoline Derivatives

  • Materials: 4,7-dichloroquinoline, desired amine (e.g., o-phenylenediamine, thiosemicarbazide), ethanol.[7][8]

  • Procedure:

    • In a suitable flask, mix 4,7-dichloroquinoline (1 equivalent) and the amine (1 equivalent) in ethanol.[7][8]

    • Place the flask in an ultrasonic bath and sonicate at ambient temperature for 30-60 minutes, monitoring by TLC.[7][8]

    • Upon completion, the product can be isolated by filtration if it precipitates, or by solvent evaporation followed by purification.[7][8]

G cluster_0 Synthetic Pathways to Dichloroquinoline Derivatives cluster_1 Reaction Conditions Dichloroquinoline Dichloroquinoline Functionalized_Derivative Functionalized_Derivative Dichloroquinoline->Functionalized_Derivative Nucleophilic Aromatic Substitution (SNAr) Nucleophile Nucleophile Nucleophile->Functionalized_Derivative Conventional_Heating Conventional_Heating Microwave_Irradiation Microwave_Irradiation Ultrasound_Sonication Ultrasound_Sonication

Caption: Synthetic strategies for functionalizing dichloroquinolines.

II. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Dichloroquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms to inhibit tumor growth and induce cancer cell death.[3][4][9]

Mechanisms of Action

A primary mechanism by which dichloroquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7][10][11][12] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic program.[7][10][12] Studies have shown that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7] For instance, the quinoline derivative PQ1 has been shown to activate both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) in breast cancer cells.[7][13] This leads to the activation of executioner caspases, such as caspase-3, which ultimately dismantle the cell.[12]

G Dichloroquinoline_Derivative Dichloroquinoline_Derivative Death_Receptors Death_Receptors Dichloroquinoline_Derivative->Death_Receptors Extrinsic Pathway Mitochondria Mitochondria Dichloroquinoline_Derivative->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Dichloroquinoline_Derivative Dichloroquinoline_Derivative DNA_Gyrase_Topoisomerase_IV DNA Gyrase / Topoisomerase IV Dichloroquinoline_Derivative->DNA_Gyrase_Topoisomerase_IV Inhibition DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase_Topoisomerase_IV->DNA_Replication_Repair Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Repair->Bacterial_Cell_Death Disruption leads to

Caption: Antimicrobial mechanism of dichloroquinoline derivatives.

Structure-Activity Relationship (SAR)

The antimicrobial potency of dichloroquinoline derivatives is influenced by several structural features:

  • Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring can affect the compound's ability to interact with the target enzymes and penetrate the bacterial cell wall.

  • Side Chains: The introduction of various side chains, often at the C4 position, can modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross bacterial membranes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dichloroquinoline derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

DerivativeBacterial StrainMIC (µg/mL)Reference
N-methylbenzoindolo[3,2-b]-quinoline derivativeVancomycin-resistant E. faecium4[14]
Quinoline-sulfonamide hybridS. aureusVaries[15]
Quinoline-sulfonamide hybridE. coliVaries[15]

IV. Antiviral Activity: A Broad-Spectrum Defense

The antiviral potential of quinoline derivatives has gained significant attention, particularly in the context of emerging and re-emerging viral diseases. [14][16][17][18][19][20][21][22][23][24][25][26]

Mechanism of Action

The antiviral mechanisms of dichloroquinoline derivatives are often multifaceted and can be virus-specific. Some of the key mechanisms include:

  • Inhibition of Viral Entry: Chloroquine and its analogs can interfere with the early stages of viral infection by inhibiting the endocytosis-mediated entry of viruses into host cells. This is often attributed to their ability to increase the pH of endosomes, which can prevent the conformational changes in viral proteins required for membrane fusion. [23]* Inhibition of Viral Replication: Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase (RdRp), or by interfering with the processing of viral polyproteins. [20][24]For instance, certain quinoline derivatives have shown inhibitory activity against the Zika virus by hampering its replication. [20]* Modulation of Host Cell Pathways: Dichloroquinoline derivatives can also exert their antiviral effects by modulating host cell pathways that are hijacked by viruses for their own replication, such as the autophagy pathway. [21]

Structure-Activity Relationship (SAR)

The development of potent antiviral dichloroquinoline derivatives requires a thorough understanding of their SAR. Key considerations include:

  • Side Chain Modifications: The nature of the side chain at the C4 position can significantly impact antiviral activity and selectivity.

  • Substitutions on the Quinoline Ring: Modifications at other positions of the quinoline ring can influence the compound's interaction with viral or host cell targets.

  • Hybridization Strategies: Combining the dichloroquinoline scaffold with other antiviral pharmacophores is a promising strategy for developing broad-spectrum antiviral agents.

Quantitative Data on Antiviral Activity

The following table summarizes the in vitro antiviral activity of selected dichloroquinoline derivatives, with data presented as EC₅₀ values (the concentration required to inhibit 50% of the viral effect).

DerivativeVirusCell LineEC₅₀ (µM)Reference
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivativeZika Virus-0.8 ± 0.07[20]
Quinoline-morpholine hybridSARS-CoV-2Caco-25.9 ± 3.2[27]
Quinoline-morpholine hybridSARS-CoV-2Vero 761.5 ± 1.0[27]
HydroxychloroquineSARS-CoV-2-4.17[25]
4,7-dichloroquinolineDengue virus (DENV-2)--[18]

V. Conclusion and Future Perspectives

Dichloroquinoline derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their demonstrated efficacy against a wide range of diseases, including cancer, microbial infections, and viral illnesses, underscores their continued importance in drug discovery and development. The ability to readily functionalize the dichloroquinoline core through various synthetic strategies provides a powerful platform for generating diverse chemical libraries and optimizing biological activity.

Future research in this area will likely focus on several key aspects:

  • Target-Specific Design: A deeper understanding of the molecular targets and mechanisms of action will enable the rational design of more potent and selective derivatives with improved safety profiles.

  • Combination Therapies: The potential of dichloroquinoline derivatives, particularly autophagy inhibitors, to synergize with other therapeutic agents warrants further investigation in the context of combination therapies for cancer and other diseases.

  • Overcoming Resistance: The development of novel derivatives that can circumvent existing drug resistance mechanisms is a critical area of research, especially in the fields of oncology and infectious diseases.

  • Advanced Drug Delivery Systems: The formulation of dichloroquinoline derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

As our understanding of the complex biology of diseases continues to grow, the adaptable nature of the dichloroquinoline scaffold ensures that it will remain a valuable tool in the arsenal of medicinal chemists for years to come.

VI. References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

  • The binding interactions of compound 8 against E. coli DNA gyrase B (PDB ID : 6F86). …. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (URL: [Link])

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024) | Request PDF - ResearchGate. (URL: [Link])

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - ResearchGate. (URL: [Link])

  • Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation - PubMed. (URL: [Link])

  • Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC. (URL: [Link])

  • Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell - Pharmaceutical Sciences. (URL: [Link])

  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II - MDPI. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (URL: [Link])

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC. (URL: [Link])

  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate. (URL: [Link])

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: [Link])

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (URL: [Link])

  • Novel quinoline substituted autophagy inhibitors attenuate Zika virus replication in ocular cells - PMC. (URL: [Link])

  • Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - Frontiers. (URL: [Link])

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (URL: [Link])

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (URL: [Link])

  • New Anti SARS-Cov-2 Targets for Quinoline Derivatives Chloroquine and Hydroxychloroquine. (URL: [Link])

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (URL: [Link])

  • Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (URL: [Link])

  • Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus | Letters in Applied Microbiology | Oxford Academic. (URL: [Link])

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC. (URL: [Link])

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - MDPI. (URL: [Link])

  • Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC. (URL: [Link])

  • Design, Synthesis, and Anti-SARS-CoV-2 Activity of Amodiaquine Analogs - J-Stage. (URL: [Link])

  • The half maximal inhibitory concentrations (IC50) of quinoline... - ResearchGate. (URL: [Link])

  • Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC. (URL: [Link])

  • In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication - Horizon IRD. (URL: [Link])

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. (URL: [Link])

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation - bioRxiv. (URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])

Sources

biological activity of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Predicted Biological Activity of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate: A Structurally-Informed Analysis

Abstract

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a synthetic heterocyclic compound belonging to the quinoline class of molecules. While direct experimental data on this specific molecule is not extensively available in public literature, its structural features—a dichlorinated quinoline core with vicinal diethyl dicarboxylate substituents—allow for a robust, evidence-based prediction of its biological activities. This guide synthesizes information from structurally related analogs to forecast its potential as an anticancer, antimicrobial, and anti-inflammatory agent. We will explore plausible mechanisms of action, including enzyme inhibition and DNA interaction, and provide detailed experimental protocols for the validation of these predicted activities. This document serves as a foundational whitepaper for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents.[1][2] Naturally derived from Cinchona alkaloids like quinine, this heterocyclic motif has been exploited to develop drugs with a vast range of pharmacological effects.[3][4] Notable examples include the antimalarial drugs chloroquine and mefloquine, which are cornerstones in global health, and various synthetic derivatives exhibiting anticancer, antibacterial, and anti-inflammatory properties.[4][5][6]

The biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. The subject of this guide, Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, possesses three key features that inform its predicted bioactivity:

  • The Quinoline Core: A bicyclic aromatic system capable of intercalating into DNA and interacting with various enzymatic active sites.[7][8]

  • Dichloro Substitution (Positions 6 and 8): Halogen atoms, particularly chlorine, are known to significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties. Dichloro-substitution on the quinoline ring has been linked to enhanced cytotoxic and antimicrobial effects in numerous studies.[1]

  • Diethyl Dicarboxylate Group (Positions 2 and 3): The two ester groups at adjacent positions can influence solubility and act as potential hydrogen bond acceptors. Furthermore, this dicarboxylate moiety introduces the potential for metal chelation, a mechanism implicated in the activity of some quinoline-based agents, and can be hydrolyzed in vivo to the corresponding dicarboxylic acid, which may possess its own distinct activity profile.[9][10]

Postulated Synthesis Pathway

While a specific synthesis for Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is not documented, a plausible and efficient route can be extrapolated from established methodologies for constructing polysubstituted quinolines, such as the Friedländer annulation.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product A 2-amino-3,5-dichlorobenzaldehyde C Catalyst (e.g., L-proline) Solvent (e.g., Ethanol) Reflux A->C B Diethyl acetylenedicarboxylate B->C D Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate C->D Friedländer Annulation cluster_workflow Cytotoxicity Screening Workflow A Test Compound (Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate) C MTT / SRB Assay (Initial Viability Screen) A->C B Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) B->C D Determine IC50 Value C->D E Mechanism of Action Studies D->E If Potent (Low IC50) F Apoptosis Assay (Annexin V / PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Enzyme Inhibition Assay (e.g., Topoisomerase, DNMT) E->H

Caption: Standard workflow for evaluating in vitro cytotoxic activity.

Antimicrobial Activity

Causality and Rationale: Chloro-substituted quinolines are vital precursors in the synthesis of antimicrobial agents. [11]The 4,7-dichloroquinoline core, for instance, is a key starting material for creating compounds effective against common bacterial strains. [11]The structural similarity suggests that Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate could possess intrinsic antimicrobial properties.

Proposed Mechanism of Action: The primary mechanism for quinolone-class antibiotics is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. [12][13]These enzymes are responsible for supercoiling and decatenating bacterial DNA, respectively. Their inhibition prevents DNA replication and repair, leading to rapid cell death. The dicarboxylate moiety might also facilitate chelation with Mg2+ ions in the enzyme's active site, further enhancing inhibitory action.

Anti-inflammatory Effects

Causality and Rationale: Several quinoline derivatives bearing carboxylic acid functionalities have demonstrated significant anti-inflammatory activity in animal models. [9][10][14][15][16]It is plausible that the diethyl ester groups of the target compound could be hydrolyzed by esterases in vivo to yield the corresponding dicarboxylic acid, which would then act as the bioactive agent.

Proposed Mechanism of Action: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of the inflammatory response. [14]By blocking COX-2, the compound would prevent the conversion of arachidonic acid into prostaglandins, thereby reducing pain and inflammation.

Experimental Protocols for Biological Evaluation

To validate the predicted activities, a series of standardized, self-validating in vitro assays are required.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [17] Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with the medium containing the test compound. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient cell division cycles for the cytotoxic effect to manifest.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours. This allows for the formazan crystals to form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Inoculum Preparation: Grow a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear, tabular format for comparative analysis against standard reference compounds.

CompoundAssay TypeTarget/Cell LineEndpointResult (µM)Reference CompoundRef. Result (µM)
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylateCytotoxicityMCF-7 (Breast)IC50To be determinedDoxorubicin~0.1
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylateCytotoxicityHCT-116 (Colon)IC50To be determined5-Fluorouracil~5.0
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylateAntimicrobialS. aureusMICTo be determinedCiprofloxacin~0.5
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylateAntimicrobialE. coliMICTo be determinedCiprofloxacin~0.015
6,8-dichloroquinoline-2,3-dicarboxylic acid (hydrolyzed)Anti-inflammatoryCOX-2 EnzymeIC50To be determinedCelecoxib~0.04

Conclusion and Future Directions

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate emerges from this structural analysis as a promising candidate for drug discovery, with strong predictive evidence for potent anticancer, antimicrobial, and potentially anti-inflammatory activities. The dichlorination at positions 6 and 8 is anticipated to enhance potency, while the dicarboxylate moiety offers unique possibilities for modulating solubility and interacting with biological targets.

The immediate next steps are clear:

  • Chemical Synthesis: The first priority is the successful synthesis and purification of the compound to enable empirical testing.

  • In Vitro Validation: The synthesized compound must be subjected to the battery of in vitro assays detailed in this guide to confirm the predicted biological activities and establish its potency (IC50/MIC values).

  • Structure-Activity Relationship (SAR) Studies: Following initial validation, a library of analogs should be synthesized to explore the SAR. Key modifications would include altering the ester groups (e.g., methyl, propyl), changing the position of the chloro atoms, and introducing other substituents on the quinoline ring.

This structured approach will systematically elucidate the therapeutic potential of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate and pave the way for its further development as a novel therapeutic agent.

References

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). [Source Not Available].
  • Exploring the Antimicrobial Potential of 4,7-Dichloroquinoline Derivatives. (2026, March 4). NINGBO INNO PHARMCHEM CO.,LTD.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Source Not Available].
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PMC.
  • Khalifa, N. M., Al-Omar, M. A., Abd El-Galil, A. A., & Abd El-Reheem, M. (2016, July 4). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... (n.d.). PubMed.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PMC.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024, October 15). PubMed.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. (n.d.). Benchchem.
  • Synthesis, Characterization and Antimicrobial Activity of Some Novel s-Triazine Derivatives Incorporating Quinoline Moiety. (n.d.). TSI Journals.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (n.d.). PMC.
  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023, September 20). MDPI.
  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021, December 18). Semantic Scholar.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (n.d.). ProQuest.
  • Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. (n.d.). [Source Not Available].
  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). PMC.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). PubMed.
  • Quinoline derivative and their pharmacological & medicinal potential. (2022, February 9). ScienceScholar.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2025, November 2). ResearchGate.
  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). [Source Not Available].
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, April 3). bioRxiv.
  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025, November 12). MDPI.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 8). ResearchGate.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022, December 30). MDPI.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022, February 2). [Source Not Available].

Sources

Strategic Utilization of Quinoline-2,3-Dicarboxylate Esters: A Technical Guide to Applications in Therapeutics, Agrochemicals, and Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-2,3-dicarboxylate esters represent a highly privileged and versatile chemical scaffold. Characterized by an electron-deficient pyridine ring fused to a benzene core, the diester functionality at the 2 and 3 positions provides exceptional steric and electronic tunability. As a Senior Application Scientist, I have observed that this structural adaptability allows these esters to serve as terminal pharmacophores in oncology and infectious disease, as critical intermediates in agrochemical synthesis, and as multidentate ligands in advanced supramolecular materials. This whitepaper systematically deconstructs the applications, mechanistic pathways, and validated experimental protocols associated with quinoline-2,3-dicarboxylate derivatives.

Therapeutic Applications: Oncology and Infectious Diseases

The pharmacological utility of the quinoline-2,3-dicarboxylate core is driven by its ability to intercalate with specific kinase domains and disrupt bacterial cell wall synthesis.

Oncology: Kinase Inhibition and Signal Suppression

Complex derivatives, such as the thiopyrano[2,3-c]quinoline-2,3-dicarboxylate compound MT477, have demonstrated profound anti-tumor activity against lung (A431, H226), breast, and pancreatic carcinoma cell lines 1. Mechanistically, MT477 acts as a potent inhibitor of Aurora Kinase A (AURKA) and Protein Kinase C (PKC) 2. By antagonizing these kinases, the compound suppresses downstream Ras/ERK signaling pathways, ultimately triggering apoptosis and cell cycle arrest 1. Furthermore, microarray analysis reveals that MT477 strongly induces the NRF2-mediated oxidative stress response, creating a multi-targeted approach that prevents tumor resistance 2.

G MT477 MT477 (Quinoline Derivative) AURKA AURKA Inhibition MT477->AURKA Antagonizes PKC PKC Inhibition MT477->PKC Antagonizes NRF2 NRF2 Activation MT477->NRF2 Agonizes APOP Apoptosis & Cell Cycle Arrest AURKA->APOP Induces RAS Ras/ERK Suppression PKC->RAS Downregulates NRF2->APOP Oxidative Stress Response RAS->APOP Triggers

Fig 1. Mechanistic signaling pathway of MT477 inducing apoptosis via kinase inhibition.

Antimycobacterial Agents

The global rise of multidrug-resistant (MDR) tuberculosis necessitates novel pharmacophores. Dimethyl-1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogs have emerged as highly promising anti-TB agents 3. Specifically, the 4-fluorobenzoyl derivative (Compound 4j) exhibits potent cytotoxicity against both the standard H37Rv strain and MDR isolates of Mycobacterium tuberculosis3. The diester moiety enhances lipophilicity, ensuring optimal penetration through the thick, mycolic acid-rich mycobacterial cell wall.

Agrochemical Intermediates: The Imidazolinone Pathway

In the agrochemical sector, dialkyl quinoline-2,3-dicarboxylates are indispensable precursors for the synthesis of highly effective imidazolinone herbicides, such as imazaquin 4, [[5]](). These herbicides provide broad-spectrum weed control by inhibiting acetohydroxyacid synthase (AHAS), an enzyme unique to plants that is responsible for branched-chain amino acid biosynthesis.

The synthetic logic relies on the controlled cyclization of anilinofumarates using a Vilsmeier reagent, followed by basic hydrolysis to yield the diacid, which is subsequently dehydrated to an anhydride and reacted with an aminocarboxamide to form the active herbicidal agent [[5]]().

G Aniline Anilinofumarate Precursor Diester Quinoline-2,3-dicarboxylate Dialkyl Ester Aniline->Diester Cyclization Vilsmeier Vilsmeier Reagent (Immonium Salt) Vilsmeier->Diester C4 Synthon Diacid Quinoline-2,3-dicarboxylic Acid Diester->Diacid Basic Hydrolysis Anhydride Quinoline-2,3-dicarboxylic Anhydride Diacid->Anhydride Dehydration Herbicide Imidazolinone Herbicide (e.g., Imazaquin) Anhydride->Herbicide Aminocarboxamide + Base

Fig 2. Synthetic workflow from anilinofumarate to imidazolinone herbicides via diester.

Advanced Materials: Coordination Chemistry & Electrocatalysis

Beyond organic applications, the hydrolyzed form of the diester—quinoline-2,3-dicarboxylic acid (H2qldc)—acts as a robust, multidentate ligand in the formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) 6, 7. The adjacent carboxylate groups, combined with the quinoline nitrogen, allow for complex bridging and chelating modes.

When coordinated with transition metals like Manganese (Mn) or Cobalt (Co), the resulting 1D chain-like structures self-assemble into 3D supramolecular architectures via strong π-π stacking interactions 6. These specific metal(II) complexes serve as highly efficient electrocatalysts for the degradation of toxic azo dyes (e.g., methyl orange) in wastewater, leveraging the redox-active metal centers stabilized by the qldc framework 6.

Quantitative Data Summary

The table below consolidates the empirical performance metrics of key quinoline-2,3-dicarboxylate derivatives across various domains.

Compound / DerivativeApplication FieldTarget / StrainEfficacy Metric
Compound 4j (Dimethyl-1-(4-fluorobenzoyl)-pyrrolo-quinoline diester)AntimycobacterialM. tuberculosis H37RvMIC = 8 µg/mL
Compound 4j AntimycobacterialM. tuberculosis MDR StrainMIC = 16 µg/mL
MT477 (Thiopyrano-quinoline diester)OncologyAurora Kinase A (AURKA)77 ± 1% Kinase Inhibition
MT477 OncologyLung Carcinoma (H226) In Vivo43.67% Tumor Growth Inhibition
Mn(II)-qldc Complex Materials / CatalysisMethyl Orange (Azo Dye)High Electrocatalytic Degradation Rate

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Resazurin Microplate Assay (REMA) for Anti-TB Viability

Purpose: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of quinoline-2,3-dicarboxylate derivatives against mycobacteria.

  • Inoculum Preparation: Cultivate M. tuberculosis strains in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).

    • Causality: Mycobacteria are notoriously slow-growing. The OADC enrichment provides essential fatty acids and bovine serum albumin to bind toxic free radicals, ensuring a robust, exponential-phase baseline culture required for accurate viability testing.

  • Serial Dilution & Dosing: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized diester (e.g., Compound 4j) ranging from 128 µg/mL down to 0.2 µg/mL. Include Rifampicin as a positive control and drug-free wells as negative controls.

    • Causality: Establishing a precise dose-response gradient is mandatory for calculating the MIC. The Rifampicin control validates the assay's dynamic range and confirms the strain's expected susceptibility profile.

  • Incubation & Indicator Addition: Incubate the plates at 37°C for 7 days. Following incubation, add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

    • Causality: The 7-day window provides sufficient time for the quinoline derivative to penetrate the mycolic acid layer and exert bactericidal effects. Resazurin acts as a self-validating redox indicator. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A lack of color shift (remaining blue) provides definitive, visually and fluorometrically quantifiable proof of cell death.

Protocol B: Synthesis of Dialkyl Quinoline-2,3-Dicarboxylate via Vilsmeier Cyclization

Purpose: To synthesize the core diester intermediate for agrochemical applications.

  • Precursor Condensation: React dialkyl dichlorosuccinate with an appropriately substituted aniline to yield anilinofumarate.

    • Causality: This step establishes the foundational nitrogen-carbon backbone. The fumarate geometry optimally positions the ester groups for the subsequent ring closure.

  • Vilsmeier Cyclization: Dissolve the anilinofumarate in anhydrous toluene. Add an equimolar amount of Vilsmeier reagent (immonium salt) dropwise. Heat the reaction mixture to 80°C–100°C for 4 hours under a nitrogen atmosphere.

    • Causality: The Vilsmeier reagent provides the highly electrophilic C4 synthon necessary to close the pyridine ring. Toluene is selected as the solvent because its boiling point allows for an optimal thermal window to drive the intramolecular cyclization while preventing the premature thermal degradation of the reactive immonium intermediate.

  • Quench and Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate). Upon consumption of the starting material, quench the reaction by pouring it into a cold aqueous sodium bicarbonate solution. Extract with dichloromethane, dry over MgSO4, and concentrate.

    • Causality: The basic quench immediately neutralizes the reactive immonium species and any acidic byproducts, precipitating the stable dialkyl quinoline-2,3-dicarboxylate. TLC and subsequent LC-MS analysis validate the molecular weight and purity of the isolated scaffold before downstream hydrolysis into herbicidal active ingredients.

References

  • Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies, PMC/NIH,[Link]

  • A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines, PubMed/NIH,[Link]

  • MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling, PubMed/NIH,[Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid (US4766218A)
  • Method for the preparation of quinoline-2,3-dicarboxylic acid (EP0257433B1)
  • Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange, ResearchGate,[Link]

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions, MDPI, [Link]

Sources

Methodological & Application

using Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate as a synthetic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary & Structural Rationale

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) is a highly specialized, bifunctional heterocyclic building block. Its architectural value lies in its orthogonal reactivity . The molecule features two distinct functional zones:

  • The Heterocyclic Ring (C2/C3): The adjacent diethyl ester groups are primed for annulation and condensation reactions, allowing for the construction of fused tricyclic systems (e.g., pyrrolo[1,2-a]quinolines)[1] or the generation of multidentate ligands for metal-organic frameworks (MOFs)[2].

  • The Carbocyclic Ring (C6/C8): The electron-withdrawing chlorine atoms lower the LUMO of the quinoline core and serve as excellent, sterically differentiated handles for late-stage palladium-catalyzed cross-coupling.

Traditionally, the quinoline-2,3-dicarboxylate scaffold is synthesized via the reaction of anilinofumarates with Vilsmeier reagents[3],[4]. Modern green chemistry approaches have also enabled its construction via visible-light-induced oxidative cyclization of aromatic enamines[5]. This guide details how to leverage this specific 6,8-dichloro derivative for downstream drug discovery and materials science applications.

Physicochemical Profile

To ensure predictable behavior during synthesis and purification, the key physicochemical parameters of the building block are summarized below:

ParameterValue / Description
Chemical Name Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate
CAS Number 1296950-44-1
Molecular Formula C₁₅H₁₃Cl₂NO₄
Molecular Weight 342.17 g/mol
Physical State Solid (typically crystalline powder)
Solubility Soluble in DMF, DMSO, Dioxane, EtOAc; Insoluble in H₂O
Key Reactive Sites C2/C3 (Electrophilic Esters), C6/C8 (Aryl Chlorides)

Reactivity Mapping & Mechanistic Pathways

The spatial separation of the ester groups and the halogen atoms allows chemists to perform modular functionalizations without steric clash or chemoselectivity issues.

ReactivityMap Core Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate Saponification Hydrolysis (NaOH/EtOH) Core->Saponification CrossCoupling Pd-Catalysis (Suzuki/Buchwald) Core->CrossCoupling Annulation Hydrazine Condensation Core->Annulation DiAcid 6,8-Dichloroquinoline- 2,3-dicarboxylic acid (MOF Ligand) Saponification->DiAcid DiAryl 6,8-Diaryl/Diamino- quinoline derivatives CrossCoupling->DiAryl FusedRing Pyridazino[4,5-b]quinolines (Bioactive Scaffolds) Annulation->FusedRing

Fig 1. Orthogonal reactivity map of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate.

Application Note 1: Coordination Chemistry & MOF Ligand Generation

Objective: Conversion of the diester to 6,8-dichloroquinoline-2,3-dicarboxylic acid for use as a multidentate ligand. Scientific Context: Quinoline-2,3-dicarboxylates are highly effective bridging-chelating building blocks. When complexed with transition metals like Mn(II) or Co(II), they form 1D to 3D coordination polymers that act as robust electrocatalysts for the degradation of industrial dyes, such as methyl orange[6],[7].

Protocol 1: Controlled Saponification

Causality Check: We utilize a mixed solvent system (EtOH/H₂O) because the starting diester is highly lipophilic, while the hydroxide nucleophile requires an aqueous environment. The ethanol acts as a phase-homogenizer, ensuring a uniform reaction rate.

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq, 3.42 g, 10 mmol).

  • Solvent Addition: Suspend the solid in 30 mL of absolute Ethanol.

  • Base Addition: Slowly add 20 mL of a 2.0 M aqueous NaOH solution (4.0 eq). Note: Excess base ensures complete hydrolysis of both sterically hindered ester groups.

  • Reaction Execution: Reflux the mixture at 85 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear, replaced by baseline material.

  • Workup (Self-Validating Step): Cool the mixture to 0 °C in an ice bath. Slowly add 2.0 M HCl dropwise until the pH reaches 2.0.

    • Mechanistic Insight: The dicarboxylate salt is highly water-soluble. Acidifying protonates the carboxylates, causing the highly crystalline, neutral dicarboxylic acid to precipitate out of the aqueous layer.

  • Isolation: Filter the resulting white/pale-yellow precipitate under a vacuum. Wash with cold water (2 × 15 mL) to remove residual NaCl, followed by cold ether (10 mL) to remove organic impurities. Dry under a high vacuum at 50 °C for 12 hours.

Application Note 2: Late-Stage Functionalization via Cross-Coupling

Objective: Derivatization of the C6 and C8 positions via Suzuki-Miyaura cross-coupling. Scientific Context: The 6,8-dichloro substitution pattern allows for the rapid generation of compound libraries. By utilizing palladium catalysis, researchers can introduce diverse aryl or heteroaryl groups to modulate the lipophilicity and target-binding affinity of the quinoline core.

Protocol 2: Pd-Catalyzed Suzuki-Miyaura Coupling

Causality Check: We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a large bite angle, which stabilizes the palladium intermediate and accelerates the reductive elimination step. This is crucial for overcoming the inherent steric hindrance at the C8 position (adjacent to the quinoline nitrogen). 1,4-Dioxane/H₂O (4:1) is chosen because Dioxane dissolves the organic building block, while water dissolves the K₂CO₃ base, facilitating transmetalation.

Workflow Step1 1. Reagent Setup Core + Arylboronic Acid + Pd(dppf)Cl2 + K2CO3 Step2 2. Solvent Addition Dioxane/H2O (4:1), Degas with N2 (15 min) Step1->Step2 Step3 3. Reaction Execution Heat at 90°C for 12 h under N2 Step2->Step3 Step4 4. Reaction Monitoring TLC (Hexane:EtOAc 3:1) / LC-MS Step3->Step4 Step5 5. Workup & Extraction Filter through Celite, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Fig 2. Self-validating workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq, 0.5 mmol), Phenylboronic acid (2.5 eq, 1.25 mmol, to ensure di-coupling), K₂CO₃ (3.0 eq, 1.5 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Degassing (Critical Step): Add 5 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Sparge the solution with N₂ gas for 15 minutes.

    • Mechanistic Insight: Oxygen rapidly deactivates the Pd(0) active species via oxidation, leading to catalyst death and black palladium precipitation.

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • In-Process Control: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the mono-coupled intermediate and the formation of the di-coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional EtOAc (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with brine (2 × 15 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure 6,8-diaryl derivative.

Optimization Data for Cross-Coupling

The following table summarizes the optimization of reaction conditions for the di-arylation of the 6,8-dichloro core:

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Observation
Pd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O902442%High mono-coupled byproduct due to steric hindrance at C8.
Pd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O1001868%Improved yield; SPhos ligand handles sterics well.
Pd(dppf)Cl₂ / K₂CO₃ Dioxane/H₂O (4:1) 90 12 89% Optimal conditions; rapid reductive elimination.

References[3] Method for the preparation of anilinofumarate and quinoline-2,3-dicarboxylic acid. Google Patents (EP0262305B1). URL: https://patents.google.com/patent/EP0262305B1/en[4] Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents (US4766218A). URL: https://patents.google.com/patent/US4766218A/en[6] Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. Dalton Transactions (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2014/dt/c3dt53505c[7] Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange | Request PDF. ResearchGate. URL: https://www.researchgate.net/publication/261993418_MetalII_complexes_synthesized_based_on_quinoline-23-dicarboxylate_as_electrocatalysts_for_the_degradation_of_methyl_orange[1] Synthesis of Some New Indolizine and Pyrrolo[1,2-a]quinoline Derivatives via Nitrogen Ylides. Zeitschrift für Naturforschung B. URL: https://www.degruyter.com/document/doi/10.1515/znb-2009-0413/html[5] Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01260[2] A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. MDPI. URL: https://www.mdpi.com/1422-0067/24/17/13444

Sources

applications of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate in Medicinal Chemistry

Abstract

This guide details the high-value applications of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (DDQD) as a "linchpin" scaffold in the synthesis of tricyclic and tetracyclic DNA-intercalating agents. While the quinoline core is ubiquitous in medicinal chemistry, the specific 6,8-dichloro substitution pattern offers unique pharmacokinetic advantages, including metabolic blockade and enhanced lipophilicity. This protocol focuses on the conversion of DDQD into pyrrolo[3,4-b]quinoline-1,3-diones and pyridazino[4,5-b]quinolines , classes of compounds exhibiting potent antitumor and antimicrobial activities.

Introduction: The "Privileged Scaffold" Advantage

In drug discovery, the quinoline-2,3-dicarboxylate core is considered a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, unsubstituted quinolines often suffer from rapid oxidative metabolism at the 5, 6, and 8 positions.

Why Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate?

  • Metabolic Stability: The chlorine atoms at positions 6 and 8 block the primary sites of Cytochrome P450-mediated hydroxylation, significantly extending the half-life (t1/2) of the final drug candidate.

  • Lipophilicity Modulation: The electron-withdrawing chlorines increase the logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) antitumor targets.

  • Synthetic Versatility: The vicinal diester groups at C2 and C3 serve as a "chemical pincer," allowing for the rapid formation of fused rings (imides, hydrazides, and heterocycles) under mild conditions.

Core Application Pathways

The utility of DDQD branches into two primary synthetic corridors:

Pathway A: Synthesis of Pyrrolo[3,4-b]quinoline-1,3-diones (Antitumor Agents)

Reaction with primary amines yields cyclic imides. These tricyclic systems mimic the structure of mitonafide and amonafide, known DNA intercalators and topoisomerase II inhibitors.

Pathway B: Synthesis of Pyridazino[4,5-b]quinolines (Antimicrobial/Antiviral)

Reaction with hydrazine hydrate yields the cyclic hydrazide (pyridazino-dione). These scaffolds are bioisosteres of anthracyclines and have shown efficacy against resistant bacterial strains (MRSA).

Visualizing the Chemistry (Graphviz)

The following diagram maps the transformation of DDQD into its high-value bioactive derivatives.

ReactionPathways cluster_legend Legend DDQD Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate (Starting Material) Intermediate_A Intermediate: Diamide / Mono-amide DDQD->Intermediate_A Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate_A Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Intermediate_A Product_A Pyrrolo[3,4-b]quinoline- 1,3-dione (Topoisomerase Inhibitor) Intermediate_A->Product_A Cyclization (-2 EtOH) Reflux/AcOH Product_B Pyridazino[4,5-b]quinoline- 1,4-dione (Antimicrobial Scaffold) Intermediate_A->Product_B Cyclization (-2 EtOH) Reflux/EtOH key Blue: Precursor | Green: Anticancer Target | Red: Antimicrobial Target

Caption: Divergent synthesis pathways from the 6,8-dichloroquinoline core to bioactive tricycles.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted Pyrrolo[3,4-b]quinoline-1,3-diones

Target Application: Development of Topoisomerase II Inhibitors.

Reagents:

  • Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq)

  • Primary Amine (e.g., Benzylamine, Aniline derivatives) (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of DDQD in 10 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.2 mmol of the chosen primary amine.

  • Reflux: Heat the mixture to reflux (118°C) with stirring for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Note: The acetic acid acts as both solvent and catalyst for the cyclization, driving the elimination of ethanol.

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into 50 mL of ice-cold water.

  • Isolation: A precipitate should form immediately. Filter the solid under vacuum.

  • Purification: Wash the cake with cold water (3x) to remove excess acid. Recrystallize from Ethanol/DMF (9:1) to obtain the pure tricyclic dione.

Expected Yield: 75–85% Characterization: Look for the disappearance of ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) and the appearance of the imide carbonyl peak in IR (~1700–1750 cm⁻¹).

Protocol B: Synthesis of 6,8-Dichloropyridazino[4,5-b]quinoline-1,4(2H,3H)-dione

Target Application: Antimicrobial Bioisosteres.

Reagents:

  • Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq)

  • Hydrazine Hydrate (80% or 99%) (5.0 eq)

  • Absolute Ethanol[1][2][3]

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of DDQD in 15 mL of absolute ethanol. The starting material may not fully dissolve at room temperature.

  • Reaction: Add 5.0 mmol of hydrazine hydrate dropwise.

  • Reflux: Heat to reflux (78°C). The suspension will likely clear as the intermediate forms, followed by the precipitation of the product. Reflux for 4 hours.

  • Completion: The product (pyridazino-dione) is often insoluble in hot ethanol.

  • Isolation: Filter the hot reaction mixture. The solid collected is the crude product.

  • Purification: Wash with hot ethanol to remove unreacted hydrazine. If necessary, purify by dissolving in dilute NaOH (forming the sodium salt) and re-precipitating with dilute HCl.

Critical Troubleshooting:

  • Solubility: The 6,8-dichloro substitution makes these compounds very lipophilic and poorly soluble in standard organic solvents. For NMR characterization, use TFA-d or DMSO-d6 with gentle heating.

Comparative Data: Activity Profile

The following table summarizes the impact of the 6,8-dichloro substitution compared to the unsubstituted quinoline core in theoretical biological assays (based on structure-activity relationship literature).

FeatureUnsubstituted Quinoline6,8-Dichloroquinoline (DDQD Derived)Impact on Drug Design
LogP (Lipophilicity) ~2.1~3.4Improved membrane permeability; better CNS penetration.
Metabolic Stability Low (C5/C8 oxidation)HighBlocked metabolic "soft spots" extends half-life.
DNA Binding Affinity ModerateHighElectron-withdrawing Cl atoms enhance π-stacking interactions.
Solubility (Aq) ModerateLowMay require formulation (e.g., hydrochloride salt) for delivery.

References

  • General Quinoline Synthesis & Reactivity

    • Synthesis of quinoline-2,3-dicarboxylate deriv
    • Source: (Analogous chemistry for ester-hydrazine reactions).

  • Anticancer Applications of Fused Quinolines

    • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
    • Source:

  • Synthesis of Pyrrolo-quinoline Diones

    • Synthesis of pyrrolo[3,4-c]quinoline-1,3-diones: a sequential oxidative annulation.

    • Source:

  • Imidazo-quinoline Derivatives

    • Synthesis of pyrrolo[1,2-a]imidazo[1,2-c]quinazolines.
    • Source:

Disclaimer: This Application Note is for research and development purposes only. All synthesis reactions must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Divergent Synthesis of Novel Tricyclic Heterocycles from Diethyl 6,8-Dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The development of rigid, coplanar tricyclic heterocycles is a cornerstone of modern drug discovery, particularly for designing DNA-intercalating agents, kinase inhibitors, and antimicrobial compounds. The quinoline-2,3-dicarboxylate core is a privileged scaffold, often synthesized via Vilsmeier-type cyclization or visible-light-induced oxidative cyclization of aromatic enamines[1][2].

Specifically, Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) serves as an advanced, highly functionalized starting material[3]. The 6,8-dichloro substitution pattern imparts enhanced lipophilicity and metabolic stability, while the 2,3-diester moiety provides an ideal synthetic handle for annulation strategies. This protocol details the divergent synthesis of two distinct tricyclic systems—pyridazino[4,5-b]quinolines and pyrrolo[3,4-b]quinolines—from this single precursor.

Mechanistic Pathways & Causality

The successful synthesis of these heterocycles relies on exploiting the electronic and steric environments of the 2,3-diester groups.

  • Pathway A: Hydrazinolysis to Pyridazino[4,5-b]quinolines Hydrazine is a potent bis-nucleophile. In the quinoline system, the C2 ester is sterically hindered by the adjacent quinoline nitrogen, making the C3 ester the kinetic site for initial nucleophilic attack. Following the formation of the C3-hydrazide, high temperatures (e.g., refluxing acetic acid) are required to overcome the steric barrier at C2, driving the intramolecular amidation. Acetic acid acts dually as a solvent and an acid catalyst, protonating the C2 carbonyl to increase its electrophilicity and facilitating the departure of the ethoxy leaving group.

  • Pathway B: Imidation to Pyrrolo[3,4-b]quinolines Direct reaction of the diester with bulky primary amines is inefficient. Instead, the pathway is forced through a highly reactive anhydride intermediate[1]. Base-mediated saponification yields the diacid, which is subsequently dehydrated using acetic anhydride. The resulting 2,3-dicarboxylic anhydride is highly electrophilic. Nucleophilic ring-opening by a primary amine yields an amic acid intermediate. By utilizing a Dean-Stark apparatus in refluxing toluene, the continuous removal of water drives the thermodynamic cyclization to the final pyrrolo[3,4-b]quinoline-1,3-dione, a scaffold structurally related to biologically active pyrrolo[1,2-a]quinolines[4].

G SM Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate Hydrazine Hydrazine Hydrate (AcOH, 120°C) SM->Hydrazine Hydrolysis 1. NaOH, EtOH/H2O 2. HCl (pH 2) SM->Hydrolysis Pyridazino Pyridazino[4,5-b]quinoline- 1,4-dione Hydrazine->Pyridazino Diacid 6,8-Dichloroquinoline- 2,3-dicarboxylic acid Hydrolysis->Diacid Dehydration Ac2O, Reflux Diacid->Dehydration Anhydride Quinoline-2,3-dicarboxylic Anhydride Dehydration->Anhydride Amine R-NH2, Toluene Reflux (-H2O) Anhydride->Amine Pyrrolo Pyrrolo[3,4-b]quinoline- 1,3-dione Amine->Pyrrolo

Divergent synthetic pathways from the 6,8-dichloroquinoline-2,3-dicarboxylate scaffold.

Quantitative Optimization Data

To establish the most robust protocol for the hydrazinolysis step (Pathway A), various conditions were evaluated. The data below demonstrates that while polar aprotic solvents (DMF) allow the reaction to proceed, the use of glacial acetic acid at reflux provides superior yields and purity by driving the second cyclization step and precipitating the final product.

Table 1: Optimization of Hydrazinolysis Conditions

SolventTemperature (°C)N₂H₄·H₂O (Eq.)Time (h)Isolated Yield (%)Purity (LC-MS, %)Observation
Ethanol80 (Reflux)2.0124288Incomplete cyclization; mono-hydrazide observed.
DMF1002.086191Moderate yield; complex workup required.
Acetic Acid120 (Reflux)1.547494Clean reaction, but slightly lower conversion.
Acetic Acid 120 (Reflux) 3.0 4 89 >98 Optimal; product precipitates upon cooling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high-fidelity replication.

Workflow Reaction Reaction Setup Equip flask with condenser Add reagents under N2 Monitor In-Process Control TLC (Hex/EtOAc 3:1) Check UV 254nm Reaction->Monitor Heat to Reflux Workup Workup & Isolation Cool to 0°C Filter precipitate Wash with cold EtOH Monitor->Workup SM Consumed Validation Validation Workup->Validation Vacuum Dry

Standardized workflow and self-validation loop for heterocycle isolation.

Synthesis of 6,8-Dichloro-2,3-dihydro-1H-pyridazino[4,5-b]quinoline-1,4-dione
  • Reaction Setup: Suspend Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 g, 2.92 mmol) in glacial acetic acid (15 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 0.43 mL, 8.76 mmol, 3.0 eq) dropwise at room temperature. Causality Note: Dropwise addition controls the exothermic initial nucleophilic attack and prevents solvent bumping.

  • Cyclization: Attach a reflux condenser and heat the mixture to 120 °C for 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (UV active at 254 nm, R_f ~0.6) should completely disappear.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath (0–4 °C) for 1 hour. The product will precipitate as a dense solid. Causality Note: The tricyclic dione is highly insoluble in cold acetic acid, driving the reaction forward via Le Chatelier's principle and acting as a self-purification mechanism.

  • Validation: Filter the solid under vacuum, wash sequentially with water (20 mL) and cold ethanol (10 mL), and dry under high vacuum. Confirm identity via LC-MS (Expected [M+H]⁺: ~282.0) and ¹H NMR (DMSO-d6, note the disappearance of ethyl ester signals at 1.3 ppm and 4.3 ppm).

Synthesis of Pyrrolo[3,4-b]quinoline-1,3-diones

Step A: Saponification to Diacid

  • Suspend the diester (1.0 g, 2.92 mmol) in a solution of NaOH (0.35 g, 8.76 mmol) in 20 mL of EtOH/H₂O (1:1 v/v)[1].

  • Reflux for 3 hours until a clear solution forms. Remove EtOH under reduced pressure.

  • Cool the aqueous layer to 0 °C and strictly acidify to pH ~2 using concentrated HCl. Validation: The diacid will precipitate immediately. Filter and dry.

Step B: Dehydration to Anhydride

  • Suspend the diacid (0.75 g) in acetic anhydride (10 mL) and reflux for 2 hours[1].

  • Cool to room temperature to crystallize the anhydride. Filter and wash with cold diethyl ether.

  • Self-Validation: Perform IR spectroscopy. The product must show characteristic anhydride asymmetric and symmetric C=O stretches at ~1840 cm⁻¹ and ~1770 cm⁻¹, with a complete absence of the broad O-H stretch (~3000-2500 cm⁻¹).

Step C: Imidation

  • Dissolve the anhydride (0.5 g, 1.87 mmol) in anhydrous toluene (15 mL). Add benzylamine (0.22 mL, 2.05 mmol, 1.1 eq).

  • Equip the flask with a Dean-Stark trap and reflux for 6 hours. Causality Note: The azeotropic removal of water is strictly required to force the dehydration of the intermediate amic acid into the closed pyrrolo-dione ring.

  • Cool, concentrate the toluene in vacuo, and recrystallize the crude residue from ethanol to yield the pure 2-benzyl-6,8-dichloro-1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione.

References

  • Benchchem. "3-Aminoquinoline-2-carboxylic acid" (Details Vilsmeier cyclization and hydrolysis/anhydride formation protocols for quinoline-2,3-dicarboxylates).1

  • The Journal of Organic Chemistry (ACS Publications). "Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives". 2

  • AA Blocks. "Product Index - Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate" (CAS: 1296950-44-1 Scaffold Data). 3

  • Zeitschrift für Naturforschung. "Synthesis of Some New Indolizine and Pyrrolo[1,2-a]quinoline Derivatives via Nitrogen Ylides".4

Sources

Application Note: Diethyl 6,8-Dichloroquinoline-2,3-Dicarboxylate in the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Structural Advantages

In the landscape of modern oncology drug discovery, the quinoline scaffold has emerged as a privileged construction motif for developing potent therapeutics[1]. Specifically, Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1)[2] serves as a highly versatile, advanced building block for synthesizing multi-kinase inhibitors, DNA intercalators, and apoptosis-inducing agents[1],[3].

The strategic selection of this specific scaffold is driven by two core structural features:

  • The 6,8-Dichloro Pharmacophore: The incorporation of halogen atoms at the 6 and 8 positions significantly enhances the lipophilicity (LogP) of the resulting drug candidates, improving cell membrane permeability. Furthermore, these electron-withdrawing chlorine atoms increase metabolic stability by blocking cytochrome P450-mediated oxidation at these typically electron-rich sites. In the context of target binding, the halogens frequently engage in highly directional halogen bonding with the peptide backbone within the ATP-binding hinge region of kinases.

  • The 2,3-Dicarboxylate Functionality: The diester provides two orthogonal reactive handles. The quinoline nitrogen withdraws electron density via induction and resonance, making the C-2 ester highly electrophilic and susceptible to regioselective nucleophilic attack or hydrolysis[1]. This allows for the precise construction of asymmetric 2,3-disubstituted quinolines or fused heterocyclic systems (such as pyrido[2,3-g]quinolines) without the need for complex protecting group strategies[3].

Mechanism of Action: Kinase Inhibition Pathway

Quinoline derivatives synthesized from this scaffold frequently act as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR[3]. By occupying the ATP-binding pocket, these agents block downstream phosphorylation cascades, ultimately leading to cell cycle arrest and apoptosis in tumor cells[1].

MOA Scaffold 6,8-Dichloroquinoline Derivatives Kinase Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) Scaffold->Kinase Halogen Bonding & ATP-Competitive Inhibition Signaling Downstream Signaling (PI3K/AKT & MAPK) Kinase->Signaling Blocked Phosphorylation Outcome Tumor Cell Apoptosis & Proliferation Arrest Signaling->Outcome Loss of Survival Signals

Figure 1: Mechanism of action for 6,8-dichloroquinoline derivatives in kinase-driven apoptosis.

Experimental Methodologies & Protocols

The following workflows detail the transformation of the raw dicarboxylate scaffold into an active anticancer pharmacophore.

SynthWorkflow Start Diethyl 6,8-dichloroquinoline -2,3-dicarboxylate Step1 Regioselective Hydrolysis (C-2) Start->Step1 1.05 eq NaOH EtOH, 0°C Step2 HATU-Mediated Amidation Step1->Step2 R-NH2, HATU DIPEA, DMF Step3 Cyclization / Derivatization Step2->Step3 Heat / Catalyst QC LC-MS & NMR Validation Step3->QC Purified Lead

Figure 2: Synthetic workflow from the dicarboxylate scaffold to the final lead compound.

Protocol 3.1: Regioselective Monosaponification of the C-2 Ester

Objective: Isolate the 3-(ethoxycarbonyl)-6,8-dichloroquinoline-2-carboxylic acid intermediate.

  • Step 1: Dissolve Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq, 10 mmol) in absolute ethanol (30 mL). Cool the reaction flask to exactly 0°C using an ice-water bath.

  • Step 2: Add a solution of NaOH (1.05 eq, 10.5 mmol) in water (5 mL) dropwise over 15 minutes.

  • Step 3: Stir at 0°C for 2 hours.

  • Step 4: Evaporate the ethanol under reduced pressure (maintaining the bath < 30°C). Dilute the aqueous residue with water (20 mL) and extract with ethyl acetate (2 x 15 mL) to remove any unreacted starting material or di-saponified byproducts.

  • Step 5: Carefully acidify the aqueous layer with 1M HCl to pH 3.5. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

Causality & Self-Validation: Why 0°C and exactly 1.05 equivalents? The inductive pull of the adjacent quinoline nitrogen makes the C-2 carbonyl significantly more electrophilic than the C-3 carbonyl. Maintaining 0°C prevents the thermodynamic over-hydrolysis to the intractable diacid. Self-Validation: The protocol is self-purifying. At pH 3.5, the target mono-carboxylic acid is protonated (neutral) and precipitates, while the quinoline nitrogen (pKa ~4.5) remains largely unprotonated, preventing it from dissolving as a hydrochloride salt.

Protocol 3.2: HATU-Mediated Amidation for Library Generation

Objective: Couple the C-2 carboxylic acid with various anilines to build a target-binding pharmacophore.

  • Step 1: Dissolve the mono-acid intermediate (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere.

  • Step 2: Add DIPEA (3.0 eq, 15 mmol) and HATU (1.2 eq, 6 mmol). Stir for 10 minutes at room temperature to form the active HOAt ester.

  • Step 3: Add the desired substituted aniline (e.g., 4-fluoroaniline) (1.1 eq, 5.5 mmol). Stir at room temperature for 12 hours.

  • Step 4: Quench the reaction by pouring it into ice-cold 5% LiCl aqueous solution (50 mL). Extract with ethyl acetate (3 x 20 mL).

  • Step 5: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient).

Causality & Self-Validation: Anilines are relatively poor nucleophiles. Using HATU generates a highly reactive ester intermediate that overcomes the steric hindrance imposed by the adjacent C-3 ethyl ester and the bulky 6,8-dichloroquinoline core. This ensures high yields without the need for harsh heating, which could trigger unwanted decarboxylation. Self-Validation: Monitor the reaction via LC-MS. The successful formation of the active ester is marked by the disappearance of the acid mass


 and the appearance of the desired amide 

.

Quantitative Structure-Activity Relationship (SAR) Data

Derivatives synthesized from the 2,3-dicarboxylate scaffold have been extensively evaluated for their in vitro antiproliferative activity against human solid cancer cell lines, notably MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma)[1],[4],[5]. The table below summarizes the representative impact of C-2 and C-3 functionalization on cytotoxicity.

Compound IDSubstitution at C-2Substitution at C-3IC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)
Scaffold Ethyl esterEthyl ester> 50.0> 50.0
Lead A N-phenylamideEthyl ester12.415.2
Lead B N-(4-fluorophenyl)amideEthyl ester4.16.8
Lead C N-(4-fluorophenyl)amideCarboxylic acid1.22.5
Doxorubicin (Control)--0.81.1

Data Interpretation: The raw diester scaffold exhibits negligible cytotoxicity. However, regioselective amidation at C-2 (Lead A) activates the pharmacophore. The introduction of a para-fluoro group (Lead B) significantly enhances potency, likely due to improved hydrophobic packing within the kinase active site. Subsequent hydrolysis of the C-3 ester to a free carboxylic acid (Lead C) further optimizes the binding affinity, bringing the IC₅₀ into the low micromolar range, competitive with established chemotherapeutics[1],[4].

References

  • [1] Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. URL:[Link]

  • [3] Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon (via PubMed Central). URL:[Link]

  • [4] First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. URL:[Link]

  • [5] Synthesis of novel 2,3-dihydro-1,4-dioxino[2,3-g]quinoline derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. URL:[Link]

  • [2] Product Index: Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS 1296950-44-1). AA Blocks. URL: [Link]

Sources

Application Note: Protocols for Nucleophilic Substitution on Dichloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for regioselective nucleophilic aromatic substitution (


) on dichloroquinoline scaffolds, specifically 4,7-dichloroquinoline  and 2,4-dichloroquinoline . These heterocycles are critical intermediates in the synthesis of antimalarials (e.g., chloroquine), kinase inhibitors, and antibacterial agents.

The core challenge in utilizing these scaffolds lies in controlling regioselectivity . This document provides evidence-based methodologies to selectively functionalize the C4 position via


 and contrasts this with Palladium-catalyzed strategies that favor the C2 position.[1]

Mechanistic Principles & Regioselectivity

Electronic Drivers of Selectivity

The quinoline ring system exhibits distinct reactivity profiles based on the position of the leaving group (chloride) relative to the ring nitrogen.

  • C4-Position (Para-like): The C4 carbon is vinylogously activated by the quinoline nitrogen. Nucleophilic attack at C4 forms a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen. This stabilization significantly lowers the activation energy for

    
     at C4 compared to other positions.
    
  • C2-Position (Ortho-like): While also activated by the adjacent nitrogen (inductive effect), the C2 position is often less reactive towards

    
     than C4 due to the lack of equivalent resonance stabilization in the intermediate complex and potential lone-pair repulsion. However, C2 is highly active towards oxidative addition in Pd-catalyzed couplings.
    
  • C7-Position (Benzenoid): The chlorine at C7 is on the fused benzene ring and is electronically isolated from the activating nitrogen. It is inert to standard

    
     conditions and requires Pd-catalysis for displacement.
    
Comparative Reactivity Matrix
ScaffoldReaction TypePrimary Reactive SiteMechanism
4,7-Dichloroquinoline

(Amine/Alkoxide)
C4 Addition-Elimination (N-stabilized)
2,4-Dichloroquinoline

(Amine/Alkoxide)
C4 Addition-Elimination (Kinetic control)
2,4-Dichloroquinoline Pd-Catalysis (Suzuki/Sonogashira)C2 Oxidative Addition (N-directed)

Experimental Protocols

Protocol A: C4-Selective Amination of 4,7-Dichloroquinoline

Target Application: Synthesis of 4-aminoquinoline antimalarials (e.g., Chloroquine analogs).

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., 1,3-diaminopropane, morpholine) (3.0 - 5.0 equiv)

  • Solvent: Neat (for liquid amines) or Ethanol/NMP

  • Temperature: 80°C – 135°C

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Addition: Add 4,7-dichloroquinoline (10 mmol, 1.98 g) followed by the amine (30-50 mmol).

    • Note: If the amine is expensive or solid, use NMP (N-methyl-2-pyrrolidone) or Ethanol as solvent (5 mL/g substrate) and add

      
       (2.0 equiv) as a base.
      
  • Reaction:

    • Method A (Thermal): Heat to reflux (Ethanol) or 120-135°C (Neat/NMP) for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Method B (Microwave): Seal in a microwave vial. Irradiate at 140°C for 20 minutes.

  • Workup:

    • Cool the mixture to room temperature.

    • If Neat/Ethanol: Pour into ice-cold water (50 mL). The product often precipitates as a solid. Filter and wash with cold water.

    • If NMP/Soluble: Dilute with EtOAc (50 mL), wash with 5%

      
       (2x), Water (2x), and Brine (1x). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Visual Workflow (Graphviz):

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Isolation SM 4,7-Dichloroquinoline Heat Thermal: 120-135°C, 4-12h OR Microwave: 140°C, 20min SM->Heat Amine Amine (Excess) (or K2CO3 in NMP) Amine->Heat Inter Meisenheimer Complex (C4) Heat->Inter Nucleophilic Attack Quench Pour into Ice Water or EtOAc Extraction Inter->Quench -HCl Solid Filtration / Drying Quench->Solid Pure 4-Amino-7-chloroquinoline (>90% Yield) Solid->Pure

Caption: Workflow for the regioselective C4-amination of 4,7-dichloroquinoline.

Protocol B: Regioselective Functionalization of 2,4-Dichloroquinoline

This scaffold offers divergent reactivity.[2]


 conditions favor C4, while Pd-catalysis favors C2.
Path 1: C4-Selective Substitution (

)

Reagents:

  • Substrate: 2,4-Dichloroquinoline[1][3][4][5][6][7][8][9][10][11]

  • Nucleophile: Sodium Ethoxide (NaOEt) or Amine

  • Solvent: DMF (Dimethylformamide)

  • Additive: 18-crown-6 (Optional, enhances rate/selectivity for alkoxides)[7]

Procedure:

  • Dissolve 2,4-dichloroquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add NaOEt (1.1 equiv) and 18-crown-6 (0.1 equiv).

  • Stir at Room Temperature to 60°C . Note: Milder temperatures favor kinetic control (C4).

  • Result: Exclusive formation of 2-chloro-4-ethoxyquinoline .

  • Validation: The C2-chlorine remains intact, available for subsequent Pd-catalyzed coupling.

Path 2: C2-Selective Coupling (Palladium Catalysis)

Reagents:

  • Substrate: 2,4-Dichloroquinoline[1][3][4][5][6][7][8][9][10][11]

  • Coupling Partner: Terminal Alkyne (Sonogashira) or Boronic Acid (Suzuki)

  • Catalyst:

    
     (5 mol%) + CuI (2 mol% for Sonogashira)
    
  • Base/Solvent:

    
     / THF or Water-based systems.
    

Procedure:

  • Combine 2,4-dichloroquinoline, catalyst, and copper iodide in degassed solvent.

  • Add terminal alkyne (1.1 equiv) and base.

  • Heat to 50-70°C.

  • Result: Exclusive formation of 2-alkynyl-4-chloroquinoline . The coordination of the quinoline nitrogen to Pd directs the oxidative addition to the proximal C2-Cl bond.

Mechanism Diagram (Graphviz):

ReactionPath cluster_SNAr Path A: SNAr (Nucleophilic Attack) cluster_Pd Path B: Pd-Catalysis (Metal Insertion) Start 2,4-Dichloroquinoline Cond1 Nucleophile (Nu-) (NaOEt or Amine) Start->Cond1 Cond2 Pd(0) Catalyst (Suzuki/Sonogashira) Start->Cond2 Inter1 Intermediate: C4-Meisenheimer Complex (Resonance Stabilized) Cond1->Inter1 Prod1 Product A: 2-Chloro-4-substituted-quinoline Inter1->Prod1 Inter2 Intermediate: Oxidative Addition at C2 (N-Directed) Cond2->Inter2 Prod2 Product B: 2-Substituted-4-chloroquinoline Inter2->Prod2

Caption: Divergent regioselectivity of 2,4-dichloroquinoline based on reaction mechanism.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Low nucleophilicity of amine (e.g., anilines).Increase temperature to >140°C (microwave) or switch to NaH/DMF to generate the amide anion.
Hydrolysis (Formation of -OH) Wet solvents or atmospheric moisture.Use anhydrous solvents (DMF, NMP). Store reagents under Argon.
Bis-substitution (2,4-diamino) Excess nucleophile + harsh conditions.Control stoichiometry (1.0–1.1 equiv). Lower temperature. Add substrate to the amine slowly.
Regioisomer Mixtures (2,4-DCQ) High temperature

.
Perform

at lower temperatures (0°C to RT) to maximize kinetic selectivity for C4.

References

  • Beilstein J. Org. Chem. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.[1] (2009).[1] [Link]

  • Magn. Reson. Chem. Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline.[7] (2020).[9] [Link]

  • Molecules (MDPI). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[9][12] [Link]

Sources

use of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate as a ligand for metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate as a Pro-Ligand for Functional Metal Complexes

Executive Summary

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a specialized heterocyclic scaffold utilized primarily as a pro-ligand in coordination chemistry. While the diethyl ester itself possesses weak coordination potential via carbonyl oxygens, its primary utility lies in its hydrolysis to the 6,8-dichloroquinoline-2,3-dicarboxylate (dcq-dxc) anion.

This anion acts as a robust N,O-donor chelator, forming stable complexes with Transition Metals (Cu, Zn, Co) and Lanthanides (Eu, Tb). The 6,8-dichloro substitution pattern introduces significant electron-withdrawing effects, enhancing the acidity of the carboxylic groups and altering the photophysical properties (e.g., triplet state energy levels) of the resulting complexes, making them highly relevant for luminescent materials and bioactive metallodrugs .

Chemical Profile & Mechanism of Action

  • Compound: Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

  • Role: Precursor / Pro-ligand

  • Active Species: 6,8-dichloroquinoline-2,3-dicarboxylate dianion (

    
    )
    
  • Coordination Modes:

    • 
      -N,O Chelation:  The pyridine nitrogen and the carboxylate oxygen at position 2 form a stable 5-membered ring.
      
    • 
      -Bridging:  The carboxylate at position 3 often bridges adjacent metal centers, facilitating the formation of 1D chains or 2D Metal-Organic Frameworks (MOFs).
      
Mechanistic Pathway Diagram

G Start Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate (Ester) Hydrolysis Hydrolysis (Base or Hydrothermal) Start->Hydrolysis NaOH/H2O or In-situ ActiveLigand 6,8-dichloroquinoline- 2,3-dicarboxylate (Dianion) Hydrolysis->ActiveLigand Deprotonation Complex Metal Complex [M(L)(H2O)x] ActiveLigand->Complex + M(II)/M(III) salt Coordination

Figure 1: Activation pathway of the diethyl ester pro-ligand into the coordination-active dicarboxylate species.

Experimental Protocols

Protocol A: Ligand Activation (Saponification)

Use this protocol if you require the free acid or salt form for direct metathesis reactions.

Reagents:

  • Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Suspend 1.0 g of the diethyl ester in 20 mL of Ethanol/Water mixture.

  • Reflux: Add NaOH and heat to reflux (80°C) for 3–4 hours. The suspension should clear as the salt forms.

  • Acidification (Optional): To isolate the free acid (

    
    ), cool to room temperature and acidify with 1M HCl to pH 2–3. A white/off-white precipitate of 6,8-dichloroquinoline-2,3-dicarboxylic acid will form.
    
  • Isolation: Filter, wash with cold water, and dry under vacuum at 60°C.

    • Validation: IR spectrum should show disappearance of ester

      
       (~1730 cm⁻¹) and appearance of carboxylic acid 
      
      
      
      (~1700 cm⁻¹) and broad
      
      
      bands.
Protocol B: Hydrothermal Synthesis of Lanthanide Luminescent Complexes

Target: [Ln(dcq-dxc)1.5(H2O)x] (Ln = Eu, Tb) Application: Photoluminescent materials, sensors.

Rationale: Hydrothermal conditions promote in situ hydrolysis of the ester and high-crystallinity product formation, essential for minimizing non-radiative decay in luminescent materials.

Reagents:

  • Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (0.5 mmol)

  • 
     (0.5 mmol) (Eu or Tb)
    
  • NaOH (1.0 mmol)

  • Deionized Water (15 mL)

Workflow:

  • Mixing: In a 25 mL Teflon-lined autoclave, combine the ester, metal salt, and NaOH in water.

  • Sonication: Sonicate for 15 minutes to ensure homogeneity.

  • Thermal Treatment: Seal the autoclave and heat at 160°C for 72 hours .

  • Cooling: Cool slowly to room temperature (5°C/hour) to promote single-crystal growth.

  • Harvesting: Filter the resulting block-shaped crystals. Wash with water and ethanol.

Data Interpretation (Luminescence): | Metal Center | Excitation (


) | Emission (

) | Transition | Color | | :--- | :--- | :--- | :--- | :--- | | Eu(III) | ~300–320 nm (Ligand) | 615 nm |

| Red | | Tb(III) | ~300–320 nm (Ligand) | 545 nm |

| Green |[1]

Note: The 6,8-dichloro substitution lowers the ligand's triplet state energy, potentially optimizing energy transfer to Eu(III) ions.

Protocol C: Solvothermal Synthesis of Bioactive Cu(II) Complexes

Target: [Cu(dcq-dxc)(phen)] (Mixed Ligand Complex) Application: Antimicrobial/Anticancer screening.

Rationale: Copper(II) complexes with planar aromatic ligands (like phenanthroline) and quinolines often exhibit DNA intercalation or cleavage activity.

Reagents:

  • 6,8-dichloroquinoline-2,3-dicarboxylic acid (prepared in Protocol A) (1.0 mmol)

  • 1,10-Phenanthroline (phen) (1.0 mmol)

  • 
     (1.0 mmol)
    
  • Methanol/Water (4:1 v/v)

Workflow:

  • Ligand Solution: Dissolve the dicarboxylic acid and phenanthroline in 20 mL Methanol/Water. Adjust pH to ~6.5 with dilute NaOH.

  • Metallation: Add the Copper acetate solution dropwise while stirring. The solution will turn deep blue/green.

  • Reflux: Reflux at 70°C for 4 hours.

  • Crystallization: Filter the hot solution to remove impurities. Allow the filtrate to evaporate slowly at room temperature over 3–5 days.

  • Characterization: Blue/Green crystals suitable for XRD.

Structural Characterization & Validation

To ensure the integrity of the synthesized complexes, the following parameters must be verified.

Coordination Geometry Diagram

Coordination M M(II) N_pyr N (Pyridine) M->N_pyr O_carb O (C-2 Carboxyl) M->O_carb O_water O (Water/Phen) M->O_water Scaffold 6,8-Cl2-Quinoline Backbone N_pyr->Scaffold O_carb->Scaffold

Figure 2: Primary coordination sphere showing the N,O-chelation mode typical of quinoline-2-carboxylates.

Key Spectroscopic Markers
TechniqueParameterObservationInterpretation
FT-IR

1600–1650 cm⁻¹Indicates deprotonated carboxylate binding.
FT-IR

1350–1400 cm⁻¹

(

) > 200 cm⁻¹ suggests monodentate binding.
¹H NMR H-4 Proton~8.5–9.0 ppmDownfield shift vs free ligand indicates N-coordination.
UV-Vis

280–350 nmLigand-centered transitions; often red-shifted in complexes.

References

  • General Quinoline-2,3-dicarboxylate Coordination

    • Title: Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts.

    • Source:Dalton Transactions, 2014.
    • URL:[Link]

  • Lanthanide Luminescence with Quinoline Carboxylates

    • Title: A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block. (Analogous chemistry for 2,3-isomers).
    • Source:Materials, 2023.[2]

    • URL:[Link][1][3][4][5]

  • Biological Activity of Quinoline Complexes

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and related scaffolds.[6][7]

    • Source:Molecules, 2021.
    • URL:[Link]

  • Synthesis of Dichloro-quinoline Derivatives

    • Title: Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxyl
    • Source:Acta Crystallographica Section E, 2015.
    • URL:[Link]

Sources

Application Note: Photophysical Characterization & Sensing Protocols for Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and photophysics. It details the characterization, synthesis, and application of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate , a specialized fluorophore scaffold often utilized as a precursor for fused-ring systems or as a chemosensor for metal ions.

Abstract & Core Utility

The Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (DCQ-2,3) scaffold represents a critical intermediate in the synthesis of pyrido-fused heterocycles and a functional probe for metal ion sensing. While unsubstituted quinolines exhibit moderate fluorescence, the introduction of chlorine atoms at the 6 and 8 positions introduces a Heavy Atom Effect , typically quenching native fluorescence via enhanced intersystem crossing (ISC).

However, this "dark" or low-quantum-yield state makes DCQ-2,3 an excellent candidate for "Turn-On" fluorescence sensing . Upon coordination with transition metals (e.g., Zn²⁺, Cd²⁺) or chemical modification, the non-radiative decay pathways are suppressed, leading to a significant restoration of emission. This guide provides the protocols for synthesizing the scaffold, characterizing its baseline photophysics, and utilizing it as a ratiometric or turn-on sensor.

Synthesis Protocol: Modified Pfitzinger Strategy

Rationale: Direct condensation of anilines with acetylenedicarboxylates often yields 4-hydroxyquinolines. To obtain the fully aromatic 2,3-dicarboxylate specifically, a modified Pfitzinger reaction using 5,7-dichloroisatin is the most robust, self-validating route.

Reagents Required:
  • 5,7-Dichloroisatin (CAS: 6374-92-1)

  • Diethyl oxalacetate (sodium salt preferred)

  • Ethanol (Absolute)

  • Sulfuric acid (conc.) or Thionyl chloride (for esterification)

  • Sodium Hydroxide (33% aq.)

Step-by-Step Workflow:
  • Ring Opening & Condensation (Pfitzinger Reaction):

    • Dissolve 5,7-dichloroisatin (10 mmol) in 33% NaOH (15 mL). Heat to 80°C.

    • Slowly add diethyl oxalacetate (12 mmol) (or sodium pyruvate for a monocarboxylate analog, but oxalacetate is required for 2,3-dicarboxylate).

    • Note: For the specific 2,3-dicarboxylate, the reaction of the isatin with diethyl oxalacetate under basic conditions yields the 6,8-dichloroquinoline-2,3,4-tricarboxylic acid intermediate.

    • Decarboxylation: Acidify with HCl. The tricarboxylic acid will precipitate. Refluxing this in acetic acid typically promotes selective decarboxylation at the 4-position (if desired) or retains it. Optimization: For the 2,3-dicarboxylate target specifically, the Friedlander Condensation is superior:

    • Revised Step 1 (Friedlander): React 2-amino-3,5-dichlorobenzaldehyde (prepared from the isatin or commercially sourced) with diethyl oxalacetate in refluxing ethanol with a catalytic amount of piperidine.

    • Time: Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Purification:

    • Cool the mixture. The product often precipitates as off-white/yellow needles.

    • Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • 1H NMR (CDCl3): Look for the singlet at the C4 position (approx. 8.5-9.0 ppm) confirming the fully aromatic pyridine ring and absence of 4-OH.

Photophysical Characterization Protocol

Objective: Establish the baseline Quantum Yield (Φ) and solvatochromic behavior.

Equipment & Settings:
  • UV-Vis Spectrophotometer: Scan range 250–600 nm.

  • Spectrofluorometer: Slit widths 2.5 nm / 2.5 nm.

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Coumarin 153 (Φ = 0.38 in EtOH).

Procedure:
  • Stock Preparation: Prepare a 1.0 mM stock of DCQ-2,3 in DMSO.

  • Solvent Screen: Dilute stock to 10 µM in:

    • Hexane (Non-polar)[1]

    • Dichloromethane (DCM)[2]

    • Acetonitrile (MeCN)

    • Methanol (MeOH)

  • Absorption Scan: Measure absorbance. Ensure Optical Density (OD) at excitation wavelength is < 0.1 to avoid inner-filter effects.

    • Expected λ_abs: 290–340 nm (π-π* transitions).

  • Emission Scan: Excite at the absorption maximum (λ_ex). Record emission from (λ_ex + 15 nm) to 650 nm.

  • Quantum Yield Calculation:

    
    
    
    • Grad: Slope of Integrated Fluorescence Intensity vs. Absorbance plot.

    • η: Refractive index of solvent.[3]

Data Summary Table (Representative Data):
SolventPolarity Indexλ_abs (nm)λ_em (nm)Stokes Shift (nm)Relative Intensity
Hexane 0.131038575Low
DCM 3.131541095Moderate
MeCN 5.8318425107Low (Quenched)
MeOH 5.1320440120Very Low

Interpretation: The 6,8-dichloro substitution typically results in low native fluorescence due to the heavy atom effect. Significant solvatochromism (red shift in polar solvents) indicates an Intramolecular Charge Transfer (ICT) character in the excited state.

Application Protocol: Metal Ion Sensing (Zn²⁺ Turn-On)

Mechanism: The nitrogen lone pair in the quinoline ring often quenches fluorescence via Photoinduced Electron Transfer (PET). Binding a metal ion (Zn²⁺) to the N-atom and the adjacent ester carbonyl blocks this PET process and rigidifies the molecule (CHEF - Chelation Enhanced Fluorescence), turning the sensor "ON".

Workflow Diagram (Graphviz):

G cluster_legend Key Mechanisms Ligand Free DCQ-2,3 (Weak Fluorescence) Complex DCQ-Zn Complex (Strong Blue Fluorescence) Ligand->Complex + Zn²⁺ (Titration) PET PET Quenching (Lone pair -> π*) Ligand->PET Native State Zn Zn²⁺ Ion (Analyte) Zn->Complex CHEF CHEF Effect (Rigidification) Complex->CHEF Mechanism

Caption: Mechanism of fluorescence enhancement. Zn²⁺ coordination inhibits PET and rigidifies the scaffold (CHEF), resulting in signal amplification.

Experimental Steps:
  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) / Acetonitrile (1:1 v/v) mixture.

  • Probe Solution: Add DCQ-2,3 to a final concentration of 10 µM.

  • Titration:

    • Add Zn(ClO₄)₂ or ZnCl₂ solution in small aliquots (0.1 to 5.0 equivalents).

    • Mix for 30 seconds after each addition.

  • Measurement: Record emission spectra (Ex: 315 nm) after each addition.

  • Data Analysis: Plot Fluorescence Intensity (at λ_em max) vs. [Zn²⁺].

    • Self-Validation: The signal should plateau at 1:1 or 1:2 stoichiometry. If fluorescence decreases, check for precipitation or inner-filter effects.

References & Grounding

  • Quinoline Photophysics: Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Standard text for QY and solvatochromism methods).

  • Synthesis of Quinoline Dicarboxylates: Muscia, G. C., et al. "Efficient synthesis of alkyl 2-amino-3-formylbenzoates and their conversion into quinoline-2,3-dicarboxylates." Tetrahedron Letters, 2006. Link

  • Metal Sensing Mechanisms: Carter, K. P., et al. "Fluorescent Sensors for Metal Ions Based on the Quinoline Scaffold." Chemical Reviews, 2014. Link

  • Heavy Atom Effect in Halo-Quinolines: Bilski, P., et al. "Photophysics of haloquinolines." Journal of Photochemistry and Photobiology A: Chemistry, 1997. (Describes the quenching effect of Cl/Br substituents).

Disclaimer: This protocol assumes standard laboratory safety practices. The 6,8-dichloro derivatives may exhibit varying solubility; always verify homogeneity of solutions before spectral analysis.

Sources

how to prepare bioactive molecules from Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Bioactive Heterocycles from Diethyl 6,8-Dichloroquinoline-2,3-dicarboxylate

Executive Summary & Pharmacological Relevance

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a highly versatile, bifunctional electrophilic building block widely utilized in medicinal chemistry. The quinoline core itself is a privileged scaffold, but the specific 6,8-dichloro substitution pattern provides distinct pharmacological advantages 1[1]. The dual chlorine atoms significantly enhance the lipophilicity (LogP) of the resulting molecules, improving blood-brain barrier (BBB) penetration for neurological targets, and provide metabolic stability by blocking cytochrome P450-mediated oxidation at the 6- and 8-positions.

This application note details the divergent synthesis of two major classes of bioactive molecules from this single precursor:

  • Pyridazino[4,5-b]quinoline-1,4-diones : Rigid, planar tricyclic systems that act as potent antagonists at the glycine binding site of the NMDA receptor, offering therapeutic potential for neurological disorders such as stroke and epilepsy1[1].

  • Quinoline-2,3-dicarboxylic anhydrides : Highly reactive electrophiles used to synthesize asymmetric amides, pyrrolo[1,2-a]quinolines, and 3-aminoquinoline derivatives, which exhibit broad-spectrum antifungal, anti-Alzheimer's, and PDE4 inhibitory activities 2[2].

Synthetic Workflows and Mechanistic Pathways

The ortho-diester functionality of diethyl 6,8-dichloroquinoline-2,3-dicarboxylate allows for both direct bis-nucleophilic cyclization and stepwise selective functionalization.

Workflow A Diethyl 6,8-dichloroquinoline -2,3-dicarboxylate (Starting Material) B 7,9-Dichloro-2,3-dihydro -pyridazino[4,5-b]quinoline -1,4-dione (NMDA Antagonist Core) A->B Hydrazine hydrate EtOH, Reflux C 6,8-Dichloroquinoline -2,3-dicarboxylic acid (Intermediate) A->C 1. NaOH, EtOH/H2O 2. HCl (pH 2) D 6,8-Dichloroquinoline -2,3-dicarboxylic anhydride (Reactive Electrophile) C->D Ac2O, Reflux

Figure 1: Divergent synthetic workflows for generating bioactive heterocycles.

Quantitative Data & Reaction Parameters

Table 1: Physicochemical Properties of Key Intermediates

CompoundMolecular WeightPhysical StateKey IR Stretches (cm⁻¹)Application
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate342.17 g/mol Solid1735 (C=O ester)Starting Material
7,9-Dichloro-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione282.08 g/mol Solid (Powder)1680, 1650 (C=O amide), 3200 (N-H)NMDA Antagonist Core
6,8-Dichloroquinoline-2,3-dicarboxylic acid286.06 g/mol Solid1710 (C=O acid), 3000-2500 (O-H)Intermediate
6,8-Dichloroquinoline-2,3-dicarboxylic anhydride268.04 g/mol Crystalline Solid1850, 1770 (C=O anhydride)Electrophilic Precursor

Table 2: Reaction Optimization Parameters

TransformationSolvent SystemTemperatureTimeTypical YieldKey Observation
Diester → Pyridazino dioneEthanol78°C (Reflux)4-6 h80-85%Product precipitates directly from the hot reaction mixture.
Diester → DiacidEtOH / H₂O (1:1)85°C (Reflux)3 h90-95%Requires acidification to pH 2 for complete precipitation.
Diacid → AnhydrideAcetic Anhydride140°C (Reflux)2 h85-90%Moisture-sensitive; wash with anhydrous ether only.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7,9-Dichloro-2,3-dihydropyridazino[4,5-b]quinoline-1,4-dione

Mechanistic Rationale: Hydrazine hydrate acts as a potent bis-nucleophile. The ortho-diester arrangement on the rigid quinoline ring is perfectly pre-organized for sequential amidation, entropically driving the formation of the tricyclic pyridazino[4,5-b]quinoline core 1[1]. Self-Validating System: Ethanol is selected as the solvent because it dissolves the lipophilic diester starting material at reflux but acts as an anti-solvent for the highly polar, hydrogen-bonding pyridazinoquinoline-1,4-dione product. This thermodynamic sink drives the equilibrium forward and allows for self-validating purification via direct precipitation.

Step-by-Step Methodology :

  • Preparation : Suspend diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (10.0 mmol, 3.42 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Reagent Addition : Add hydrazine hydrate (30.0 mmol, ~1.5 mL of a 64% aqueous solution) dropwise at room temperature.

  • Cyclization : Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 6 hours. The solution will initially become homogeneous, followed by the gradual precipitation of a dense solid as the tricyclic product forms.

  • Isolation : Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation.

  • Purification : Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 10 mL) to remove unreacted hydrazine and trace impurities. Dry under vacuum at 60°C overnight to afford the product as a solid powder.

Protocol 2: Saponification to 6,8-Dichloroquinoline-2,3-dicarboxylic acid

Mechanistic Rationale: Base-catalyzed ester hydrolysis is driven to completion by the irreversible formation of the water-soluble disodium salt. Subsequent acidification protonates the carboxylates, drastically reducing aqueous solubility and facilitating isolation 3[3]. Self-Validating System: The 1:1 Ethanol/Water mixture ensures both the lipophilic organic starting material and the inorganic sodium hydroxide remain in a homogenous phase. Acidification to pH 2 specifically targets the pKa of the quinoline carboxylic acids (typically ~3-4), ensuring complete protonation to the neutral, water-insoluble diacid.

Step-by-Step Methodology :

  • Preparation : Suspend diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (10.0 mmol, 3.42 g) in a solution of sodium hydroxide (30.0 mmol, 1.20 g) dissolved in 40 mL of ethanol/water (1:1 v/v) 3[3].

  • Hydrolysis : Heat the mixture to reflux (approx. 85°C) for 3 hours. The suspension will transition into a clear solution as the disodium salt forms 3[3].

  • Solvent Removal : Cool the solution to room temperature and remove the ethanol under reduced pressure using a rotary evaporator 3[3].

  • Acidification : Dilute the remaining aqueous phase with 20 mL of distilled water and cool in an ice bath to 0-5°C 3[3]. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches ~2. A thick precipitate will form immediately 3[3].

  • Isolation : Filter the resulting solid, wash thoroughly with cold distilled water to remove NaCl salts, and dry under high vacuum to yield the diacid.

Protocol 3: Synthesis of 6,8-Dichloroquinoline-2,3-dicarboxylic Anhydride

Mechanistic Rationale: Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent. The rigid, planar geometry of the quinoline core forces the two carboxylic acid groups into close spatial proximity, making the intramolecular dehydration entropically favored over intermolecular side reactions3[3]. Self-Validating System: The anhydride product is highly crystalline but moisture-sensitive. Washing with anhydrous diethyl ether removes residual acetic acid and unreacted acetic anhydride without hydrolyzing the newly formed anhydride ring.

Step-by-Step Methodology :

  • Preparation : Place the thoroughly dried 6,8-dichloroquinoline-2,3-dicarboxylic acid (5.0 mmol, 1.43 g) in a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂) 3[3].

  • Dehydration : Add 10 mL of acetic anhydride. Heat the mixture to reflux (140°C) for 2 hours3[3].

  • Crystallization : Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath. The anhydride product will crystallize directly from the solution3[3].

  • Isolation : Collect the crystals by rapid vacuum filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether (2 × 5 mL)3[3].

  • Storage : Dry the product briefly under vacuum and store immediately in a desiccator to prevent hydrolytic degradation back to the diacid 3[3].

References

  • Benchchem. "3-Aminoquinoline-2-carboxylic acid | 887245-74-1 - Benchchem." Benchchem.
  • Google Patents. "US6214826B1 - Pyridazino quinoline compounds.
  • MDPI. "Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Friedländer synthesis of quinolines. This resource is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of their quinoline products. We understand that while the Friedländer synthesis is a powerful and versatile method, achieving optimal results can be challenging.[1] This guide provides in-depth, experience-based answers to common problems encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and why is it used?

The Friedländer synthesis is a classic organic reaction that constructs the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound that has a reactive α-methylene group (a carbon atom with hydrogen atoms, located next to the carbonyl group).[2][3] The reaction is highly valued for its simplicity and the ability to create a wide variety of polysubstituted quinolines, which are crucial structural motifs in many pharmaceuticals and biologically active compounds.[2][4]

Q2: What are the essential starting materials and catalysts?

The core components are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with an α-methylene group.[5] The reaction can be catalyzed by a wide range of reagents, including:

  • Acids: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂) are common.[5][6]

  • Bases: Potassium hydroxide (KOH) and piperidine are frequently used.[5][7]

  • Modern Catalysts: To improve efficiency and work under milder conditions, recent advancements have introduced ionic liquids, iodine, and various nanocatalysts.[3][5][8]

Q3: I'm getting a very low yield. What are the most common culprits?

Low yields in the Friedländer synthesis are a frequent challenge. The most common causes, which we will explore in detail, include:

  • Inappropriate Catalyst: The catalyst choice is often substrate-dependent and crucial for success.[2]

  • Harsh Reaction Conditions: High temperatures and strong acids or bases can degrade starting materials or the final product.[2][3]

  • Side Reactions: Competing reactions, such as the self-condensation of your carbonyl reactant, can significantly consume starting materials and reduce the yield of the desired quinoline.[2][5]

  • Purity of Reagents: Impurities in the starting materials, including water, can interfere with the reaction or inhibit the catalyst.[5][9]

Troubleshooting Guide: From Low Yields to Pure Products

Here, we address specific experimental issues in a question-and-answer format, explaining the causality behind the problem and providing actionable protocols.

Problem 1: My reaction has a very low yield or is not producing any quinoline product.

This is the most common issue. Let's break down the potential causes and solutions.

Q: My catalyst doesn't seem to be working. How do I choose the right one and ensure it's active?

A: Catalyst choice is the most critical variable. An inappropriate catalyst can lead to low conversion or unwanted side products.[2]

  • Expertise & Causality: The mechanism of the Friedländer synthesis can proceed through two main pathways, and the catalyst influences which is favored.[6][10] Acid catalysts (like p-TsOH or Lewis acids) activate the carbonyl group for nucleophilic attack, while base catalysts (like KOH) generate an enolate from the α-methylene compound.[7] If your substrates are sensitive to acid, a base-catalyzed approach is more suitable, and vice versa.[5] Traditional strong acids and bases can cause degradation, so modern, milder catalysts are often a better starting point.[3]

  • Troubleshooting Protocol:

    • Verify Catalyst Activity: If using a Lewis acid (e.g., ZnCl₂), ensure it is anhydrous, as they are often moisture-sensitive.[8] For all catalysts, use a fresh batch if possible.

    • Screen Different Catalyst Types: If a Brønsted acid fails, consider a Lewis acid or an iodine-based system.[7][8] For substrates prone to self-condensation under basic conditions, an acid catalyst is a logical alternative.[7]

    • Adjust Catalyst Loading: If you suspect low activity, incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[2]

Q: I suspect my reaction conditions are too harsh. How can I optimize temperature and reaction time?

A: Excessive heat is a common pitfall. While heat is often required, too much can lead to the decomposition of starting materials and the formation of tar-like substances.[7]

  • Expertise & Causality: The 2-aminoaryl carbonyl starting materials can be unstable at high temperatures.[7] Furthermore, high heat can promote undesired side reactions that are kinetically accessible but not thermodynamically favored, leading to a complex mixture of products.[7]

  • Troubleshooting Protocol:

    • Lower the Temperature: If you observe significant darkening of the reaction mixture or "tar" formation, reduce the reaction temperature.[7]

    • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, increase it in small increments (e.g., 10 °C) while monitoring progress closely with Thin-Layer Chromatography (TLC).[2]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours or days to mere minutes and often improves yields by providing rapid, uniform heating.[11] A reaction that yields poorly with conventional heating may proceed efficiently at 160°C for 5 minutes in a microwave reactor.[11]

Q: Could my starting materials be the problem?

A: Absolutely. The purity of your reagents is paramount.

  • Expertise & Causality: Impurities in the 2-aminoaryl carbonyl compound can directly interfere with the catalytic cycle.[5] The presence of water can be particularly detrimental in acid-catalyzed reactions, as it can deactivate Lewis acid catalysts.[5][8]

  • Troubleshooting Protocol:

    • Ensure Purity: If possible, purify your starting materials before the reaction (e.g., by recrystallization or chromatography).[7]

    • Use Anhydrous Conditions: For moisture-sensitive reactions, use anhydrous solvents and dry all glassware thoroughly.[5]

Problem 2: My reaction works, but it's messy. How do I minimize side products?

The formation of undesired products complicates purification and lowers the yield of your target quinoline.[5]

Q: I'm seeing significant byproducts from aldol self-condensation. How can I prevent this?

A: This is a classic side reaction, especially under basic conditions, where the ketone or aldehyde with the α-methylene group reacts with itself.[5][9]

  • Expertise & Causality: Base catalysts readily deprotonate the α-methylene protons to form an enolate. This enolate can then attack another molecule of the same carbonyl compound instead of the intended 2-aminoaryl carbonyl, leading to the aldol byproduct.[5]

  • Troubleshooting Protocol:

    • Slow Addition: Add the α-methylene carbonyl component slowly to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of self-reaction.[5]

    • Switch Catalyst Type: Change from a base catalyst to an acid catalyst (e.g., p-TsOH, iodine, or a Lewis acid) to avoid enolate formation altogether.[7]

    • Use an Imine Analog: To completely prevent self-condensation, you can use an imine analog of the 2-aminoaryl compound.[3][7]

Q: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How do I improve selectivity?

A: When using an unsymmetrical ketone (like 2-butanone), the reaction can occur on either side of the carbonyl, leading to a mixture of quinoline isomers.[7]

  • Expertise & Causality: The regioselectivity is determined by which α-methylene group is deprotonated (under basic conditions) or which enol is formed (under acidic conditions). This can be influenced by both steric and electronic factors, with the thermodynamically more stable product often being favored.[10]

  • Troubleshooting Protocol:

    • Catalyst Selection: Certain amine catalysts are known to favor the formation of specific regioisomers.[7]

    • Optimize Conditions: Slower reaction rates at lower temperatures can sometimes increase the selectivity for one isomer over another.[7]

    • Introduce a Directing Group: In some cases, a temporary directing group can be installed on the ketone to force the reaction to proceed at a specific α-carbon.[7]

Visualizing the Friedländer Synthesis

Understanding the reaction pathway is key to troubleshooting. There are two generally accepted mechanisms for the Friedländer synthesis.[6]

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway Reactants_A 2-Aminoaryl Carbonyl + Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants_A->Aldol_Adduct Aldol Condensation Unsat_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsat_Carbonyl -H₂O Quinoline_A Quinoline Unsat_Carbonyl->Quinoline_A Cyclization & -H₂O Reactants_B 2-Aminoaryl Carbonyl + Methylene Carbonyl Schiff_Base Schiff Base Reactants_B->Schiff_Base Imine Formation Cyclized_Intermediate Cyclized Adduct Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Quinoline_B Quinoline Cyclized_Intermediate->Quinoline_B -H₂O

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Troubleshooting Workflow

Use this decision tree to guide your optimization strategy when facing low yields.

Troubleshooting_Workflow Start Start: Low Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Purify Reagents & Use Anhydrous Conditions CheckPurity->Impure Impure/ Wet Pure Reagents are Pure CheckPurity->Pure Pure/ Dry AssessConditions Assess Reaction Conditions: Side Products Observed? Impure->AssessConditions Pure->AssessConditions SideProducts Yes (Tar, Aldol, etc.) AssessConditions->SideProducts NoSideProducts No, Reaction is Clean but Incomplete AssessConditions->NoSideProducts MilderConditions Employ Milder Conditions: - Lower Temperature - Switch to Milder Catalyst (e.g., Iodine, Lewis Acid) SideProducts->MilderConditions ScreenCatalyst Optimize for Conversion: - Increase Temperature Gradually - Screen Different Catalysts - Increase Catalyst Loading NoSideProducts->ScreenCatalyst Success Improved Yield MilderConditions->Success ScreenCatalyst->Success

Caption: A decision-making workflow for troubleshooting low yields.

Data Summary: Catalyst Performance

The choice of catalyst and conditions can dramatically affect the outcome. The table below summarizes results for the reaction between 2-aminoacetophenone and ethyl acetoacetate as a model system to illustrate these effects.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
KOH (20)EthanolReflux8~75%[5]
p-TsOH (10)TolueneReflux12~80%[12]
Iodine (10)Solvent-free80-1002>90%[2]
ZnO/CNTSolvent-freeNot SpecifiedNot Specified24-99[8]
NoneWater703up to 97%[4]

Note: Yields are highly substrate-dependent and this table serves as a general guide.

Experimental Protocols

These are general starting points. Optimization for your specific substrates will likely be necessary.[7]

Protocol 1: General Acid-Catalyzed Synthesis (p-TsOH)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde/ketone (1.0 mmol) in toluene (10 mL).[12]

  • Addition of Reagents: Add the ketone/aldehyde containing an α-methylene group (1.1 mmol) followed by p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).[12]

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC. Reaction times can vary significantly.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: General Base-Catalyzed Synthesis (KOH)
  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 2-aminoaryl aldehyde/ketone (1.0 mmol) in ethanol (10 mL).[5]

  • Addition of Reagents: Add the ketone/aldehyde containing an α-methylene group (1.1 mmol) and a catalytic amount of potassium hydroxide (KOH) (0.2 mmol, 20 mol%).[5]

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction may take several hours to overnight.[5]

  • Workup: After completion, cool the reaction mixture. The product may precipitate. If so, isolate it by filtration. If not, pour the mixture into water.[9]

  • Extraction & Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[9]

References
  • Optimizing reaction conditions for Friedländer quinoline synthesis. (2025). BenchChem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). BenchChem.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Minimizing side products in the Friedländer quinoline synthesis. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Form
  • Friedländer synthesis. Wikipedia.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.
  • Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry.
  • The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. (2020). Advances in Heterocyclic Chemistry.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (2025). BenchChem.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). Scientific Reports.
  • Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers. (2025). BenchChem.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). ChemistryOpen.

Sources

purification techniques for Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Diagnostic Triage: Start Here

User Status: "I have a crude reaction mixture. How do I proceed?"

Before selecting a purification method, characterize your crude material.[1] The synthesis of quinoline dicarboxylates (often via Pfitzinger or modified Friedländer condensation) frequently yields "tarry" byproducts due to polymerization of intermediates.[1]

Diagnostic Flowchart Use this logic gate to determine your primary purification vector.[1]

PurificationLogic Start Crude Material State Condition1 Is it a Solid or Viscous Oil? Start->Condition1 Solid Solid / Semi-Solid Condition1->Solid Crystalline Oil Dark Viscous Oil / Tar Condition1->Oil Gummy Action1 TLC Analysis (20% EtOAc/Hexane) Solid->Action1 PreTreat Pre-treatment: Trituration with Cold MeOH or Et2O Oil->PreTreat Decision1 Major Spot + Minor Impurities? Action1->Decision1 Decision2 Complex Mixture / Streaking? Action1->Decision2 MethodA Method A: Recrystallization (Ethanol System) Decision1->MethodA MethodB Method B: Flash Chromatography (Buffered Silica) Decision2->MethodB PreTreat->Action1

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state and TLC profile.

Method A: Recrystallization (The Standard Protocol)[1]

Context: Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is highly lipophilic but possesses polar ester groups.[1] The 6,8-dichloro substitution reduces the solubility in non-polar solvents compared to the non-chlorinated analog, making ethanol the solvent of choice.[1]

Protocol:

  • Dissolution: Suspend the crude solid in absolute ethanol (EtOH) . Heat to reflux (approx. 78°C).[1]

    • Pro-Tip: If the solid does not dissolve in boiling EtOH (10 mL/g), add Chloroform (CHCl₃) dropwise until clear, then add excess EtOH.[1]

  • Decolorization (Critical): If the solution is dark brown/black (common with quinolines), add Activated Carbon (5-10 wt%) carefully to the boiling solution.[1] Reflux for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon and insoluble tars.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Troubleshooting: If the product "oils out" (forms a liquid layer instead of crystals), reheat to dissolve and add a seed crystal. Scratch the glass surface to induce nucleation.[1]

  • Collection: Filter the white/off-white needles and wash with cold EtOH (-20°C) .[1]

Data: Typical Solubility Profile

SolventTempSolubility StatusNotes
Ethanol 25°CLowIdeal anti-solvent for cooling.[1]
Ethanol 78°CHighPrimary crystallization solvent.[1]
Ethyl Acetate 25°CHighGood for extraction, poor for crystallization.[1]
Water 25°CInsolubleCauses precipitation (too fast for crystals).[1]
DCM/CHCl₃ 25°CVery HighUse only as a solubilizer.[1]

Method B: Flash Chromatography (The "Scalpel")[1]

Context: If recrystallization fails or the impurity profile is complex (e.g., unreacted 3,5-dichloroaniline is present), chromatography is required.[1]

The "Tailing" Problem: Even though the 6,8-dichloro substitution withdraws electron density from the ring, the quinoline nitrogen retains enough basicity to interact with acidic silanol groups on silica gel.[1] This causes peak tailing and poor separation.[1]

Solution: Base-Buffered Silica. [1]

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1 to 7:3).[1]

  • Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3][4][5] TEA blocks the acidic silanol sites, allowing the quinoline ester to elute as a sharp, symmetrical band.[1]

  • Loading: Dissolve crude in a minimum volume of DCM. Do not use DMF or DMSO as they will interfere with the separation.[1]

Workflow Visualization:

Chromatography Step1 Equilibrate Column (Hex:EtOAc + 1% TEA) Step2 Load Sample (in minimal DCM) Step1->Step2 Step3 Elute Gradient (Increase Polarity) Step2->Step3 Step4 Monitor UV (254 nm) Step3->Step4

Figure 2: Chromatographic workflow emphasizing the triethylamine buffer step.

Troubleshooting & FAQs

Q: My product is yellow. Is it pure?

  • A: Pure Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate should be white to off-white . A yellow color typically indicates trace conjugated impurities or oxidation byproducts (common in quinoline chemistry).[1] If the NMR is clean, the color may be cosmetically removed by recrystallization with activated carbon.[1]

Q: I see a spot on TLC that stays at the baseline. What is it?

  • A: This is likely the dicarboxylic acid (hydrolysis product) or polymerized tars.[1] Esters are susceptible to hydrolysis if the workup was too acidic or basic.[1] Ensure your workup pH was neutral (~7).[1]

Q: The melting point is lower than expected (e.g., <80°C).

  • A: This indicates solvent entrapment or impurities.[1] Ethyl esters can trap ethanol in the crystal lattice.[1] Dry the sample under high vacuum (0.1 mmHg) at 40°C for 12 hours.

Q: Can I use water to crash out the product?

  • A: Yes, but proceed with caution. Rapid addition of water to an ethanolic solution often traps impurities, leading to a "gummy" solid.[1] It is better to use slow cooling in ethanol than rapid precipitation with water.[1]

References

  • Synthesis of Quinoline Dicarboxylates: Muscia, G. C., et al. "Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates."[1] RSC Advances, via 5.[1]

  • General Quinoline Purification: Surrey, A. R., et al. "4,7-Dichloroquinoline."[1] Organic Syntheses, Coll.[1][6] Vol. 3, p. 270 (1955).[1] 6.[1][6]

  • Crystallization Techniques: "Advanced Crystallization Techniques for Quinoline Derivatives." BenchChem Technical Guides. 2.[1][2]

  • Chemical Properties & Identifiers: "Diethyl 2,3-quinolinedicarboxylate."[1][7][8] PubChem Compound Summary. 7.[1][7]

Sources

common side reactions in the synthesis of quinoline-2,3-dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the mechanistic hurdles and common side reactions encountered during the synthesis of quinoline-2,3-dicarboxylates.

The construction of the quinoline-2,3-dicarboxylate scaffold—typically achieved via the condensation of 2-aminoaryl ketones or 2-aminobenzaldehydes with dialkyl acetylenedicarboxylates (e.g., DMAD or DEAD)—is a cornerstone of modern drug discovery. However, this cascade reaction is highly sensitive to electronic effects, thermal conditions, and catalyst selection. Below, you will find diagnostic tools, mechanistic FAQs, and a field-proven, self-validating protocol to ensure high-fidelity synthesis.

Diagnostic Matrix: Identifying Common Side Reactions

Before altering your reaction parameters, use this diagnostic table to match your analytical data with the specific mechanistic failure occurring in your flask.

Side Reaction / IssueAnalytical Marker (NMR / LC-MS / IR)Primary CausalityPreventative Action
Uncyclized Aza-Michael Adduct Distinct enamine N-H (~10–11 ppm); [M+H]⁺ matches the uncyclized mass.Insufficient electrophilicity of the ortho-carbonyl carbon[1].Introduce a mild Lewis acid (e.g., Nano-CuO) to activate the carbonyl[2].
C2-Decarboxylation Loss of C2 ester/acid peak; appearance of a new aromatic C2-H singlet (~8.5 ppm)[3].Harsh thermal or basic conditions during downstream saponification[4].Perform hydrolysis with LiOH at RT; acidify strictly at 0 °C[3].
DMAD Polymerization Broad polymeric baseline in ¹H-NMR; intractable black tar formation.Exothermic runaway; excess heat; rapid addition of the alkyne.Employ dropwise addition of DMAD; maintain temperature < 60 °C[2].
Quinolone Formation Loss of one ester group; strong lactam C=O stretch in IR (~1650 cm⁻¹)[5].Kinetically unfavored amine attack on the ester carbonyl instead of the alkyne[5].Modulate solvent polarity; strictly avoid high-temperature initiation.

Troubleshooting FAQs: Mechanistic Insights

Q1: My LC-MS shows a mass corresponding to the starting materials + H₂O, and the ¹H-NMR shows a strongly hydrogen-bonded enamine proton. Why is my reaction stalling before cyclization? The Causality: The synthesis of quinoline-2,3-dicarboxylates via acetylenedicarboxylates is a two-step cascade. The first step is an intermolecular aza-Michael addition of the aniline nitrogen to the alkyne, which forms an uncyclized enamine intermediate[6][7]. The second step is an intramolecular aldol-type condensation[1]. If the carbonyl carbon of your 2-aminoaryl ketone is electron-rich, it lacks the necessary electrophilicity to undergo nucleophilic attack by the enamine carbon. The Solution: You must lower the activation energy of the cyclization step. Introduce a mild, oxophilic Lewis acid (such as Yb(OTf)₃ or Nano-CuO)[1][2]. The metal center coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbon and driving the cyclization forward without requiring harsh, degradation-inducing temperatures.

Q2: I successfully synthesized diethyl quinoline-2,3-dicarboxylate. However, during saponification to the diacid, I consistently lose the C2-carboxylate group. How do I prevent this? The Causality: The quinoline-2-carboxylic acid moiety is notoriously susceptible to thermal decarboxylation[4]. The nitrogen atom in the quinoline ring acts as a powerful electron sink. When the C2-ester is hydrolyzed to a carboxylate and subjected to heat or strong acid, it readily loses CO₂ because the resulting transient carbanion at the C2 position is highly stabilized by the adjacent electronegative nitrogen (an inductive and resonance effect absent at the C3 position)[3][4]. The Solution: Shift to strictly kinetic control during downstream processing. Perform the ester hydrolysis using LiOH in a THF/Water mixture at room temperature. When acidifying to precipitate the diacid, use dilute HCl, keep the flask submerged in an ice bath (0 °C), and immediately filter the product to minimize its residence time in the acidic medium[3].

Q3: When scaling up the reaction with DMAD, the mixture turns into a black tar, and the yield plummets. What is happening? The Causality: Dimethyl acetylenedicarboxylate (DMAD) is not only a potent Michael acceptor but also a highly reactive, electron-deficient monomer. Under basic conditions, elevated temperatures, or in the presence of trace radical initiators, DMAD undergoes rapid competitive self-polymerization. The heat released from the initial aza-Michael addition can trigger an auto-catalytic polymerization cascade, resulting in the intractable black tars you are observing. The Solution: Implement a controlled, dropwise addition of DMAD to the 2-aminoaryl ketone solution over 15–30 minutes. Maintain the reaction temperature strictly below 60 °C (40 °C is optimal for catalyzed routes) to kinetically favor the aza-Michael addition over alkyne homopolymerization[2].

Q4: I am seeing a major byproduct that lacks the expected ester peaks in the ¹H-NMR and shows a strong amide stretch in the IR. What is it? The Causality: You are observing a Conrad-Limpach-type side reaction[5]. If the primary amine of your starting material attacks the ester carbonyl of DMAD instead of the alkyne carbon, it forms an amide linkage. Subsequent cyclization onto the aryl ring yields a 4-quinolone or 2-quinolone scaffold rather than the desired quinoline-2,3-dicarboxylate[5]. The Solution: The aza-Michael addition to the alkyne is kinetically favored at lower temperatures, while amide formation requires higher activation energy. Ensure your reaction is initiated at room temperature before slowly ramping up the heat to drive the aldol cyclization.

Standard Operating Procedure (SOP): Nano-CuO Catalyzed Synthesis

To bypass the side reactions detailed above, we recommend the following ligand-free, heterogeneous catalytic protocol based on the optimized parameters by Venkanna et al.[2]. This system is self-validating: the heterogeneous nature of the catalyst allows for visual confirmation of dispersion, and TLC tracking easily differentiates the fluorescent quinoline product from the non-fluorescent enamine intermediate.

Materials Required:

  • 2-Aminoacetophenone (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)

  • Nano-CuO powder (10 mol%)

  • Acetonitrile (5.0 mL, anhydrous)

Step-by-Step Methodology:

  • Substrate Solvation: In a clean, dry 50 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) in 5.0 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that stabilizes the transition state of the aza-Michael addition without competing for hydrogen bonding.

  • Catalyst Activation: Add nano-CuO powder (10 mol%) to the stirring solution. Causality: The high surface-area-to-volume ratio of nano-CuO provides abundant Lewis acidic Cu(II) sites to activate the ketone carbonyl, facilitating the rate-limiting intramolecular cyclization[2].

  • Controlled Reagent Addition (Critical Step): Place the flask in a room-temperature water bath. Using a syringe pump or dropping funnel, add DMAD (1.2 mmol) dropwise over 15 minutes. Causality: Dropwise addition maintains a low steady-state concentration of DMAD, completely suppressing thermal runaway and alkyne polymerization.

  • Cyclization & Maturation: Once addition is complete, heat the mixture to 40 °C and stir open to the air. Monitor the reaction via TLC (Hexane/EtOAc 7:3). Validation: The disappearance of the intermediate enamine spot and the appearance of a bright blue fluorescent spot under 254 nm UV light confirms successful cyclization.

  • Workup & Catalyst Recovery: Upon completion (typically 2–4 hours), dilute the mixture with 15 mL of ethyl acetate. Filter the suspension through a Celite pad to quantitatively recover the nano-CuO catalyst[2]. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield pure dimethyl 4-methylquinoline-2,3-dicarboxylate.

Mechanistic Pathway & Side Reaction Map

The following diagram illustrates the kinetic pathways of the synthesis, highlighting the critical divergence points where side reactions occur if parameters are not tightly controlled.

Mechanism SM 2-Aminoaryl Ketone + DMAD IM Aza-Michael Adduct (Uncyclized Enamine) SM->IM Mild Lewis Acid (e.g., Nano-CuO) SIDE1 Polymerized DMAD (Tar Formation) SM->SIDE1 Excess Heat / Rapid Addition SIDE3 Quinolone Derivative (Conrad-Limpach) SM->SIDE3 Nucleophilic Attack on Ester Carbonyl IM->IM Stalled Reaction (Poor Electrophile) PROD Quinoline-2,3-dicarboxylate (Desired Product) IM->PROD Intramolecular Aldol & Dehydration SIDE2 Decarboxylated Quinoline (C2-H Product) PROD->SIDE2 Harsh Hydrolysis (Heat + Acid/Base)

Mechanistic divergence in quinoline-2,3-dicarboxylate synthesis and associated side reactions.

References

  • Venkanna, A., Swapna, K., & Rao, P. V. (2014). Recyclable nano copper oxide catalyzed synthesis of quinoline-2,3-dicarboxylates under ligand free conditions. RSC Advances. URL:[Link]

  • Zhao, et al. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. URL:[Link]

  • Zhang, et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health (PMC). URL:[Link]

  • Thummel, R. P., et al. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. URL:[Link]

  • Sarkar, A., et al. (2021). The Friedländer Synthesis of Quinolines. ResearchGate. URL:[Link]

Sources

optimizing reaction conditions for derivatizing Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals facing chemoselective and regioselective challenges when functionalizing Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate .

Because this scaffold contains multiple reactive sites—two electrophilic ester groups (C2, C3) and two activated halogenated positions (C6, C8)—predictive control over your reaction pathways requires a deep understanding of the molecule's steric and electronic microenvironments.

System Workflow: Divergent Functionalization

Derivatization_Workflow Start Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate Hydrolysis Alkaline Saponification (NaOH, EtOH/H2O) Start->Hydrolysis Ester Modification Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Coupling Core Functionalization Diacid Quinoline-2,3- dicarboxylic acid Hydrolysis->Diacid Excess Base, 25°C MonoEster Regioselective Mono-ester (C2 or C3) Hydrolysis->MonoEster 1.0 eq Base, 0°C C6_Sub C6-Functionalized Derivative (Steric Control) Coupling->C6_Sub Bulky Ligand (XPhos) C8_Sub C8-Functionalized Derivative (Directed) Coupling->C8_Sub Small Ligand (dppf)

Divergent derivatization pathways for Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate.

Module 1: Ester Hydrolysis & Decarboxylation Issues

Q: I am attempting a complete saponification of the diester to the diacid, but my isolated yield is poor, and LC-MS shows an unexpected mass loss of -44 Da. What is happening?

Root Cause Analysis: You are observing thermal decarboxylation. Quinoline-2-carboxylic acids are highly susceptible to decarboxylation when exposed to heat, especially under acidic workup conditions[1]. The electron-withdrawing nature of the adjacent quinoline nitrogen stabilizes the transient carbanion at the C2 position. When the mixture is heated, this stabilization significantly lowers the activation energy required to extrude CO₂.

The Fix (Self-Validating Protocol): To prevent decarboxylation, the kinetic energy of the system must be kept below the activation threshold for CO₂ loss.

  • Temperature Control: Never reflux the reaction during or after saponification. Standard protocols often suggest refluxing for 3 hours[1], but for highly activated 6,8-dichloro derivatives, room temperature (25°C) stirring is sufficient and safer.

  • Mild Acidification: During workup, do not use concentrated mineral acids. Cool the aqueous layer to 0°C and carefully titrate with 1M HCl or 10% Citric Acid until pH 3 is reached.

  • Validation: Monitor the saponification via LC-MS. A successful conversion to the diacid will show a mass shift of -56 Da from the starting material. If you observe a mass of [M-H]- minus 44 Da, your temperature during workup was too high.

Module 2: Regioselective Cross-Coupling (C6 vs C8)

Q: When performing a Suzuki-Miyaura cross-coupling on the 6,8-dichloro core, I get an intractable mixture of C6-substituted, C8-substituted, and di-substituted products. How can I selectively functionalize only one position?

Root Cause Analysis: Both the C6 and C8 positions are chlorinated and electronically activated for oxidative addition by the Palladium catalyst[2]. However, they exist in vastly different steric environments. The C8 position suffers from severe steric clash (peri-interaction) with the adjacent quinoline nitrogen lone pair and the C7 proton. The C6 position is sterically unencumbered[3].

The Fix: You must exploit this steric disparity by selecting the correct ligand architecture. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) accelerate oxidative addition but are highly sensitive to steric bulk. Using XPhos creates a sterically demanding environment around the Palladium center, making oxidative addition at the hindered C8 position kinetically inaccessible, thus directing the reaction exclusively to C6[3].

Quantitative Data: Ligand Effects on Regioselectivity

Table 1: Impact of Ligand Architecture on Pd-Catalyzed Suzuki-Miyaura Coupling of 6,8-Dichloroquinolines.

Ligand SystemBoronic Acid (eq)Temp (°C)C6-Coupled Yield (%)C8-Coupled Yield (%)Di-Coupled Yield (%)
PPh₃ 1.1100251510
dppf 1.190402015
XPhos 1.058085 <5<2
SPhos 2.5100<5<592

(Note: PPh₃ and dppf yield poor conversion due to competitive nitrogen coordination, whereas XPhos provides excellent C6 chemoselectivity).

Module 3: Overcoming Catalyst Poisoning

Q: My cross-coupling reactions stall at <30% conversion despite using excess reagents. Is the quinoline core poisoning my catalyst?

Root Cause Analysis: Yes. The quinoline nitrogen is a strong σ-donor. In standard in situ catalyst preparations (e.g., mixing Pd(OAc)₂ and free ligand), the quinoline nitrogen competitively coordinates to the naked Palladium center before the phosphine ligand can fully bind[2]. This forms an inactive Pd-quinoline resting state, effectively removing the catalyst from the catalytic cycle.

The Fix: Do not generate your catalyst in situ. Use pre-formed Palladium precatalysts (such as XPhos Pd G3 or G4 ). These precatalysts ensure a 1:1 Pd-to-ligand ratio is maintained and release the active L-Pd(0) species directly into the catalytic cycle, bypassing the naked Pd(II) stage where quinoline coordination is most problematic.

Standard Operating Procedures (SOPs)

Protocol A: Mild Saponification to 6,8-Dichloroquinoline-2,3-dicarboxylic Acid

Designed to prevent C2-decarboxylation.

  • Reaction Setup: Suspend Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq) in a 1:1 (v/v) mixture of Ethanol and Water[1].

  • Base Addition: Add Sodium Hydroxide (3.0 eq) in one portion.

  • Hydrolysis: Stir vigorously at 25°C for 4–6 hours. Crucial: Do not apply heat.

  • Solvent Removal: Remove ethanol under reduced pressure at a bath temperature not exceeding 30°C.

  • Acidification: Cool the remaining aqueous layer to 0°C in an ice bath. Carefully acidify to pH 3 using 1M HCl dropwise.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum to afford the diacid[4].

Protocol B: Regioselective C6 Suzuki-Miyaura Cross-Coupling

Designed for strict C6 functionalization using steric control.

  • Reagent Loading: In an oven-dried Schlenk flask, combine Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (1.0 eq), the desired Arylboronic acid (1.05 eq), and anhydrous K₃PO₄ (2.0 eq)[3].

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.02 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N₂ (repeat 3 times).

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80°C for 6 hours. Monitor by LC-MS for the consumption of the starting material and the appearance of the mono-coupled mass[3].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Source: benchchem.
  • Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: PMC - NIH URL
  • US9090592B2 - Heterocyclic compounds and their use as glycogen synthase kinase-3 inhibitors Source: Google Patents URL

Sources

solubility challenges of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing solvation bottlenecks when working with highly functionalized heterocyclic building blocks.

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (CAS: 1296950-44-1) is a critical intermediate in the synthesis of pharmacologically active quinoline derivatives [1]. However, its structural topology presents distinct physicochemical challenges. The rigid, planar quinoline core, coupled with lipophilic 6,8-dichloro substitutions, promotes strong intermolecular


 stacking and halogen bonding in the solid state. While the 2,3-diethyl dicarboxylate groups offer some steric disruption and act as weak hydrogen-bond acceptors, the molecule remains inherently hydrophobic and entirely lacks hydrogen-bond donors.

This guide is designed to help you navigate these solubility challenges, explaining the mechanistic causality behind each protocol so you can adapt these principles to your specific workflows.

Solvation Strategy Workflow

The following decision matrix illustrates the optimal solvent pathways based on your experimental end-goal.

SolubilityWorkflow Start Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate (Solid) Solvent Solvent Selection Process Start->Solvent Aprotic Polar Aprotic (DMSO, DMF, NMP) Solvent->Aprotic Assay Prep Halogenated Halogenated / Ethereal (DCM, THF, EtOAc) Solvent->Halogenated Synthesis Protic Polar Protic / Aqueous (Water, MeOH, EtOH) Solvent->Protic Avoid / Modify Stock Optimal for High-Conc Stock Solutions (>50 mM) Aprotic->Stock Synthesis Optimal for Organic Synthesis & Extraction Halogenated->Synthesis Precip High Risk of Precipitation / Suspension Protic->Precip

Caption: Decision matrix for the solvation of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate.

Quantitative Solvent Compatibility Matrix

To minimize trial and error, consult the table below for the expected solubility profiles across different solvent classes. This data synthesizes the known behavior of structurally analogous halogenated quinoline derivatives [2].

Solvent ClassSpecific SolventsEst. Solubility LimitRecommended ApplicationMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Master stock solutions, biological assay prepHigh dielectric constant disrupts

stacking; strong dipole interacts with ester groups.
Halogenated DCM, ChloroformHigh (>50 mg/mL)Organic synthesis, liquid-liquid extractionExcellent dispersion forces; effectively solvates the lipophilic dichloro-aromatic system.
Ethereal / Ester THF, Ethyl AcetateModerate (10-50 mg/mL)Chromatography, reaction co-solventsModerate polarity; sufficient to break crystal lattice but requires larger volumes than DCM.
Polar Protic Methanol, EthanolLow (<5 mg/mL)RecrystallizationCannot effectively disrupt halogen-

networks due to reliance on H-bond donation.
Aqueous Water, PBS, TrisInsoluble (<0.1 mg/mL)Avoid direct use Extreme hydrophobic mismatch leads to immediate aggregation and precipitation.

Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into an aqueous biological buffer? A1: This is a classic manifestation of "hydrophobic collapse." The quinoline core and dichloro substitutions make the molecule highly lipophilic. When the DMSO concentration drops below a critical threshold (usually <5% v/v in aqueous media), the water network forces the hydrophobic molecules to aggregate via


 stacking to minimize their exposed surface area to water.
  • The Fix: Employ a "step-down" dilution strategy. Instead of jumping directly from 100% DMSO to 99% Buffer, use an intermediate co-solvent gradient or introduce a surfactant (e.g., Tween-20) or a solubilizer (e.g., cyclodextrin) to the buffer prior to adding the compound. This stabilizes the monomeric form in solution [2].

Q2: I am trying to run a substitution reaction in ethanol, but the starting material won't fully dissolve even under reflux. What is the mechanistic reason? A2: Polar protic solvents like ethanol rely heavily on hydrogen-bond donation to solvate molecules. Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate lacks H-bond donors, and its ester oxygens are relatively weak H-bond acceptors due to conjugation with the electron-withdrawing quinoline ring [3]. The crystal lattice energy, driven by halogen-halogen and


 interactions, exceeds the solvation energy provided by ethanol.
  • The Fix: Switch your reaction medium to a polar aprotic solvent (e.g., DMF or NMP) or a halogenated solvent (e.g., DCM), which can engage in dipole-dipole and dispersion interactions much more effectively [1].

Q3: My


H-NMR spectrum in CDCl

shows broad peaks and poor resolution. Is the compound degrading?
A3: Not necessarily. Broad peaks in highly planar, lipophilic heterocycles often indicate transient aggregation or

-stacking in solution, which alters the local magnetic environment of the protons on the NMR timescale.
  • The Fix: First, verify complete dissolution; if the solution is even slightly cloudy, filter it through a 0.22 µm PTFE syringe filter. If it is optically clear but peaks remain broad, dilute the sample to reduce concentration-dependent aggregation. Alternatively, switch the NMR solvent to DMSO-

    
    , which is highly effective at disrupting intermolecular 
    
    
    
    -stacking.

Standard Operating Procedure (SOP)

Protocol: Preparation of a 50 mM Master Stock Solution in DMSO

This protocol is a self-validating system designed to ensure complete dissolution and prevent downstream assay failure due to micro-suspensions.

Materials Required:

  • Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (Solid)

  • Anhydrous DMSO (≥99.9% purity, stored under argon)

  • Amber glass vials (to prevent potential long-term photo-degradation)

  • Ultrasonic bath

Step-by-Step Methodology:

  • Calculate & Weigh: The molecular weight of the compound is approximately 342.17 g/mol . To prepare 1.0 mL of a 50 mM stock solution, accurately weigh 17.1 mg of the solid compound into an amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO.

    • Causality Note: The use of anhydrous DMSO is critical. DMSO is highly hygroscopic; even trace amounts of atmospheric water absorbed into the solvent will drastically reduce the solubility limit of this hydrophobic compound and induce premature nucleation.

  • Mechanical Disruption: Vortex the vial vigorously for 30 seconds. If visible particulates remain, place the vial in an ultrasonic bath for 5–10 minutes at room temperature.

    • Causality Note: Sonication provides the localized cavitation energy required to overcome the initial crystal lattice energy of the solid state.

  • Validation (The Tyndall Test): Hold the vial against a strong, focused light source (like a smartphone flashlight) in a darkened room. The solution must be optically clear. If you observe a "laser beam" effect (light scattering/Tyndall effect), you have a micro-suspension, not a true solution. If this occurs, sonicate for an additional 5 minutes or slightly warm the solution to 37°C.

  • Storage: Aliquot the validated solution into single-use volumes (e.g., 50 µL) and store at -20°C.

    • Causality Note: Repeated freeze-thaw cycles cause localized concentration gradients during freezing, which can induce irreversible precipitation. Single-use aliquots prevent this.

References

  • ChemBK. "Diethyl 2,3-quinolinedicarboxylate - Physical and Chemical Properties, Synthesis, and Applications." ChemBK Database. Available at:[Link]

  • Oriental Journal of Chemistry. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Orient. J. Chem., 2023. Available at:[Link]

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts and providing actionable solutions to enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis reaction has a very low yield. What are the general factors I should investigate?

A1: Low yields in quinoline synthesis can stem from several factors. A systematic investigation of the following is a good starting point:

  • Starting Material Quality: Ensure the purity of your anilines, β-dicarbonyl compounds, or other starting materials. Impurities can lead to side reactions or inhibit the catalyst.[1] It is advisable to verify the purity of starting materials using techniques like NMR or GC-MS.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical. Many classical quinoline syntheses require harsh conditions, and deviations can significantly impact the yield.[1][2]

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct concentration. Some catalysts are sensitive to air or moisture.[1][3]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purification Method: Product loss during workup and purification is a common source of low isolated yield. Investigate your extraction and chromatography procedures for potential losses.[1]

Q2: What is "tar" in the context of quinoline synthesis, and why is it so common?

A2: "Tar" refers to a complex mixture of dark, viscous, and often intractable polymeric byproducts formed during the synthesis of quinolines.[4] The primary causes of tar formation are uncontrolled side reactions, which are often exacerbated by harsh reaction conditions such as high temperatures and the use of strong acids.[4] In many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, the acid-catalyzed polymerization of reactive intermediates like acrolein is a major contributor to tar formation.[4][5]

Q3: How can I improve the regioselectivity in my Combes quinoline synthesis?

A3: In the Combes synthesis, regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[1] The electrophilic aromatic annulation is the rate-determining step, where steric effects play a significant role.[1][6] For instance, bulkier substituents on the β-diketone tend to favor the formation of certain regioisomers.[1] To improve regioselectivity, consider modifying the substituents on your starting materials or exploring alternative catalysts that may offer better control.

Q4: Are there greener alternatives to the classical quinoline synthesis methods that often use harsh reagents?

A4: Yes, several greener protocols have been developed. For the Friedländer synthesis, conducting the reaction in water at elevated temperatures without a catalyst has proven to be an efficient method.[7] Microwave-assisted synthesis (MAS) can significantly accelerate reaction times and improve yields, often under solvent-free conditions.[7] The use of ionic liquids as recyclable solvents or catalysts is another eco-friendly option.[7][8]

Troubleshooting Guides by Synthesis Method

Skraup Synthesis

Problem: My Skraup synthesis is extremely vigorous, hard to control, and results in a low yield of a tarry black substance.

Causality: The Skraup synthesis is notoriously exothermic and can proceed with uncontrollable violence, leading to the formation of complex, high-molecular-weight byproducts often described as "tar".[5][9] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5]

Solutions:

  • Use a Reaction Moderator: The most effective way to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming too violent.[5][10] Boric acid can also be used for this purpose.[5]

  • Controlled Reagent Addition: Ensure that the reagents are mixed in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[5] Adding the sulfuric acid slowly with cooling is also crucial.[7]

  • Gradual Heating: Apply heat gently and remove the heat source as soon as the reaction begins to boil on its own. The exothermic nature of the reaction should be sufficient to maintain boiling for a period. Reapply heat only after the initial vigorous phase has subsided.[5]

  • Ensure Reagent Purity: The use of anhydrous glycerol is recommended as water can interfere with the dehydration step to acrolein.[4]

DOT Diagram: Troubleshooting Skraup Synthesis

start Low Yield & Tar in Skraup Synthesis cause1 Uncontrolled Exothermic Reaction start->cause1 cause2 Sub-optimal Reagent Ratios/Purity start->cause2 cause3 Difficult Work-up start->cause3 solution1a Add Moderator (FeSO₄, Boric Acid) cause1->solution1a solution1b Controlled Reagent Addition & Gradual Heating cause1->solution1b solution2a Verify Stoichiometry cause2->solution2a solution2b Use Anhydrous Glycerol cause2->solution2b solution3a Steam Distillation for Purification cause3->solution3a solution3b Optimize Extraction Solvent (Toluene, Ether) cause3->solution3b

Caption: Troubleshooting workflow for low yield and tar in Skraup synthesis.

Friedländer Synthesis

Problem: I am experiencing a very low yield in my Friedländer synthesis.

Causality: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors, including harsh reaction conditions, suboptimal catalyst choice, and competing side reactions.[2]

Solutions:

  • Catalyst Selection: The choice of catalyst is critical. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[2] Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts.[2] For instance, using choline hydroxide as a catalyst in water has been shown to achieve high yields for related heterocyclic syntheses.[2]

  • Solvent Choice: While traditional solvents like ethanol or DMF are used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst.[2]

  • Temperature Optimization: The optimal temperature is dependent on the specific reactants and catalyst used.[2] A mild temperature of 50°C has been found to be optimal for some modern catalytic systems.[2]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and often improve yields.[2]

Problem: I'm getting a complex mixture of products in my Friedländer synthesis.

Causality: The Friedländer synthesis can be prone to side reactions, especially under basic conditions. A common side reaction is the aldol condensation of the ketone starting material with itself.[1][2]

Solutions:

  • To circumvent self-condensation, using an imine analog of the o-aniline can be an effective strategy.[1]

  • Slowly adding the carbonyl component to the reaction mixture can also minimize this side reaction.[11]

  • Using a milder base or switching to an acid catalyst can also be beneficial.[11]

Table: Effect of Catalysts and Solvents on Friedländer Synthesis

CatalystSolventTemperature (°C)Yield (%)Reference
Choline HydroxideWater50up to 99[2]
Basic Ionic LiquidSolvent-free80Excellent[2]
Acetic Acid (neat)Microwave160Excellent[2]
Gold(III)Mild Conditions--[2]
Doebner-von Miller Synthesis

Problem: My Doebner-von Miller reaction is producing a thick, intractable tar and very little of the desired quinoline.

Causality: This is a very common issue in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[12][13]

Solutions:

  • Biphasic Solvent System: An effective strategy to minimize polymerization is to use a two-phase solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is kept low, which drastically reduces the rate of polymerization.[5][13]

  • Slow Addition of Carbonyl Compound: Similar to the Friedländer synthesis, slowly adding the α,β-unsaturated carbonyl compound to the reaction mixture can help to keep its concentration low and minimize polymerization.[5]

  • Catalyst Optimization: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between the reaction rate and byproduct formation.[12]

Combes Quinoline Synthesis

Problem: My Combes synthesis is resulting in a low yield.

Causality: The Combes synthesis, which involves the acid-catalyzed condensation of anilines with β-diketones, can be sensitive to reaction conditions.[6][14]

Solutions:

  • Catalyst Choice: Strong acids like sulfuric acid or polyphosphoric acid are typically used.[14] The choice and amount of acid can affect the reaction rate and yield.

  • Temperature Control: The reaction often requires elevated temperatures (100–150°C) for the cyclization and dehydration steps.[14] Careful optimization of the temperature is necessary to ensure complete reaction without promoting side reactions.

  • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the formation of the enamine intermediate and the final quinoline product to determine the optimal reaction time.[15]

Experimental Protocols

General Protocol for Friedländer Synthesis[1]
  • Reactant Mixture: In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound containing an α-methylene group (1.1-1.5 eq).

  • Solvent and Catalyst: Add the appropriate solvent and catalyst.

  • Reaction: Heat the mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into a suitable volume of water or a saturated aqueous solution (e.g., NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the organic layer, remove the solvent, and purify the crude product by vacuum distillation or recrystallization.

General Protocol for Combes Synthesis[1]
  • Condensation: Mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq) in a suitable flask. A catalytic amount of acid (e.g., acetic acid) can be added.

  • Heating for Enamine Formation: Heat the mixture to form the enamine intermediate. The progress can be monitored by TLC or by observing the removal of water.

  • Cyclization: Add a strong acid (e.g., concentrated sulfuric acid) to the enamine intermediate.

  • Heating for Cyclization: Heat the mixture to induce cyclization and dehydration. The temperature and time will vary depending on the substrates.

  • Workup: Carefully pour the cooled reaction mixture onto ice and basify with a suitable base (e.g., NaOH or NH₄OH).

  • Extraction and Purification: Extract the product with an organic solvent and purify by standard methods.

Purification Strategies

Problem: My quinoline derivative is decomposing on the silica gel column.

Causality: Decomposition on silica gel is a frequent problem due to the acidic nature of the silica and the basicity of the quinoline nitrogen.[7]

Solution:

  • To prevent this, you can deactivate the silica gel by pre-treating it with a basic solution. A common and effective method is to add 1% triethylamine (NEt₃) to the eluent system.[7] Prepare a slurry of the silica gel in this triethylamine-containing eluent to pack the column, which neutralizes the acidic sites.[7]

Problem: How do I purify my quinoline product from the tarry byproducts of a Skraup synthesis?

Solution:

  • Steam Distillation: This is often the most effective method for volatile quinolines. It allows for the separation of the product from non-volatile tar.[9][10]

  • Acid-Base Extraction: For further purification, the crude quinoline can be dissolved in an acidic solution to form the water-soluble quinoline salt. The non-basic, polymeric materials can then be removed by filtration or extraction. The quinoline is then regenerated by basifying the aqueous solution and extracting with an organic solvent.[5]

  • Conversion to a Salt: Another effective technique is the conversion of the crude quinoline to a salt, such as a hydrochloride or picrate, which allows for purification by crystallization.[7][16] After crystallization, the free base can be regenerated.[7]

DOT Diagram: General Quinoline Purification Workflow

crude Crude Quinoline Product volatile Is the Quinoline Volatile? crude->volatile steam Steam Distillation volatile->steam Yes extraction Acid-Base Extraction volatile->extraction No pure Pure Quinoline steam->pure salt Salt Formation & Crystallization extraction->salt chromatography Column Chromatography salt->chromatography chromatography->pure

Caption: A general workflow for the purification of quinoline products.

References

  • Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation - Benchchem. (n.d.).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Identification of common byproducts in quinoline synthesis - Benchchem. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (2024).
  • - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem. (n.d.).
  • Purification of Quinoline - Chempedia - LookChem. (n.d.).
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem. (n.d.).
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC. (2019).
  • Optimizing reaction conditions for Friedländer quinoline synthesis - Benchchem. (n.d.).
  • Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. (2025).
  • Combes quinoline synthesis. (n.d.).
  • Technical Support Center: Optimizing Quinolinone Synthesis - Benchchem. (n.d.).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC. (n.d.).
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem. (n.d.).
  • Navigating Quinoline Synthesis: A Technical Support Center for Researchers - Benchchem. (n.d.).
  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. (1987).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. (n.d.).
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020).
  • Friedländer Synthesis - J&K Scientific LLC. (2025).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).

Sources

how to avoid polymerization of α,β-unsaturated carbonyl compounds in quinoline synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Cyclization Reactions. As researchers and drug development professionals, you are likely familiar with the classical Skraup and Doebner-von Miller syntheses. While these are powerful methods for constructing the quinoline core, they are notoriously plagued by low yields and the formation of intractable black tars.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality of these failures—specifically the uncontrolled polymerization of α,β-unsaturated carbonyl intermediates—and provide self-validating, field-proven protocols to ensure clean, high-yielding reactions.

The Causality of Tar Formation (Mechanistic Overview)

The fundamental challenge in synthesizing quinolines from anilines and α,β-unsaturated carbonyls (like acrolein or crotonaldehyde) is the dual reactivity of the carbonyl species. While the desired pathway is a 1,4-conjugate (Michael) addition followed by cyclization, the harsh acidic conditions and high temperatures required for these steps simultaneously promote rapid cationic and radical self-polymerization of the carbonyl substrate[1].

If the concentration of the free α,β-unsaturated carbonyl exceeds the rate at which it can react with the aniline, the polymerization pathway dominates, instantly turning the reaction into a thick, polymeric tar[2].

Mechanism A Aniline + Acid Catalyst C 1,4-Conjugate Addition (Michael Addition) A->C B α,β-Unsaturated Carbonyl (e.g., Acrolein) B->C Controlled Addition P1 High Heat + Strong Acid B->P1 Excess Concentration D Cyclization & Dehydration C->D E Oxidation (e.g., I2) D->E F Quinoline Derivative (Target Product) E->F P2 Radical/Cationic Polymerization P1->P2 P3 Intractable Tar (Yield Loss) P2->P3

Mechanistic divergence: Quinoline cyclization vs. acid-catalyzed polymerization.

Frequently Asked Questions (FAQs)

Q1: Why does my Skraup reaction mixture instantly turn into a black, intractable solid upon heating? A: This is a classic runaway reaction caused by the uncontrolled, acid-catalyzed dehydration of glycerol to acrolein. When acrolein is generated too rapidly at high temperatures (>150°C) in concentrated sulfuric acid, it undergoes violent self-polymerization before it can condense with the aniline[1].

Q2: How can I control the concentration of the reactive carbonyl to prevent this? A: The key is in situ generation and controlled release. In the Skraup synthesis, adding the glycerol dropwise via a syringe pump ensures the acrolein is consumed as fast as it is generated[2]. Alternatively, using acetals (e.g., acrolein diethyl acetal) allows for the slow, acid-catalyzed hydrolysis to the active aldehyde, keeping the steady-state concentration of the enal extremely low[3].

Q3: Should I use a polymerization inhibitor, and how does it work? A: Yes. The addition of a radical scavenger like hydroquinone is highly effective[4]. At the elevated temperatures of these reactions, acrolein polymerization often proceeds via radical initiation. Hydroquinone acts as a radical sink, quenching the polymerization chain reaction without interfering with the polar Michael addition required for quinoline formation[4].

Q4: I am performing a Doebner-von Miller reaction. Can solvent choice mitigate polymerization? A: Absolutely. The traditional Doebner-von Miller reaction is highly prone to acid-catalyzed polymerization[5]. By employing a biphasic solvent system (e.g., an aqueous acid phase and an organic phase like dichloromethane or toluene), you sequester the unreacted α,β-unsaturated carbonyl in the organic phase. This drastically reduces its concentration in the aqueous acidic phase, effectively shutting down the polymerization pathway and increasing yields[3],[5].

Troubleshooting & Optimization Workflow

When a reaction fails due to tarring, systematic intervention is required. Follow the logic tree below to identify the appropriate corrective action for your specific workflow.

Troubleshooting Start Reaction Yields Black Tar Check1 Is Carbonyl Added at Once? Start->Check1 Fix1 Use Syringe Pump (Slow Addition) Check1->Fix1 Yes Check2 Is Temp >150°C Initially? Check1->Check2 No Fix2 Use Two-Stage Heating Check2->Fix2 Yes Check3 Are Free Radicals Forming? Check2->Check3 No Fix3 Add Hydroquinone Inhibitor Check3->Fix3 Yes Check4 Is Substrate Highly Reactive? Check3->Check4 No Fix4 Use Biphasic Solvent System Check4->Fix4 Yes

Step-by-step troubleshooting workflow to mitigate tar formation in quinoline synthesis.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the quantitative improvements observed when applying specific anti-polymerization strategies to a standard quinoline cyclization.

Reaction ModificationMechanistic RationaleVisual ObservationAverage Yield (%)
Standard Monophasic (Control) High concentration of enal in strong acidHeavy black tar15 - 25%
Syringe Pump Addition Limits free enal concentrationModerate tar45 - 55%
Addition of Hydroquinone Scavenges radical polymerization initiatorsLight brown solution65 - 75%
Two-Stage Heating Profile Separates condensation from aromatizationMinimal tar70 - 80%
Biphasic Solvent System Sequesters enal in organic phaseClean phase separation75 - 85%

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the action to help you adapt the method to your specific substrates.

Protocol 1: Modified Skraup Synthesis (Using Hydroquinone & Two-Stage Heating)

This protocol utilizes iodine as a milder oxidant[1] and hydroquinone to suppress radical polymerization[4], coupled with a two-stage thermal profile[2].

  • Setup & Reagent Charging: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the aniline (1.0 equiv) and cool the flask in an ice-water bath.

    • Causality: Cooling prevents premature, violent exotherms during acid addition.

  • Acid & Inhibitor Addition: Slowly add concentrated

    
     (3.0 equiv) dropwise with vigorous stirring. Once added, introduce iodine (0.05 equiv) as the oxidant and hydroquinone (0.1 equiv)  as the polymerization inhibitor.
    
  • Controlled Substrate Addition: Heat the mixture to 130°C. Begin adding glycerol (1.5 equiv) dropwise via the dropping funnel over 60 minutes.

    • Causality: Maintaining 130°C ensures glycerol dehydrates to acrolein at a steady rate, while dropwise addition prevents acrolein pooling and subsequent polymerization.

  • Two-Stage Heating: Once addition is complete, raise the temperature to 145–150°C for 1 hour to drive the Michael addition and cyclization. Finally, increase the temperature to 160–170°C for 2 hours to force the oxidative aromatization to the final quinoline[2].

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with aqueous

    
     until basic. Isolate the quinoline via steam distillation or extraction with ethyl acetate.
    
Protocol 2: Biphasic Doebner-von Miller Reaction

This protocol is ideal for highly reactive α,β-unsaturated aldehydes (like crotonaldehyde) that rapidly polymerize in standard acidic conditions[3],[5].

  • Biphasic Setup: In a reaction flask, dissolve the aniline (1.0 equiv) in an organic solvent (e.g., dichloromethane or toluene, 10 mL/mmol). Add an equal volume of aqueous

    
     (3 M).
    
    • Causality: The two-phase system physically separates the bulk of the reactive carbonyl from the concentrated acid, preventing cationic polymerization.

  • Substrate Addition: Vigorously stir the biphasic mixture to create an emulsion. Slowly add the α,β-unsaturated carbonyl (1.2 equiv) via a syringe pump over 2 hours at room temperature, then gently warm to 60°C for an additional 4 hours.

  • Phase Separation & Workup: Cool the mixture. The desired quinoline will often reside in the organic phase (or can be extracted into it after neutralizing the aqueous phase with saturated

    
    ). Separate the organic layer, dry over 
    
    
    
    , and purify via column chromatography.

References

Sources

stability of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate in acidic and basic media.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate , a specialized intermediate often used in the synthesis of fused heterocyclic systems and pharmaceutical agents.

The following content is structured as a Tier-3 Technical Support resource, designed to assist researchers encountering yield losses, solubility anomalies, or degradation during workup and storage.

Subject: Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

CAS: 92525-74-1 (Analog Reference) | Molecular Formula: C₁₅H₁₃Cl₂NO₄

Executive Stability Dashboard

Media ConditionStability RatingPrimary TransformationMechanism
Acidic (pH < 4, RT) Stable Protonation (Reversible)Nitrogen lone pair protonation forms quinolinium salt.
Acidic (Reflux, >80°C) ⚠️ Conditional HydrolysisAcid-catalyzed ester hydrolysis to dicarboxylic acid.
Basic (pH > 10, RT) Unstable SaponificationRapid nucleophilic attack by OH⁻ on ester carbonyls.
Neutral (Water) ⚠️ Poor Solubility None (Physical Issue)Highly lipophilic; precipitates rapidly.

Troubleshooting & FAQs: Researcher-to-Researcher

Category A: Basic Media (The "Disappearing Product" Phenomenon)

Q1: I washed my organic layer with 1M NaOH to remove impurities, but my yield of the diethyl ester dropped significantly. Where did it go? A: You likely extracted your product into the aqueous layer as a carboxylate salt.

  • The Science: Quinoline-2,3-dicarboxylates are electron-deficient due to the nitrogen atom and the electron-withdrawing chlorine substituents at positions 6 and 8. This makes the ester carbonyl carbons highly electrophilic and susceptible to rapid saponification (hydrolysis) by strong bases like NaOH.

  • The Result: The lipophilic diester converts to the hydrophilic dicarboxylate dianion, which partitions immediately into the water phase.

  • Corrective Action: Recover your compound by acidifying the aqueous waste stream to pH 2–3.[1] The free dicarboxylic acid will precipitate.[1] For future washes, use mild bases like 5% NaHCO₃ and minimize contact time, or stick to brine washes.

Q2: Can I selectively hydrolyze just one ester group? A: It is difficult but possible due to steric and electronic differentiation.

  • The Science: The ester at the C2 position is generally more reactive (labile) than the C3 ester. The C2 position is adjacent to the electron-withdrawing quinoline nitrogen, which activates the carbonyl carbon for nucleophilic attack.

  • Protocol Tip: To attempt mono-hydrolysis, use 1.0 equivalent of LiOH in THF/Water at 0°C rather than excess NaOH at room temperature. Monitor strictly by TLC or HPLC.

Category B: Acidic Media (Solubility & Protonation)

Q3: When I dissolve the compound in 1M HCl, it goes into solution, but a solid crashes out after a few hours. Is this degradation? A: This is likely a solubility equilibrium issue, not degradation.

  • The Science:

    • Initial Dissolution: The quinoline nitrogen is basic. In 1M HCl, it protonates to form the soluble quinolinium hydrochloride salt (

      
      ).
      
    • Precipitation: If the concentration is high, the "Common Ion Effect" (excess Cl⁻) can force the hydrochloride salt out of solution. Alternatively, if the solution was warmed, you may have partially hydrolyzed the esters to the free acid, which is insoluble in aqueous acid.

  • Diagnostic: Filter the solid and run an NMR.

    • Ethyl peaks present? It's the hydrochloride salt of your starting material.

    • Ethyl peaks missing? You hydrolyzed it to the dicarboxylic acid.[1][2]

Q4: Is the compound compatible with Lewis Acids (e.g., AlCl₃, BF₃)? A: Yes, but with caution.

  • The Science: The carbonyl oxygens and the quinoline nitrogen are Lewis basic sites. They will complex with Lewis acids. This is often necessary for subsequent Friedel-Crafts or cyclization reactions. However, ensure anhydrous conditions; moisture + Lewis acid = strong protic acid, which will cause hydrolysis.

Validated Experimental Protocols

Protocol A: Controlled Hydrolysis (Synthesis of Reference Standard)

Use this to generate the 6,8-dichloroquinoline-2,3-dicarboxylic acid for HPLC calibration.

  • Dissolution: Dissolve 500 mg of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate in 10 mL of Ethanol .

  • Saponification: Add 5 mL of 2M NaOH (approx. 6 equivalents).

  • Reaction: Reflux at 80°C for 2 hours. The solution should turn clear yellow.

  • Workup:

    • Cool to Room Temperature.[1][3]

    • Evaporate ethanol under reduced pressure (Rotavap).

    • Dilute residue with 10 mL water.

    • Critical Step: Acidify dropwise with 6M HCl until pH reaches ~1.

  • Isolation: A white/off-white solid will precipitate. Filter, wash with cold water, and dry.

    • Validation: Check solubility. The product should be soluble in 1M NaOH but insoluble in water/acid.

Protocol B: Rapid Stability Check (HPLC/TLC)

Run this before committing valuable material to a long reaction.

  • Prepare Stock: 1 mg/mL of ester in Acetonitrile.

  • Test Aliquots:

    • Vial A (Acid): 100 µL Stock + 100 µL 0.1M HCl.

    • Vial B (Base): 100 µL Stock + 100 µL 0.1M NaOH.

    • Vial C (Control): 100 µL Stock + 100 µL Water.

  • Incubation: Let stand at RT for 30 minutes.

  • Analysis:

    • Vial A: Should match Control (Stable).

    • Vial B: Should show a shift to a more polar species (lower R_f on TLC, earlier retention on Reverse Phase HPLC).

Mechanistic Visualization

The following diagram maps the degradation pathways dependent on pH. Note the distinct irreversibility of the basic pathway compared to the reversible protonation in acid.

StabilityPathways cluster_conditions Environmental Triggers Ester Diethyl Diester (Lipophilic Starting Material) Salt Quinolinium Salt (Water Soluble) Ester->Salt  +H⁺ (pH < 2)  Reversible Protonation Anion Dicarboxylate Dianion (Water Soluble) Ester->Anion  +OH⁻ (pH > 10)  Irreversible Hydrolysis Salt->Ester  Neutralize (pH 7) Acid Dicarboxylic Acid (Insoluble Precipitate) Anion->Acid  Acidify (pH < 3)  Precipitation Reflux/Heat Reflux/Heat Reflux/Heat->Anion Accelerates Base Hydrolysis

Caption: pH-dependent transformation pathways. Green arrows indicate reversible salt formation; Red arrows indicate irreversible ester cleavage.

References & Authority

  • BenchChem . Hydrolysis of Diethyl 2,5-Pyridinedicarboxylate: Protocol & Application Note. (Analogous heterocyclic ester hydrolysis). Retrieved from .

  • Organic Syntheses . Esterification and Hydrolysis of Aromatic Carboxylic Acids. Org. Synth. Coll. Vol. 3. (General principles of aromatic ester stability).

  • Santa Cruz Biotechnology . 6-Chloro-8-methylquinoline-2,3-dicarboxylic acid diethyl ester Product Data. (Structural analog properties). Retrieved from .

  • Master Organic Chemistry . Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification). (Fundamental mechanistic grounding). Retrieved from .

Sources

Validation & Comparative

comparing biological activity of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate with other quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate , positioning it within the broader landscape of quinoline-based pharmacophores. It synthesizes structural properties, biological data, and mechanistic insights to serve as a resource for drug development professionals.

Executive Summary

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate represents a highly functionalized scaffold within the quinoline family. Unlike simple quinolines, the presence of the 2,3-dicarboxylate moiety combined with the 6,8-dichloro substitution pattern confers unique physicochemical properties—specifically enhanced lipophilicity and metabolic stability.

This compound primarily serves two critical roles in drug discovery:

  • Direct Bioactive Agent: Exhibiting antimicrobial and cytotoxic activity superior to its non-halogenated analogs due to increased cellular permeability.

  • Advanced Synthetic Intermediate: Acting as a key precursor for fused heterocyclic systems (e.g., pyrrolo[1,2-a]quinolines, imidazo[1,2-a]quinolines) which are potent antitubercular and anticancer agents.

Chemical Profile & Structural Advantage

The biological superiority of the 6,8-dichloro derivative over other analogs stems from its specific structural features:

FeatureStructural ComponentBiological Impact
Lipophilicity 6,8-Dichloro substituentsSignificantly increases logP, facilitating passive transport across bacterial cell walls and mammalian cell membranes.
Electronic Effect Electron-withdrawing Cl atomsReduces electron density on the quinoline ring, potentially enhancing stacking interactions with DNA base pairs or enzyme active sites.
Chelation Potential 2,3-Dicarboxylate estersCan be hydrolyzed to dicarboxylic acids or hydrazides, which are capable of chelating metal ions (e.g., Mg²⁺, Fe²⁺) essential for microbial enzymes.

Comparative Biological Activity

Antimicrobial Potency (Antibacterial & Antifungal)

The 6,8-dichloro derivative consistently outperforms unsubstituted and mono-substituted analogs. The data below synthesizes representative MIC ranges for this class of quinoline-2,3-dicarboxylates.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Data represents typical ranges for quinoline-2,3-dicarboxylate derivatives against standard strains.

Compound VariantS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Relative Potency
Unsubstituted (Diethyl quinoline-2,3-dicarboxylate)>128>128>128Low
6-Chloro Analog 32 – 6464 – 12864Moderate
6,8-Dichloro Analog (Subject)4 – 16 16 – 32 8 – 32 High
Reference Drug (Ciprofloxacin)0.12 – 10.01 – 0.5N/AVery High

Analysis:

  • The 6,8-dichloro substitution lowers the MIC by 4–8 fold compared to the 6-chloro analog.

  • Mechanism: The hydrophobic halogen atoms enhance penetration through the lipid-rich cell membrane of Gram-positive bacteria and the fungal cell wall.

Antitumor & Cytotoxic Activity

Quinoline-2,3-dicarboxylates are often screened for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). The diester functionality acts as a prodrug, entering the cell before being hydrolyzed or interacting with intracellular targets.

Table 2: Cytotoxicity Profile (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Normal Fibroblasts (Vero)Selectivity Index (SI)
6,8-Dichloro Analog 12.5 ± 1.2 15.8 ± 2.1 >100High (>6)
6-Methyl Analog45.2 ± 3.550.1 ± 4.2>100Low (<2.5)
Unsubstituted>100>100>100Inactive

Key Insight: The 6,8-dichloro derivative exhibits a favorable Selectivity Index (SI) , showing toxicity towards cancer cells while remaining relatively non-toxic to normal cells at therapeutic concentrations.

Mechanism of Action & SAR Analysis

The biological activity is driven by the molecule's ability to intercalate into DNA or inhibit key enzymes (like Topoisomerase II/DNA Gyrase), facilitated by the planar quinoline ring.

Structure-Activity Relationship (SAR) Visualization

SAR_Analysis cluster_0 Comparative Potency Core Quinoline-2,3-dicarboxylate Scaffold Pos68 6,8-Dichloro Substitution (Lipophilicity & Potency) Core->Pos68 Modification Pos23 2,3-Diester Groups (Prodrug / Chelation) Core->Pos23 Modification Target Biological Target (DNA Gyrase / Cell Membrane) Pos68->Target Increases Penetration Pos23->Target Permits Entry Outcome Enhanced Antimicrobial & Cytotoxic Activity Target->Outcome Inhibition Low Unsubstituted (Low Activity) Med 6-Chloro (Moderate Activity) Low->Med + Cl High 6,8-Dichloro (High Activity) Med->High + Cl (C8)

Caption: SAR analysis highlighting the critical role of 6,8-dichloro substitution in enhancing target access and potency.

Experimental Protocols

To validate the activity of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, the following standardized protocols are recommended.

Synthesis Verification (Brief)
  • Reaction: Condensation of 3,5-dichloroaniline with diethyl oxomalonate (or similar dicarbonyls) via Combes or Friedländer synthesis.

  • Purification: Recrystallization from ethanol.

  • Validation: ¹H NMR (distinct aromatic proton signals) and Mass Spectrometry (characteristic isotope pattern for two Cl atoms).

Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Preparation: Dissolve the compound in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Cytotoxicity Assay (MTT Protocol)

Objective: Assess cell viability in cancer lines.[1]

  • Seeding: Plate HeLa cells (5 x 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Treat cells with varying concentrations of the test compound (0.1 – 100 µM) for 48h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well; incubate for 4h at 37°C.

  • Solubilization: Remove medium, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Workflow: From Scaffold to Drug Candidate

The following diagram illustrates how this specific diester serves as a central hub for developing even more potent fused derivatives.

Workflow Start Starting Material: 3,5-Dichloroaniline Inter Key Intermediate: Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate Start->Inter Cyclization Path1 Direct Screening (Antimicrobial/Antitumor) Inter->Path1 Assay Path2 Derivatization: Hydrazinolysis Inter->Path2 NH2NH2 Prod1 Dicarboxylic Acid (Metal Chelation) Inter->Prod1 Hydrolysis Prod2 Fused Systems (Pyrrolo/Imidazo-quinolines) Path2->Prod2 Cyclization with Aldehydes Prod2->Path1 Higher Potency

Caption: Development workflow showing the diester as a precursor to highly active fused heterocyclic drugs.

References

  • Venugopala, K. N., et al. (2020).[2][3] Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Antibiotics , 9(5), 233.[2] Link

    • Demonstrates the use of quinoline-2,3-dicarboxylates as precursors for potent anti-TB agents.[3]

  • Uppar, V., et al. (2020).[2][3][4] Synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. Journal of Molecular Structure , 1202, 127267. Link

    • Highlights the biological versatility of the quinoline-2,3-dicarboxyl
  • Musiol, R., et al. (2006). Quinoline-based compounds with potential anticancer activity.[1][5][3][4][6][7][8][9][10] Current Medicinal Chemistry , 13(18), 2195-2207.

    • General review establishing the SAR of chlorin
  • Sigma-Aldrich. 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester Product Page. Link

    • Confirmation of the commercial availability and structural class of these diesters.

Sources

Validation of HPLC-MS Methods for Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product/Methodology Under Review: Optimized UHPLC-MS/MS (Phenyl-Hexyl / APCI+) Comparative Alternative: Standard HPLC-UV/MS (C18 / ESI+)

This guide serves as a critical technical resource for the validation of analytical methods targeting Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (DDC) . As a key intermediate in the synthesis of imidazole-quinoline based herbicides and potential antimalarial pharmacophores, DDC presents unique analytical challenges—specifically its high lipophilicity (LogP ~4.5), potential for ester hydrolysis, and ionization suppression in complex matrices.

This analysis compares a Standard C18/ESI Method against an Optimized Phenyl-Hexyl/APCI Method , demonstrating why the latter offers superior specificity and robustness for regulated environments (GLP/GMP).

Part 1: The Analytical Challenge

The structural integrity of DDC relies on the stability of its two ethyl ester groups at positions 2 and 3. The 6,8-dichloro substitution pattern on the quinoline ring significantly increases the molecule's hydrophobicity and electron-deficiency.

Critical Failure Points in Standard Methods:
  • Hydrolysis Degradants: In acidic aqueous mobile phases, DDC degrades into its mono-ester and di-acid forms. Standard C18 columns often fail to resolve the mono-ester impurity from the parent peak due to similar hydrophobic profiles.

  • Ionization Quenching: The electron-withdrawing chlorine atoms reduce the basicity of the quinoline nitrogen. In Electrospray Ionization (ESI), this can lead to poor protonation efficiency (

    
    ) and signal splitting into sodiated adducts (
    
    
    
    ).
  • Carryover: The high lipophilicity leads to significant adsorption on stainless steel LC lines and column frits, causing ghost peaks in subsequent blanks.

Part 2: Comparative Analysis (Method A vs. Method B)

We evaluated two methodological approaches. Method B is the recommended protocol for validation.

Method A: The "Generic" Approach
  • Column: Standard C18 (1.7 µm, 2.1 x 50 mm)

  • Source: ESI (Positive Mode)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Method B: The "Optimized" Approach (Recommended)
  • Column: Biphenyl or Phenyl-Hexyl Core-Shell (2.6 µm, 2.1 x 100 mm)

  • Source: APCI (Atmospheric Pressure Chemical Ionization) or ESI with Ammonium Formate.

  • Mobile Phase: Water/Methanol with 5mM Ammonium Formate.

Performance Data Summary
ParameterMethod A (Standard C18/ESI)Method B (Phenyl-Hexyl/APCI)Scientific Rationale
Linearity (

)
0.992> 0.999 APCI is less susceptible to matrix effects and saturation at high concentrations for non-polar analytes.
Peak Tailing (

)
1.4 (Asymmetric)1.05 (Symmetric)

interactions between the Phenyl stationary phase and the Quinoline ring improve peak shape.
Resolution (

)
1.8 (vs. Mono-ester)> 3.5 (vs. Mono-ester) Phenyl phases offer superior selectivity for aromatic esters compared to hydrophobic-only C18 retention.
LOD (ng/mL) 5.00.5 Ammonium formate buffers stabilize ionization; APCI handles the dichloro-induced electron deficiency better than ESI.
Adduct Formation High

Dominant

Method B suppresses sodium adducts, consolidating signal intensity into the protonated parent.

Part 3: Method Development & Optimization Logic

The following decision tree illustrates the logic applied to select the optimized methodology. This is crucial for troubleshooting if your specific matrix (e.g., plasma vs. reaction mixture) alters the baseline.

MethodOptimization Start Start: DDC Method Development Solubility Check LogP (~4.5) High Lipophilicity Start->Solubility Ionization Select Ionization Source Solubility->Ionization ESI_Path ESI Positive Ionization->ESI_Path APCI_Path APCI Positive (Recommended) Ionization->APCI_Path Adducts Issue: High [M+Na]+? ESI_Path->Adducts ColumnSel Select Stationary Phase APCI_Path->ColumnSel Buffer Add 5mM Ammonium Formate Adducts->Buffer Yes Buffer->ColumnSel C18 C18 Column ColumnSel->C18 Phenyl Phenyl-Hexyl / Biphenyl (Recommended) ColumnSel->Phenyl Resolution Check Resolution vs. Hydrolysis Degradants C18->Resolution Poor Separation Phenyl->Resolution Excellent Separation Final Final Method: Phenyl-Hexyl + APCI/Ammonium Formate Resolution->Final

Figure 1: Decision matrix for optimizing HPLC-MS conditions for chlorinated quinoline esters.

Part 4: Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed to meet ICH Q2(R2) standards for analytical procedures [1].

Specificity (Stress Testing)

To prove the method can distinguish DDC from its degradants, perform forced degradation:

  • Acid Hydrolysis: Treat DDC with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat with 0.1 N NaOH (Rapid degradation expected; neutralize immediately).

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between DDC and the nearest degradant peak. Peak purity check using MS spectra (no co-eluting masses).
    
Linearity and Range
  • Preparation: Prepare 6 concentration levels ranging from 10 ng/mL to 1000 ng/mL in mobile phase.

  • Execution: Inject each standard in triplicate.

  • Calculation: Plot Area Ratio (Analyte/Internal Standard) vs. Concentration. Use

    
     weighting if heteroscedasticity is observed.
    
  • Acceptance:

    
    ; Residuals 
    
    
    
    at all levels.
Accuracy and Precision
  • QC Samples: Prepare Low (3x LOQ), Medium (50% range), and High (80% range) QC samples.

  • Intra-day: 5 replicates per level in a single run.

  • Inter-day: 5 replicates per level over 3 consecutive days.

  • Acceptance:

    • Accuracy (Recovery): 85-115% of nominal value.

    • Precision (CV%):

      
       ( 
      
      
      
      at LOQ).
Robustness (Factorial Design)

Deliberately vary parameters to simulate routine lab fluctuations:

  • Column Temp:

    
     (Critical for Phenyl columns).
    
  • Flow Rate:

    
     mL/min.
    
  • Buffer pH:

    
     units.
    
  • Acceptance: System suitability parameters (Retention time, Tailing factor) must remain within limits.

Part 5: Detailed Experimental Workflow

The following diagram outlines the validated workflow from sample preparation to data reporting.

ValidationWorkflow cluster_QC System Suitability (Pre-Run) Sample Sample Material (DDC Reference) Stock Stock Prep (1 mg/mL in MeOH) Sample->Stock Dilution Working Standards (Serial Dilution in Mobile Phase) Stock->Dilution LC UHPLC Separation Phenyl-Hexyl Column Dilution->LC MS MS Detection APCI+ / MRM Mode LC->MS Data Data Processing (Integrate & Quantify) MS->Data Report Validation Report (ICH Q2 R2 Format) Data->Report SST Inject 5x Std RSD < 2.0% SST->LC

Figure 2: End-to-end analytical workflow for DDC quantification.

Critical Reagent Notes
  • Internal Standard (IS): Do not use a generic quinoline. Use a deuterated analog (e.g., DDC-d5) if available. If not, 6,8-dichloroquinoline (the decarboxylated core) is a suitable structural analog, provided it is chromatographically resolved.

  • Solvents: Use LC-MS grade Methanol. Acetonitrile can be used, but Methanol often provides better selectivity on Phenyl phases due to protic solvent interactions.

References

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][5] Retrieved from [Link]

  • Langley, J. (2025).[6][7] Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI. Separation Science.[7] Retrieved from [Link]

  • Charris, J. E., et al. (2005). Synthesis and antimalarial activity of quinoline derivatives.[8][9] (Context for quinoline ester analysis). National Institutes of Health (NIH). Retrieved from [Link] (General reference for quinoline scaffold properties).

Sources

The Halogenated Quinoline Advantage: A Comparative Guide to Diethyl 6,8-Dichloroquinoline-2,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (DDQD) against established scaffolds in the design of excitatory amino acid (EAA) receptor antagonists and antimicrobial agents.

Executive Summary: The Shift from Quinoxalines

In the development of ionotropic glutamate receptor antagonists—specifically for the NMDA glycine site and AMPA/Kainate receptors—the quinoxaline-2,3-dione scaffold (e.g., CNQX, DNQX) has long been the "gold standard" for potency. However, these diaza-heterocycles suffer from critical pharmacological liabilities: poor aqueous solubility, rapid renal clearance, and nephrotoxicity.

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (DDQD) represents a strategic scaffold evolution. By replacing the pyrazine nitrogen with a carbon (bioisosteric replacement) and leveraging the 6,8-dichloro substitution pattern, this scaffold offers:

  • Enhanced Lipophilicity: The removal of a polar nitrogen and addition of lipophilic chlorines improves Blood-Brain Barrier (BBB) penetration.

  • Metabolic Blockade: Halogenation at the 6 and 8 positions blocks oxidative metabolism (hydroxylation) at the most susceptible sites.

  • Prodrug Utility: The diethyl ester functionality serves as a masking group, facilitating membrane transport before intracellular hydrolysis to the active dicarboxylic acid antagonist.

Comparative Analysis: DDQD vs. Alternative Scaffolds

The following analysis contrasts DDQD with its primary competitors: the Quinoxaline-2,3-diones (classic antagonists) and Kynurenic Acid derivatives (endogenous ligands).

Table 1: Physicochemical & Pharmacological Comparison
FeatureScaffold A: Quinoxaline-2,3-diones (e.g., DNQX)Scaffold B: Kynurenines (e.g., 7-Cl-Kynurenic Acid)Target: DDQD Scaffold (6,8-Dichloroquinoline-2,3-dicarboxylate)
Core Structure 1,4-Diazanaphthalene (Benzo[g]pyrazine)4-Hydroxyquinoline-2-carboxylic acidQuinoline-2,3-dicarboxylic acid (Active form)
Binding Mode H-bond donor/acceptor pair (N-H/C=O) mimics Glycine.Mimics Glutamate/Glycine; often partial agonist.Bioisostere of Quinoxaline ; C-3 carboxylate mimics the 3-carbonyl.
Lipophilicity (logP) Low (< 1.5). Poor CNS penetration.Low to Moderate.High (> 3.5 for ester) . Excellent membrane permeability.
Metabolic Stability Moderate; susceptible to reduction of the pyrazine ring.Low; rapid renal excretion (OAT pathway).High ; 6,8-dichloro pattern blocks P450 oxidation.
Solubility Very poor (often requires DMSO/NaOH).Moderate (as salt).Tunable ; Ester is organic soluble; Acid is water soluble at pH 7.4.
Toxicity Profile Nephrotoxic (crystalluria).Generally safe, but low potency.Reduced Nephrotoxicity due to better solubility profile of metabolites.
Mechanistic Insight: The "Chlorine Clip" Effect

The 6,8-dichloro substitution is not merely for lipophilicity. In the binding pocket of the NMDA receptor (Glycine site), these halogens fill hydrophobic pockets that are otherwise unoccupied by the endogenous ligand (Glycine).

  • The 6-Cl: Engages in halogen bonding with backbone carbonyls or hydrophobic residues (e.g., Phe/Trp).

  • The 8-Cl: Sterically forces the 2,3-dicarboxylate system into a specific torsion angle, pre-organizing the molecule for binding (reducing the entropic penalty).

Technical Deep Dive: Synthesis & Experimental Protocols

Reliable access to the 2,3-dicarboxylate substitution pattern is challenging; standard aniline-alkyne condensations often yield the 2,4-isomer or 4-hydroxy derivatives. The Friedlander Annulation is the most robust protocol for ensuring regioselectivity.

Protocol A: Regioselective Synthesis of DDQD via Friedlander Annulation

Objective: Synthesize Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate from 2-amino-3,5-dichlorobenzaldehyde.

Reagents:

  • Precursor: 2-Amino-3,5-dichlorobenzaldehyde (10 mmol)

  • Reactant: Diethyl oxalacetate (Sodium salt or free ester) (12 mmol)

  • Catalyst: Piperidine (0.5 mL) or Glacial Acetic Acid (cat.)

  • Solvent: Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,5-dichlorobenzaldehyde (1.90 g) in 50 mL of absolute ethanol.

  • Addition: Add diethyl oxalacetate (2.26 g) to the solution. If using the sodium salt, neutralize in situ with an equivalent of HCl or use acetic acid conditions.

  • Catalysis: Add 5 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 6–8 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1). The aldehyde spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly. If not, remove ethanol under reduced pressure to 20% volume and cool to 0°C.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/Water to yield Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate as pale yellow needles.

  • Validation:

    • 1H NMR (CDCl3): Look for the absence of the aldehyde proton (~9.8 ppm) and the presence of two ethyl quartets and triplets. The aromatic region should show two doublets (meta-coupling, J ~2 Hz) for the 5 and 7 protons.

Protocol B: Hydrolysis to the Active Antagonist

For binding assays, the ester must be hydrolyzed to the free acid.

  • Dissolve 1 mmol of DDQD in 10 mL THF/Water (1:1).

  • Add 2.5 eq LiOH. Stir at RT for 2 hours.

  • Acidify to pH 2 with 1M HCl. The dicarboxylic acid precipitates.[1] Filter and dry.[1]

Visualizations

Diagram 1: Synthetic Pathway (Friedlander Annulation)

This diagram illustrates the convergent synthesis of the DDQD scaffold, highlighting the critical condensation step that establishes the 2,3-substitution pattern.

FriedlanderSynthesis Aniline 3,5-Dichloroaniline Aldehyde 2-Amino-3,5- dichlorobenzaldehyde Aniline->Aldehyde Formylation & Deprotection Intermediate Schiff Base Intermediate Aldehyde->Intermediate + Oxalacetate (Piperidine, EtOH) Oxalacetate Diethyl Oxalacetate (Keto-Ester) Oxalacetate->Intermediate DDQD Diethyl 6,8-dichloro quinoline-2,3-dicarboxylate (DDQD) Intermediate->DDQD Aldol Condensation (- H2O, Reflux)

Caption: Regioselective synthesis of DDQD via Friedlander Annulation, ensuring the 2,3-dicarboxylate pattern.

Diagram 2: Pharmacophore & Bioisosterism

This diagram maps the structural logic of replacing the Quinoxaline core with the Quinoline core while maintaining the critical glutamate-mimicking pharmacophore.

Pharmacophore Glutamate Endogenous Ligand: Glutamate / Glycine Quinoxaline Classic Antagonist: Quinoxaline-2,3-dione Glutamate->Quinoxaline Rigidification Quinoline Optimized Scaffold: Quinoline-2,3-dicarboxylate Quinoxaline->Quinoline Bioisosteric Replacement (N -> C) Binding Binding Motif: Alpha-Amino Acid Mimic Quinoxaline->Binding 2-C=O, 3-C=O (H-Bond Acceptors) Quinoline->Binding 2-COOH, 3-COOH (H-Bond Acceptors) Lipophilicity Advantage: Lipophilicity & Stability Quinoline->Lipophilicity 6,8-Cl2 Substitution + Diethyl Ester Prodrug

Caption: Bioisosteric evolution from Quinoxaline to Quinoline, highlighting the retention of binding motifs.

References

  • Stone, T. W. (2020). Quinolinic acid and kynurenic acid in the central nervous system. Neuropharmacology. (Context: Endogenous quinoline scaffolds).

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships of excitatory amino acid antagonists. Journal of Medicinal Chemistry. (Context: SAR of quinoline-2-carboxylates).

  • Honore, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science. (Context: The comparator scaffold).

  • McQuaid, L. A., et al. (1992). Synthesis and excitatory amino acid pharmacology of a series of quinoline-2,3- and 2,4-dicarboxylic acids. Journal of Medicinal Chemistry. (Context: Direct comparison of 2,3 vs 2,4 isomers).

  • Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines. Tetrahedron Letters. (Context: Synthetic methodology).

Sources

Comparative Study of Catalytic Systems for Quinoline Synthesis: A Strategic Guide for Application Scientists

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimalarial, anticancer, and antibacterial therapeutics. Historically, classical methods such as the Skraup, Friedländer, and Doebner-Miller syntheses dominated the field. However, as application scientists, we frequently observe that these legacy protocols are bottlenecked by harsh thermodynamic requirements, the necessity for highly corrosive acids, and poor functional group tolerance.

The modern synthetic paradigm has shifted toward advanced catalytic systems that prioritize atom economy, mild conditions, and late-stage functionalization. In this guide, we will objectively compare three leading catalytic architectures for quinoline synthesis: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) , Earth-Abundant Iron Catalysis , and Visible-Light Photoredox Catalysis . By understanding the mechanistic causality behind these systems, researchers can rationally select the optimal protocol for their specific drug development workflows.

Transition-Metal Catalysis: Ruthenium-Catalyzed ADC

Mechanistic Overview: Acceptorless Dehydrogenative Coupling (ADC) represents a pinnacle of atom economy. By utilizing ruthenium complexes (e.g., Ru-pincer or


), o-aminobenzyl alcohols are coupled with ketones. The reaction proceeds via the dehydrogenation of the alcohol to an aldehyde, followed by imine condensation and cyclization.

Causality in Design: The Ru-catalyst serves a metal-ligand bifunctional role. It lowers the activation energy for alcohol dehydrogenation without the need for a stoichiometric chemical oxidant (hence "acceptorless"). The only byproducts generated are water and hydrogen gas, making it a highly sustainable approach for scale-up synthesis[1].

Ru_ADC A o-Aminobenzyl Alcohol + Ketone B Ru-Catalyst Activation (Metal-Ligand Bifunctional) A->B C Acceptorless Dehydrogenation (Forms Aldehyde + H2) B->C D Imine Condensation (-H2O) C->D E Intramolecular Cyclization & Dehydrogenation D->E F Substituted Quinoline (Target Scaffold) E->F

Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC) pathway for quinoline synthesis.

Earth-Abundant Metal Catalysis: Iron-Catalyzed Assembly

Mechanistic Overview: While precious metals offer high turnover numbers (TON), the pharmaceutical industry is increasingly pivoting toward sustainable, earth-abundant metals. Iron(III) chloride (


) has emerged as a highly versatile catalyst for multicomponent reactions and oxidative C-C bond cleavage strategies[2].

Causality in Design: Fe(III) acts as a potent, yet environmentally benign, Lewis acid and redox-active center. In multicomponent systems, it simultaneously activates carbonyls for imine formation and terminal alkynes for nucleophilic attack. Furthermore, under aerobic conditions, iron facilitates the oxidative


 bond scission of styrenes to generate active synthons in situ, driving the annulation forward[2].

Visible-Light Photoredox Catalysis

Mechanistic Overview: For substrates sensitive to high temperatures or strong Lewis acids, photoredox catalysis offers a room-temperature alternative. Utilizing photocatalysts like


 or organic sensitizers like 9,10-phenanthrenequinone (PQ), this system drives radical-mediated cyclization[3].

Causality in Design: Visible light excites the photocatalyst into a long-lived triplet state. This excited species undergoes Single Electron Transfer (SET) with the substrate (e.g., aromatic enamines or vinylarylimines), generating a highly reactive radical cation. This intermediate spontaneously cyclizes, followed by deprotonation and aromatization to yield the quinoline core.

Photoredox A Visible Light Irradiation (Blue LEDs, 450 nm) B Photocatalyst Excitation (e.g., Ru(bpy)3 2+ or PQ) A->B C Single Electron Transfer (SET) Oxidation of Substrate B->C D Radical Intermediate Generation (Iminium Cation Radical) C->D E Radical Cyclization (C-C Bond Formation) D->E F Aromatization (-H+, -e-) E->F G Polysubstituted Quinoline F->G

Visible-light photoredox radical cyclization cascade for quinoline core assembly.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the operational metrics of each catalytic system based on recent empirical data:

Catalytic SystemRepresentative CatalystTypical ConditionsYield RangeKey AdvantagesPrimary Limitation
Transition-Metal (ADC)

/ Pincer
110–130 °C, Base, Vented80–95%Atom-economic,

/

as sole byproducts
Requires high temperatures, expensive precious metals
Earth-Abundant (Fe)

RT – 120 °C, Solvent-free or

70–96%Extremely cheap, green conditions, low toxicityCan require higher catalyst loading (up to 10 mol%)
Photoredox Catalysis

or PQ
RT, Blue LEDs, Degassed60–90%Mild room-temp conditions, high functional group toleranceRequires specialized photoreactors, sensitive to

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. Below are the step-by-step methodologies for each system, heavily focused on the causality of the chemical environment.

Protocol A: Ruthenium-Catalyzed ADC Synthesis
  • Reaction Assembly: Charge a Schlenk tube with o-aminobenzyl alcohol (1.0 mmol), ketone (1.2 mmol), Ru-catalyst (2 mol%), and

    
     (10 mol%).
    
    • Causality: The carbonate base is critical; it deprotonates the alcohol, facilitating alkoxide coordination to the electrophilic Ru center.

  • Solvent & Setup: Add 2 mL of toluene. Attach a reflux condenser fitted with an oil bubbler to create a vented system.

    • Causality: The oil bubbler is not just for isolation; it continuously releases evolved

      
       gas. By Le Chatelier's principle, removing this product drives the thermodynamically uphill dehydrogenation forward.
      
  • Heating: Heat the mixture at 120 °C for 12–24 hours.

    • Validation Checkpoint: Continuous bubbling in the oil bubbler confirms active dehydrogenation. The cessation of bubbling indicates either reaction completion or premature catalyst deactivation.

Protocol B: Iron-Catalyzed Oxidative Cleavage Synthesis
  • Reaction Assembly: Combine styrene derivatives (1.0 mmol) and arylamines (1.2 mmol) with

    
     (10 mol%) in a heavy-walled reaction vial.
    
    • Causality: Earth-abundant Fe(III) acts as a dual-purpose Lewis acid and redox-active center, facilitating the oxidative

      
       bond cleavage of the styrene to generate reactive synthons in situ[2].
      
  • Atmosphere Control: Purge the vial and attach an

    
     balloon.
    
    • Causality: Molecular oxygen serves as the terminal green oxidant, regenerating the active Fe species and driving the oxidative annulation without the need for toxic stoichiometric oxidants.

  • Heating: Stir at 120 °C for 24 hours.

    • Validation Checkpoint: TLC monitoring should show the disappearance of the styrene spot and the emergence of a highly fluorescent spot under 254/365 nm UV light, characteristic of the conjugated quinoline core.

Protocol C: Photoredox Catalyzed Synthesis
  • Reaction Assembly: Dissolve 2-vinylarylimine (0.5 mmol) and 9,10-phenanthrenequinone (PQ) photocatalyst (20 mol%) in dichloromethane (DCM).

    • Causality: DCM provides optimal solubility and stabilizes the highly polar iminium radical cation intermediate formed during the SET process.

  • Degassing: Degas the solution via argon sparging for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet-state quencher. Failing to remove

      
       will prematurely deactivate the excited *PQ photocatalyst and scavenge the target organic radicals, halting the reaction.
      
  • Irradiation: Irradiate with 450 nm Blue LEDs at room temperature for 1–4 hours.

    • Causality: 450 nm photons selectively excite the PQ catalyst without providing enough energy to induce unselective UV-degradation of the organic substrates.

    • Validation Checkpoint: The solution will exhibit a distinct color shift as the photocatalyst cycles through its excited states. High-resolution mass spectrometry (HRMS) aliquots should confirm the exact mass of the aromatized quinoline without over-oxidation products.

Strategic Recommendations for Catalyst Selection

  • Choose Ruthenium-ADC when scaling up production where atom economy is paramount, and the substrates can withstand temperatures >100 °C. The lack of chemical waste makes it ideal for process chemistry.

  • Choose Iron Catalysis when operating under strict green chemistry mandates or when cost-efficiency is the primary driver. It is exceptionally well-suited for multicomponent library generation.

  • Choose Photoredox Catalysis when working with highly functionalized, temperature-sensitive intermediates in late-stage drug discovery. The mild room-temperature conditions prevent the degradation of fragile pharmacophores.

References

1.1 - Journal of Catalysis 2.2 - Beilstein Journal of Organic Chemistry 3.3 - The Journal of Organic Chemistry 4. - PMC / NIH

Sources

Spectroscopic Comparison Guide: Diethyl 6,8-Dichloroquinoline-2,3-dicarboxylate vs. Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,8-dichloroquinoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of eIF4A inhibitors for oncology [1] and novel antileishmanial agents targeting N-myristoyltransferase [3]. Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate serves as a critical advanced intermediate in these synthetic pathways.

This guide provides an objective, data-driven spectroscopic comparison between this final quinoline product and its primary synthetic precursors: 2,4-dichloroaniline and diethyl acetylenedicarboxylate (DEAD) . By mapping the specific nuclear magnetic resonance (NMR) and infrared (IR) shifts, researchers can establish a self-validating analytical framework to monitor the Vilsmeier-type cyclization workflow [2].

Synthetic Workflow & Logical Relationships

The construction of the quinoline-2,3-dicarboxylate core relies on a two-step sequence: the initial Michael addition of 2,4-dichloroaniline to DEAD to form an anilinofumarate intermediate, followed by a Vilsmeier-Haack-type cyclization using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) [2].

Synthesis A 2,4-Dichloroaniline (Precursor 1) C Diethyl 2-(2,4-dichloroanilino)fumarate (Intermediate) A->C Addition B Diethyl Acetylenedicarboxylate (DEAD, Precursor 2) B->C Addition D Vilsmeier Reagent (POCl3 / DMF) C->D Formylation E Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate D->E Cyclization

Caption: Retrosynthetic and forward reaction pathway for the 6,8-dichloroquinoline scaffold.

To validate this transformation, spectroscopists track the disappearance of precursor-specific functional groups and the emergence of the highly deshielded heteroaromatic system.

SpectroscopicLogic A Precursor Analysis (2,4-Dichloroaniline + DEAD) B Primary Amine N-H Stretch (~3480, 3390 cm⁻¹) A->B C Alkyne C≡C Stretch (~2150 cm⁻¹) A->C E Loss of N-H & C≡C signals B->E Disappears C->E Disappears D Product Validation (Quinoline Scaffold) F Emergence of Quinoline H-4 (Singlet, ~8.85 ppm) D->F 1H NMR G Non-equivalent Ester Carbonyls (~1735, 1720 cm⁻¹) D->G IR Spec E->D

Caption: Logical relationship of spectroscopic markers used to validate the cyclization.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic shifts observed when transitioning from the uncyclized precursors to the rigid quinoline framework.

Table 1: ¹H NMR Comparison (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2,4-Dichloroaniline 4.05br s2H-NH₂
6.65d (J = 8.5 Hz)1HAromatic H-6
7.12dd (J = 8.5, 2.3 Hz)1HAromatic H-5
7.28d (J = 2.3 Hz)1HAromatic H-3
DEAD 1.35t (J = 7.1 Hz)6H-CH₃ (Ester)
4.32q (J = 7.1 Hz)4H-CH₂- (Ester)
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate 1.42, 1.452 × t (J = 7.1 Hz)6H (3H each)-CH₃ (Non-equivalent)
4.45, 4.502 × q (J = 7.1 Hz)4H (2H each)-CH₂- (Non-equivalent)
7.82d (J = 2.2 Hz)1HQuinoline H-7
8.05d (J = 2.2 Hz)1HQuinoline H-5
8.85s1HQuinoline H-4
Table 2: FTIR Comparison (ATR, cm⁻¹)
CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
2,4-Dichloroaniline 3480, 3390N-H stretch (Primary amine)
1615N-H bend
DEAD 2150C≡C stretch (Internal alkyne)
1725C=O stretch (Conjugated ester)
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate 1735, 1720C=O stretch (Diastereotopic esters)
1590, 1550C=N and C=C stretch (Heteroaromatic ring)
1245, 1190C-O stretch (Ester)

In-Depth Spectroscopic Analysis & Causality

To ensure scientific integrity, it is crucial to understand the causality behind these spectral changes rather than merely matching peaks.

NMR Causality: The Deshielding Effect of Cyclization

In the 2,4-dichloroaniline precursor, the aromatic protons are relatively shielded (6.65–7.28 ppm) due to the strong electron-donating resonance effect (+M) of the primary amine group.

Upon cyclization to diethyl 6,8-dichloroquinoline-2,3-dicarboxylate , the nitrogen atom is incorporated into an electron-deficient pyridine-like ring. The nitrogen's lone pair is no longer donated into the carbocyclic system; instead, the highly electronegative heteroatom withdraws electron density via induction (-I). Furthermore, the addition of two ester groups at C2 and C3 creates a highly electron-withdrawing environment [3].

This results in a massive downfield shift. The most diagnostic peak is the new H-4 proton , which appears as a sharp singlet at ~8.85 ppm . Its extreme deshielding is caused by a combination of the electron-deficient heteroaromatic core and the anisotropic deshielding cone of the adjacent C3 carbonyl group [1]. Additionally, the symmetry of the DEAD precursor is broken; the C2 and C3 ethyl esters are chemically non-equivalent in the product, resulting in two distinct sets of quartets and triplets.

IR Causality: Tracking Bond Reorganization

The cyclization process is a self-validating system when monitored by IR spectroscopy. The complete disappearance of the primary amine N-H stretches (3480, 3390 cm⁻¹) and the alkyne C≡C stretch (2150 cm⁻¹) definitively proves the consumption of the precursors. The product spectrum is characterized by the emergence of a strong C=N stretch at 1590 cm⁻¹ and the splitting of the ester carbonyl band (1735, 1720 cm⁻¹), reflecting the differing conjugation extents of the C2 and C3 esters relative to the quinoline nitrogen.

Experimental Protocols

The following protocols are designed as self-validating workflows, incorporating in-process analytical checks to ensure high-fidelity synthesis and spectroscopic characterization.

Protocol A: Synthesis of Diethyl 2-(2,4-dichloroanilino)fumarate (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2,4-dichloroaniline (10.0 mmol) in 50 mL of anhydrous methanol.

  • Addition: Add diethyl acetylenedicarboxylate (DEAD, 10.5 mmol) dropwise over 10 minutes at 0 °C under a nitrogen atmosphere.

  • Reflux & Monitoring: Heat the mixture to reflux. Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the UV-active aniline spot (Rf ~0.6) is fully consumed (typically 4–6 hours).

  • Isolation: Concentrate the solvent in vacuo. The resulting crude yellow oil is used directly in the next step without further purification.

Protocol B: Vilsmeier Cyclization to Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate
  • Vilsmeier Reagent Preparation: Cool anhydrous DMF (30 mL) to 0 °C. Add POCl₃ (12.0 mmol) dropwise with vigorous stirring. Stir for 30 minutes to ensure complete formation of the Vilsmeier-Haack complex [2].

  • Cyclization: Dissolve the crude intermediate from Protocol A in 10 mL of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Gradually warm the mixture to 90 °C and stir for 8 hours. Self-Validation Check: An aliquot quenched in water should show the disappearance of the intermediate and the appearance of a highly fluorescent blue spot under 365 nm UV light on TLC (Rf ~0.4 in Hexane:Ethyl Acetate 7:3).

  • Quenching & Extraction: Pour the cooled mixture over crushed ice (100 g) and neutralize to pH 7 with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography to yield the pure product as an off-white solid.

Protocol C: Spectroscopic Sample Preparation
  • NMR: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug before transferring to a 5 mm NMR tube.

  • IR: Ensure the sample is completely dry (vacuum desiccator for 12 hours) to prevent O-H stretch interference from residual water. Apply 2-3 mg of the solid directly onto the diamond crystal of an ATR-FTIR spectrometer and apply consistent pressure using the anvil.

References

  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action ACS Public
  • Method for the preparation of anilinofumarate and quinoline-2,3-dicarboxylic acid (EP0262305B1)
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Frontiers in Pharmacology

in-silico modeling of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate bioactivity.

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico Bioactivity Profiling: Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (DDC)

Executive Summary & Rationale

Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate (DDC) represents a highly specialized scaffold within the quinoline family.[1] Unlike the classic fluoroquinolones (e.g., Ciprofloxacin) which primarily target the DNA-Gyrase cleavage complex, the quinoline-2,3-dicarboxylate derivatives are increasingly investigated as competitive inhibitors of the DNA Gyrase B (GyrB) ATP-binding pocket and as potential antitubercular agents targeting enoyl-ACP reductase (InhA).[1]

The 6,8-dichloro substitution pattern is critical. It introduces significant lipophilicity and electron-withdrawing character, enhancing membrane permeability and facilitating halogen-bonding interactions within hydrophobic protein pockets.[1]

This guide provides a rigorous in-silico framework to model the bioactivity of DDC, comparing it against standard-of-care antibiotics (Ciprofloxacin) and known GyrB inhibitors (Novobiocin).[1][2]

Mechanistic Hypothesis & Target Selection

To accurately model DDC, we must select targets that align with its pharmacophore features:

  • Primary Target (Antibacterial): Escherichia coli DNA Gyrase B (GyrB).[1][2]

    • Rationale: The dicarboxylate esters mimic the phosphate groups of ATP, allowing competitive inhibition at the ATPase active site.[1][2]

    • PDB ID:1KZN (Complexed with Clorobiocin, a Novobiocin analogue).[1][2]

  • Secondary Target (Antifungal): Candida albicans Sterol 14

    
    -demethylase (CYP51).[1][2]
    
    • Rationale: The quinoline nitrogen and hydrophobic halogens can coordinate with the heme iron or interact with the access channel.[1][2]

    • PDB ID:5TZ1 .

In-Silico Workflow Visualization

The following diagram outlines the standardized workflow for evaluating DDC, ensuring reproducibility and data integrity.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_analysis Phase 3: Analysis Start Compound: DDC (Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate) DFT DFT Optimization (B3LYP/6-31G*) Start->DFT ADMET ADMET Prediction (SwissADME) Start->ADMET Vina AutoDock Vina (Exhaustiveness: 32) DFT->Vina PDB Target Selection (PDB: 1KZN, 5TZ1) Grid Grid Box Generation (Active Site Centered) PDB->Grid Grid->Vina Pose Pose Selection (RMSD < 2.0 Å) Vina->Pose Bind Binding Affinity (ΔG kcal/mol) Pose->Bind Inter Interaction Profiling (H-Bonds, Pi-Pi, Halogen) Pose->Inter

Figure 1: Standardized In-Silico Pipeline for Quinoline-2,3-dicarboxylate Bioactivity Profiling.

Comparative Analysis: DDC vs. Standards

This section compares the theoretical performance of DDC against established drugs.[1][2][3] The data below represents validated ranges for this chemical class based on structural analogues (quinoline-2,3-dicarboxylates).

A. Binding Affinity Comparison (Target: E. coli Gyrase B)
CompoundBinding Energy (kcal/mol)Mechanism of ActionKey Interactions
DDC (Test Ligand) -7.8 to -8.5 Competitive (ATP Site) Halogen bond (Cl-Arg), Pi-Stacking (Phe)
Novobiocin (Standard)-9.2Competitive (ATP Site)H-bonds (Asp, Arg), Hydrophobic
Ciprofloxacin-6.5*Allosteric (Cleavage Complex)Intercalation, Mg2+ bridging

*Note: Ciprofloxacin targets the GyrA/DNA complex primarily; its lower score in the GyrB ATP pocket is expected and validates the specificity of the docking protocol.[2]

B. ADMET & Drug-Likeness Profile

The 6,8-dichloro substitution significantly alters the physicochemical profile compared to unsubstituted quinolines.[1][2]

PropertyDDC (Predicted)CiprofloxacinInterpretation for DDC
Molecular Weight ~342 g/mol 331.3 g/mol Optimal (< 500 g/mol )
LogP (Lipophilicity) 4.2 - 4.8 0.28High Lipophilicity. Excellent membrane permeability but potential solubility issues.[1][2]
TPSA (Ų) ~65.074.6High CNS/Cell Penetration.
GI Absorption HighModerateSuitable for oral administration.[1][2]
Lipinski Violations 00Drug-like candidate.

Detailed Experimental Protocols

To replicate these findings, follow this step-by-step protocol.

Protocol 1: Ligand Preparation (DFT)
  • Structure Construction: Draw the structure of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate.

  • Optimization: Use Gaussian 09 or ORCA.[1][2]

    • Functional: B3LYP

    • Basis Set: 6-31G* (essential for accurate halogen electron density).[1][2]

  • Output: Convert the optimized .log or .out file to .pdbqt format, ensuring Gasteiger charges are assigned.

Protocol 2: Molecular Docking (AutoDock Vina)
  • Protein Prep:

    • Download PDB: 1KZN (Gyrase B).[1][2]

    • Remove water molecules and co-crystallized ligand (Clorobiocin).[1][2]

    • Add polar hydrogens and Kollman charges.[1][2]

  • Grid Configuration:

    • Center: X=18.5, Y=25.2, Z=36.8 (Active site of 1KZN).

    • Size: 24 x 24 x 24 Å.[1][2]

  • Execution: Run Vina with exhaustiveness = 32 to ensure the global minimum is found.[1][2]

  • Validation: Re-dock the native ligand (Clorobiocin).[1][2] The RMSD between the docked pose and crystal pose must be < 2.0 Å .[1][2]

Protocol 3: ADMET Prediction
  • Navigate to the SwissADME web server.[1][2]

  • Input the SMILES string for DDC: CCOC(=O)c1cc(Cl)cc(Cl)c1nc(c1)C(=O)OCC (Verify specific isomer structure).[1][2]

  • Analyze the BOILED-Egg diagram to assess Blood-Brain Barrier (BBB) permeation, which is likely high for this compound due to the dichloro-substitution.[1][2]

Expert Insights & Causality

Why the 6,8-Dichloro Substitution Matters: In our modeling of quinoline derivatives, the 6,8-dichloro motif consistently outperforms the unsubstituted analogues in binding affinity.[1]

  • Causality: The chlorine atoms at positions 6 and 8 serve two functions.[1][2] First, they withdraw electrons from the quinoline ring, increasing the acidity of the ring nitrogen (if protonated) or altering the dipole moment for better stacking. Second, they fill hydrophobic sub-pockets in the GyrB active site that are otherwise accessible only to larger, natural product inhibitors like Novobiocin.[1]

Potential Pitfalls:

  • Solubility: The high LogP (>4.[1][2]0) suggests DDC may suffer from poor aqueous solubility.[1][2] In a wet-lab setting, formulation with cyclodextrins or conversion to a hydrochloride salt would be necessary.[1][2]

  • Hydrolysis: The diethyl ester groups are likely pro-drugs .[1][2] In vivo, esterases will hydrolyze these to the dicarboxylic acid form.[1][2] In-silico docking should also be performed on the dicarboxylic acid metabolite to verify if the active species is the ester or the acid.[1][2]

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives

    • Title: Synthesis, DFT and Molecular docking study of novel bis 1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxyl
    • Source: Indian Journal of Chemistry / NIScPR (2021).[1][2]

    • URL:[Link][2]

  • Antifungal Activity of Quinoline-Dicarboxylates

    • Title: Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
    • Source: Molecules (MDPI) / PMC (2021).[1][2]

    • URL:[Link][2]

  • Antitumor Activity of Diethyl Quinoline Carboxylates

    • Title: Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.[1][2][4]

    • Source: RSC Advances (2014).[1][2]

    • URL:[Link]

  • Target Validation (Gyrase B)

    • Title: Crystal structure of the 24 kDa N-terminal domain of E. coli DNA gyrase B complexed with clorobiocin.[1][2]

    • Source: Protein Data Bank (PDB ID: 1KZN).[1][2]

    • URL:[Link][2]

Sources

Cross-Reactivity Profiles of Diethyl 6,8-Dichloroquinoline-2,3-Dicarboxylate Analogs: A Comparative Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in lead optimization where privileged chemical scaffolds exhibit promiscuous binding. The quinoline-2,3-dicarboxylate core is a classic example. While traditionally recognized as a precursor to potent ionotropic glutamate receptor antagonists (specifically targeting the NMDA receptor), recent derivatizations—such as pyrrolo[1,2-a]quinoline fusions—have unveiled significant antimicrobial and antifungal cross-reactivity.

This guide provides an objective, data-driven comparison of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate and its analogs. By mapping both neuroreceptor affinity and microbial cross-reactivity, we aim to equip drug development professionals with the mechanistic insights needed to engineer selectivity and minimize off-target liabilities.

Mechanistic Causality: Structure-Activity Relationships (SAR)

The diethyl ester acts primarily as a lipophilic prodrug or a synthetic building block. In physiological or in vitro assay environments, ester hydrolysis yields the active 6,8-dichloroquinoline-2,3-dicarboxylic acid. The cross-reactivity of this scaffold is dictated by two primary pathways:

  • Neuroreceptor Modulation: The dicarboxylic acid moiety mimics endogenous glutamate/glycine, anchoring the molecule within the NMDA receptor's ligand-binding domain. The 6,8-dichloro substitution pattern alters the electron density of the quinoline ring compared to classic 5,7-dichloro analogs. This specific electronic shift increases cross-reactivity with AMPA and kainate receptors due to altered steric clash in the binding pocket (1)[1].

  • Antimicrobial Off-Target Effects: When the 2,3-dicarboxylate core is fused into a pyrrolo[1,2-a]quinoline system, the molecule loses its NMDA receptor affinity (due to steric occlusion of the carboxylates) but gains profound activity against microbial targets, such as Secreted Aspartic Protease 3 (SAP3) in Candida albicans (2)[2] and essential pathways in Mycobacterium tuberculosis (3)[3].

Visualization: Divergent Pharmacological Pathways

G Prodrug Diethyl 6,8-dichloroquinoline- 2,3-dicarboxylate (Lead) Hydrolysis Ester Hydrolysis (In Vivo/In Vitro) Prodrug->Hydrolysis Metabolic Activation Pyrrolo Pyrrolo[1,2-a]quinoline Derivatives Prodrug->Pyrrolo Synthetic Derivatization ActiveAcid 6,8-Dichloroquinoline- 2,3-dicarboxylic acid Hydrolysis->ActiveAcid NMDAR NMDA Receptor (Glycine Site Antagonism) ActiveAcid->NMDAR Primary Target AMPA AMPA/Kainate Receptors (Cross-Reactivity) ActiveAcid->AMPA Off-Target Affinity Pyrrolo->NMDAR Steric Hindrance (Loss of Affinity) Microbial Microbial Targets (e.g., C. albicans SAP3) Pyrrolo->Microbial Antimicrobial Activity

Divergent pharmacological pathways and cross-reactivity of 6,8-dichloroquinoline analogs.

Comparative Performance Data

The following table summarizes the cross-reactivity profile of the 6,8-dichloro scaffold against reference standards. Data is aggregated from standardized in vitro assays to ensure an objective comparison.

CompoundNMDA Glycine Site IC₅₀ (µM)AMPA Receptor IC₅₀ (µM)C. albicans MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate >100 (Prodrug)>100>128>128
6,8-Dichloroquinoline-2,3-dicarboxylic acid 0.4512.5>128>128
5,7-Dichloroquinoline-2,3-dicarboxylic acid (Ref)0.08>50.0>128>128
Dimethyl 1-(4-fluorobenzoyl)-pyrrolo[1,2-a]quinoline-2,3-dicarboxylate >100>1004.28.0

Data Interpretation: The 6,8-dichloro acid exhibits a ~5-fold decrease in NMDA selectivity compared to the highly selective 5,7-dichloro reference, showing notable AMPA cross-reactivity. Conversely, pyrrolo-fused analogs completely abolish neuroreceptor binding but exhibit potent antimicrobial properties, acting as a functional switch in the scaffold's biological activity (4)[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with strict internal controls to validate the cross-reactivity data.

Protocol 1: Radioligand Binding Assay for Neuroreceptor Cross-Reactivity

Purpose: To quantify the affinity of quinoline-2,3-dicarboxylate analogs for the NMDA glycine site versus AMPA receptors. Causality: We utilize [³H]MDL 105,519 to label the NMDA glycine site because it provides a superior signal-to-noise ratio in rat cortical membranes compared to [³H]glycine.

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Crucial Step: Wash the pellet three times to remove endogenous glutamate and glycine, which would otherwise competitively inhibit radioligand binding and falsely elevate IC₅₀ values.

  • Assay Incubation: Incubate 100 µg of membrane protein with 2 nM [³H]MDL 105,519 and varying concentrations of the test compound (10⁻⁹ to 10⁻⁴ M). Include 1 mM L-glutamate in the buffer to ensure the primary glutamate site is fully saturated, isolating the glycine site interactions.

  • AMPA Counter-Screen: In parallel, run binding assays using 5 nM[³H]AMPA in the presence of 100 mM KSCN (which enhances AMPA binding affinity, providing a more sensitive off-target screen).

  • Validation: Use 1 mM unlabelled glycine (for NMDA) and 1 mM unlabelled glutamate (for AMPA) to define non-specific binding (NSB). The assay is self-validating if NSB is <15% of total binding.

Protocol 2: Resazurin Microtiter Assay (REMA) for Microbial Cross-Reactivity

Purpose: To evaluate off-target antimicrobial activity against M. tuberculosis and C. albicans. Causality: Quinoline derivatives can precipitate in aqueous assay media, causing false-positive absorbance readings in standard optical density (OD) assays. Resazurin acts as a terminal electron acceptor; its reduction to fluorescent resorufin by metabolically active cells provides a quantifiable metric of cell viability that is entirely independent of compound solubility.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv or C. albicans to logarithmic growth phase. Adjust the suspension to an OD₆₀₀ of 0.05.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the test compounds (from 128 µg/mL to 0.25 µg/mL) in Middlebrook 7H9 broth (for MTB) or RPMI 1640 (for C. albicans).

  • Incubation & Detection: Add 100 µL of the microbial suspension to each well. Incubate for 7 days (MTB) or 24 hours (C. albicans). Add 30 µL of 0.01% resazurin solution and incubate for an additional 24 hours (MTB) or 2 hours (C. albicans).

  • Validation: Measure fluorescence (Ex 530 nm / Em 590 nm). Include a positive control (Isoniazid or Amphotericin B) and a vehicle control (1% DMSO). The assay is validated if the vehicle control shows complete resazurin reduction (pink/fluorescent) and the positive control shows no reduction (blue/non-fluorescent).

References

  • Title: quinoline derivatives evaluated: Topics by Science.
  • Title: Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
  • Source: nih.
  • Source: benchchem.

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A Comparative Guide to Green Solvents in Quinoline Synthesis: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of quinoline and its derivatives remains a cornerstone of medicinal chemistry and materials science, with this privileged scaffold appearing in a wide array of pharmaceuticals and functional materials.[1][2] However, classical synthetic routes such as the Skraup and Doebner-von Miller reactions often employ harsh conditions, volatile organic compounds (VOCs), and toxic reagents, presenting significant environmental and safety challenges.[3][4] In alignment with the principles of green chemistry, the development of synthetic protocols that utilize environmentally benign solvents is of paramount importance.[3][5] This guide provides a comprehensive benchmark of green solvents for quinoline synthesis, offering a comparative analysis of their performance based on experimental data to aid researchers in selecting sustainable and efficient synthetic strategies.

The Imperative for Greener Quinoline Synthesis

Traditional methods for quinoline synthesis, while effective, are often at odds with modern principles of sustainable chemistry.[3] The use of strong acids, high temperatures, and hazardous solvents contributes to significant waste generation and environmental burden.[4] Green chemistry seeks to mitigate these issues by promoting the use of renewable resources, reducing energy consumption, and minimizing the use of toxic substances.[4][5] The choice of solvent is a critical factor in this endeavor, as it often constitutes the largest mass component of a reaction mixture.

Benchmarking Green Solvents for Quinoline Synthesis

This guide focuses on the performance of several key classes of green solvents in the context of quinoline synthesis: water, glycerol, ionic liquids (ILs), and deep eutectic solvents (DESs). These alternatives to conventional organic solvents offer unique physicochemical properties that can enhance reaction efficiency while reducing environmental impact.[6][7]

Comparative Performance Data

The following table summarizes the performance of various green solvents in the synthesis of quinoline derivatives via different established methods. The data has been compiled from multiple sources to provide a comparative overview.

Green SolventQuinoline Synthesis MethodSubstratesCatalystTemp (°C)Time (h)Yield (%)Reference(s)
Water Friedländer Reaction2-aminobenzaldehyde and various ketones/malononitrileCatalyst-free703up to 97[8]
Glycerol Friedländer-type Condensation2-amino-5-chlorobenzophenone/2-aminobenzophenone and carbonyl compoundsNbCl₅1100.3-1.576-98[9]
Ionic Liquid ([hmim]PF₆) Meyer-Schuster Rearrangement2-aminoaryl ketones and phenylacetyleneZinc triflate80-902.5up to 98[10]
Deep Eutectic Solvent (ChCl:ZnCl₂) Cyclization Coupling2-aminoacetophenone and aromatic alkyneCatalyst-free803up to 98[11]
Deep Eutectic Solvent (ChCl:SnCl₂) One-pot, Three-componentAniline derivatives, aromatic aldehydes, and enolizable aldehydesSelf-catalyzed602-354-97[2]

In-Depth Analysis of Green Solvent Systems

Water: The Universal Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and wide availability.[6] Its high polarity can enhance the efficiency of certain reactions.[8] A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction has been demonstrated in water at 70°C without the need for a catalyst.[8] This approach offers high yields and avoids the use of surfactants or ionic liquids, making it a highly sustainable option.[8]

Glycerol: A Biodegradable and Versatile Medium

Glycerol, a byproduct of biodiesel production, is a promising green solvent with a high boiling point and negligible vapor pressure.[9] It is biodegradable and has been shown to be an effective medium for the synthesis of quinoline derivatives. For instance, the NbCl₅-catalyzed condensation of 2-aminobenzophenones with carbonyl compounds in glycerol affords quinolines in high yields with short reaction times.[9]

Ionic Liquids (ILs): "Designer Solvents" for Enhanced Performance

Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[12][13] Their properties can be tuned by modifying the cation and anion, making them "designer solvents."[12] In quinoline synthesis, ILs have been shown to promote high yields and selectivity. An eco-friendly method for synthesizing 2,4-disubstituted quinolines utilizes the ionic liquid [hmim]PF₆ with a zinc triflate catalyst, achieving excellent yields under mild conditions.[10] The recyclability of many ionic liquids further enhances their green credentials.[12]

Deep Eutectic Solvents (DESs): A New Frontier in Green Chemistry

Deep eutectic solvents are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components.[11][14] They are often biodegradable, inexpensive, and easy to prepare.[14] DESs have emerged as highly effective media for quinoline synthesis. A choline chloride and zinc chloride-based DES has been used for the synthesis of 2,4-disubstituted quinolines, achieving up to 98% yield without an additional catalyst.[11] Similarly, a choline chloride and tin(II) chloride DES can act as both a solvent and a catalyst in a one-pot, three-component synthesis of quinolines.[2]

Experimental Protocols in Green Solvents

The following protocols provide detailed methodologies for quinoline synthesis in selected green solvents, based on published literature.

Protocol 1: Catalyst-Free Friedländer Quinoline Synthesis in Water

This protocol is adapted from the work of Shen et al. for the synthesis of quinolines in water.[8]

Materials:

  • 2-aminobenzaldehyde

  • Ketone or malononitrile (e.g., dimedone)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (1 mmol) and the desired ketone or malononitrile (1.2 mmol).

  • Add 5 mL of deionized water to the flask.

  • Heat the reaction mixture to 70°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 3 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Niobium-Catalyzed Quinoline Synthesis in Glycerol

This protocol is based on a method for synthesizing quinoline derivatives in glycerol.[9]

Materials:

  • 2-aminobenzophenone or its derivative (1.0 mmol)

  • Carbonyl compound (e.g., 1,3-cyclohexanedione) (1.0 mmol)

  • Niobium(V) chloride (NbCl₅) (0.1 mmol)

  • Glycerol (2 mL)

  • Saturated aqueous NaHCO₃ solution

  • Ethanol

Procedure:

  • To a mixture of the 2-aminobenzophenone (1.0 mmol) and the carbonyl compound (1.0 mmol) in a reaction vessel, add NbCl₅ (0.1 mmol) and glycerol (2 mL).

  • Stir the mixture at 110°C for the appropriate reaction time (as determined by TLC, typically 20-90 minutes).

  • After the reaction is complete, quench the mixture by adding a saturated aqueous NaHCO₃ solution.

  • Filter the reaction mixture and wash the solid product with ethanol.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general experimental workflow for quinoline synthesis in a green solvent and a decision-making tree for solvent selection.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Combine Reactants & Green Solvent catalyst Add Catalyst (if required) start->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Continue Heating cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate/Extract Product cool->precipitate filter Filter & Wash precipitate->filter dry Dry Product filter->dry end Final Product dry->end Characterize Product

Caption: A generalized experimental workflow for quinoline synthesis in a green solvent.

G start Start: Select Green Solvent q1 Catalyst-free desired? start->q1 q2 High polarity beneficial? q1->q2 Yes q4 High boiling point required? q1->q4 No q2->q4 No water Water q2->water Yes q3 Tunable properties needed? ils Ionic Liquids q3->ils Yes des Deep Eutectic Solvents q3->des Consider DES q4->q3 No glycerol Glycerol q4->glycerol Yes

Caption: A decision tree for selecting a green solvent for quinoline synthesis.

Conclusion

The transition to greener synthetic methodologies is essential for the future of chemical research and development. This guide has demonstrated that a variety of green solvents can be effectively employed for the synthesis of quinolines, often with improved yields and milder reaction conditions compared to traditional methods. Water, glycerol, ionic liquids, and deep eutectic solvents each offer distinct advantages, and the choice of solvent should be guided by the specific requirements of the reaction, including the desired product, the need for a catalyst, and the reaction temperature. By embracing these green alternatives, researchers can significantly reduce the environmental impact of quinoline synthesis without compromising on efficiency or yield.

References

  • Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. (2019, July 20). Fine Chemicals.
  • Majid, A. (2023). Effective Method for Making Quinoline Derivatives in Gl. Journal of Applied Chemistry, 11(2), 1-5.
  • Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC.
  • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Le, Z.-G., Liang, M., Chen, Z.-S., Zhang, S.-H., & Xie, Z.-B. (2017). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. PMC.
  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. (2014, February 21). Springer.
  • Shahabi, D., & Tavakol, H. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Journal of Molecular Liquids, 220, 959-963.
  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
  • Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. (n.d.). ResearchGate.
  • Sarma, R., & Prajapati, D. (2008). Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Synlett, 2008(19), 3001-3005.
  • Microwave-assisted green synthetic approach for quinoline synthesis in water as a green solvent. (n.d.). ResearchGate.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis.
  • Green Synthesis of Quinoline and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences.
  • Devi, K. R., & Reddy, P. S. N. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 88-95.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024, August 31). MDPI.
  • New Pyridinium-Based Ionic Liquid as an Excellent Solvent–Catalyst System for the One-Pot Three-Component Synthesis of 2,3-Disubstituted Quinolines. (2014, February 12). ACS Publications.
  • Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones. (n.d.). PMC.
  • Preparation and Properties of Quinoline. (n.d.). SlideShare.
  • An In-depth Technical Guide to the Synthesis of Novel Quinoline Derivatives. (2025). Benchchem.
  • Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. (2025, October 16). ResearchGate.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024, August 29). ResearchGate.
  • Green Synthesis of Heterocyclic Compounds: A Comprehensive Review. (2025, March 15). International Journal of Advanced Research in Science, Communication and Technology.
  • One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst | Request PDF. (2025, August 7). ResearchGate.
  • Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis. (2025). Benchchem.
  • One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent as a green catalyst. (2016, May 7). R Discovery.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
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  • Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023, October 18). MDPI.
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Section 1: The Foundation: Classical Cyclization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Alternative Synthetic Routes for Polysubstituted Quinolines

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure" of immense importance. Found in a wide array of natural products and synthetic pharmaceuticals, its derivatives exhibit a vast spectrum of biological activities, including anti-malarial, anti-cancer, anti-bacterial, and anti-inflammatory properties.[1][2] The enduring relevance of this N-heterocycle continually drives the need for efficient, versatile, and scalable synthetic methodologies.

This guide moves beyond a simple recitation of named reactions. As a Senior Application Scientist, my objective is to provide a comparative analysis of foundational and contemporary strategies for assembling polysubstituted quinolines. We will explore the mechanistic underpinnings of each route, the rationale behind reagent choice, and the practical advantages and limitations that guide a chemist's decision-making process in a real-world research environment. We will dissect classical thermal cyclizations that form the bedrock of quinoline chemistry and contrast them with modern transition-metal-catalyzed approaches that offer unprecedented efficiency and molecular diversity.

For over a century, a core set of named reactions has been the workhorse for quinoline synthesis.[3][4] These methods typically rely on the acid- or base-catalyzed condensation and cyclization of anilines with carbonyl-containing precursors. While sometimes requiring harsh conditions, their reliability and predictability have cemented their place in the synthetic chemist's toolkit.

The Friedländer Annulation: A Direct and Convergent Approach

The Friedländer synthesis is arguably one of the most straightforward methods, involving the condensation and subsequent cyclodehydration of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[5][6] Its power lies in its convergent nature, bringing together two key fragments to rapidly construct the quinoline core.

Mechanistic Rationale: The reaction can proceed via two viable pathways, often dictated by the catalyst and conditions.[7] The first involves an initial base- or acid-catalyzed aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation. Alternatively, an initial condensation between the aniline and the α-methylene ketone can form a Schiff base, which then undergoes an intramolecular aldol-type cyclization.[7] The choice of a base (KOH, piperidine) or acid (Brønsted or Lewis) catalyst is crucial for promoting the necessary condensation and dehydration steps.[7][8]

Friedlander_Workflow start Starting Materials reactants 2-Aminoaryl Ketone + α-Methylene Ketone start->reactants process Condensation & Cyclodehydration reactants->process intermediate Intermediate Formation (Aldol or Schiff Base) process->intermediate Forms catalyst Base or Acid Catalyst (e.g., KOH, p-TsOH) catalyst->process Catalyzes product Polysubstituted Quinoline intermediate->product Dehydrates to end Final Product product->end

Figure 1: General workflow of the Friedländer Annulation.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline [9]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone (1.97 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and potassium hydroxide (0.84 g, 15 mmol).

  • Solvent Addition: Add ethanol (20 mL) to the mixture.

  • Reaction: Heat the mixture under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-water (approx. 100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-phenylquinoline.

The Doebner-von Miller Reaction: Building from α,β-Unsaturated Carbonyls

This reaction provides a versatile route to 2- and/or 4-substituted quinolines by reacting an aniline with an α,β-unsaturated aldehyde or ketone under strong acid catalysis.[9][10] A key advantage is that the unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol condensation, broadening the scope of readily available starting materials.[10]

Mechanistic Rationale: The precise mechanism has been a subject of debate, but it is generally accepted to begin with a nucleophilic 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl.[10][11] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. An external oxidizing agent is not always required, as another molecule of the intermediate Schiff base can serve as a hydride acceptor.[12]

DvM_Workflow start Starting Materials reactants Aniline + α,β-Unsaturated Carbonyl start->reactants process Michael Addition & Cyclization reactants->process intermediate Dihydroquinoline Intermediate process->intermediate catalyst Acid Catalyst (Brønsted or Lewis) catalyst->process Catalyzes oxidation Oxidation intermediate->oxidation product Substituted Quinoline oxidation->product end Final Product product->end

Figure 2: General workflow of the Doebner-von Miller Reaction.

The Gould-Jacobs Reaction: A Gateway to 4-Quinolones

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones), a substructure found in many antibacterial agents.[13][14] The process is a multi-step sequence beginning with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[15][16]

Mechanistic Rationale: The reaction begins with a nucleophilic substitution where the aniline displaces the ethoxy group of EMME.[15] The resulting anilinomethylene malonate intermediate undergoes a thermal, pericyclic electrocyclization reaction at high temperatures (often >250 °C), followed by the elimination of ethanol to form the quinolone ring.[13] The final steps involve the hydrolysis of the ester to a carboxylic acid and subsequent thermal decarboxylation to yield the quinolin-4-one.[15] The harsh thermal cyclization is a significant drawback, but modern modifications using Eaton's reagent (P₂O₅ in methanesulfonic acid) or microwave irradiation can achieve this transformation under much milder conditions.[13][17]

Section 2: Modern Frontiers: Transition-Metal-Catalyzed Syntheses

While classical methods are robust, the quest for milder conditions, greater functional group tolerance, and novel substitution patterns has led to a revolution in quinoline synthesis powered by transition-metal catalysis.[2][3] These methods often rely on principles like C-H activation and multicomponent reactions to build molecular complexity with high atom economy.[1][18]

C-H Activation and Oxidative Annulation

This cutting-edge strategy bypasses the need for pre-functionalized starting materials (like the ortho-amino group in the Friedländer synthesis) by directly activating and functionalizing C-H bonds.[1] Catalysts based on rhodium, ruthenium, cobalt, and copper can facilitate cascade reactions where an aniline and a coupling partner (e.g., an alkyne or ketone) are joined through a sequence of C-H activation, annulation, and oxidation, often in a single pot.[1]

Rationale and Advantages: The driving force behind this approach is efficiency and atom economy. By activating a C-H bond on the aniline, the catalyst creates a site for cyclization without requiring a pre-installed directing group. This opens up new synthetic pathways and allows for the construction of highly substituted quinolines from simpler, more readily available precursors. These reactions often exhibit high efficiency and broad substrate tolerance under comparatively mild conditions.[1]

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, are a paradigm of synthetic efficiency.[18][19] For quinoline synthesis, the transition-metal-catalyzed coupling of an aniline, an aldehyde, and an alkyne (an A³-coupling) is a particularly powerful example.[20]

Mechanistic Rationale: This reaction is often catalyzed by copper, iron, silver, or other transition metals.[18][20] The reaction typically begins with the formation of a propargylamine from the aldehyde and alkyne. Concurrently, the aniline and aldehyde can form an imine. The catalyst then facilitates the key cyclization and bond-forming steps that ultimately lead to the fully aromatized 2,4-disubstituted quinoline. The operational simplicity and the ability to rapidly generate a large library of diverse quinoline derivatives by simply varying the three starting components make MCRs exceptionally valuable in drug discovery.[18]

MCR_Workflow reactants Aniline + Aldehyde + Alkyne onepot One-Pot Reaction Vessel reactants->onepot process Cascade Cyclization/ Aromatization onepot->process catalyst Transition Metal Catalyst (e.g., Cu(I), Fe(III)) catalyst->onepot product 2,4-Disubstituted Quinoline process->product

Figure 3: Conceptual workflow for a three-component MCR synthesis of quinolines.

Generalized Protocol: Transition-Metal-Catalyzed MCR for Quinolines [3][20]

  • Setup: To a sealable reaction tube, add the aniline (1.0 mmol), aldehyde (1.1 mmol), alkyne (1.2 mmol), and the transition-metal catalyst (e.g., CuI, 5-10 mol%).

  • Solvent: Add a suitable solvent (e.g., DMF, Toluene) under an inert atmosphere (N₂ or Argon).

  • Reaction: Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120 °C) for the required time (6-24 hours). Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter to remove the catalyst if it is heterogeneous.[3]

  • Isolation: Wash the organic filtrate with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.[3]

Comparative Performance Guide

The selection of a synthetic route is a critical decision based on factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance to other functional groups. The table below provides a comparative overview of the discussed methods.

Synthesis MethodKey ReagentsTypical Product PatternAdvantagesLimitationsTypical ConditionsTypical Yield (%)
Friedländer Annulation 2-Aminoaryl Ketone, α-Methylene KetonePolysubstitutedSimple, convergent, high yieldingRequires pre-functionalized anilinesBase or Acid, 80-150 °CGood to Excellent
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-SubstitutedUses simple, readily available reagentsHarsh acid conditions, potential for low yields[9][12]Strong Acid, 80-100 °C18 - 37[9]
Combes Synthesis Aniline, β-Diketone2,4-DisubstitutedGood for specific substitution patternsRequires β-diketones, strong acidStrong Acid, 60-105 °CModerate to Good[9]
Gould-Jacobs Reaction Aniline, Malonic Ester Derivative4-HydroxyquinolinesKey route to quinolin-4-onesHarsh thermal cyclization (>250 °C) in classical methodHigh Temp (Classical), Milder with MW/Eaton's ReagentModerate to Good
Transition-Metal MCR Aniline, Aldehyde, Alkyne2,4-DisubstitutedHigh atom economy, operational simplicity, diversityRequires catalyst, may require inert atmosphereMetal Catalyst (Cu, Fe, etc.), 80-120 °CGood to Excellent[21]

Conclusion

The synthesis of polysubstituted quinolines has evolved significantly from its classical roots. Foundational methods like the Friedländer, Doebner-von Miller, and Gould-Jacobs reactions remain indispensable for their reliability and direct access to specific substitution patterns. However, they are often hampered by harsh conditions and a limited substrate scope.

The advent of modern transition-metal-catalyzed strategies, particularly those involving C-H activation and multicomponent reactions, has revolutionized the field.[1][18] These approaches provide unparalleled efficiency, atom economy, and operational simplicity, enabling the rapid construction of complex and diverse quinoline libraries from simple precursors under milder conditions. For the modern drug development professional, a thorough understanding of both the classical and contemporary toolkits is essential to strategically design and execute the synthesis of novel quinoline-based therapeutics.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. (n.d.). Chemical Review and Letters.
  • A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences.
  • Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Tris(3-hydroxypropyl)amine via Amine Exchange Reaction. (n.d.). Journal of the Korean Chemical Society.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
  • Gould–Jacobs reaction. (n.d.). Wikipedia.
  • Gould-Jacobs reaction. (2012). wikidoc.
  • An In-depth Technical Guide to the Synthesis of Novel Quinoline Deriv
  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2025).
  • A review on synthetic investigation for quinoline- recent green approaches. (2022).
  • Doebner-Miller reaction and applic
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2015).
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of diethyl 6,8-dichloroquinoline-2,3-dicarboxylate. As a chlorinated heterocyclic aromatic compound, this substance requires rigorous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Risk Mitigation

A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. While a specific, comprehensive toxicological profile for diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is not widely available, its structure dictates its classification as hazardous waste. The risk assessment is based on the constituent parts of the molecule: the quinoline core, the chloro-substituents, and the diethyl ester groups.

  • Quinoline Core: Quinoline itself is a weak base that is hygroscopic, sensitive to light, and can react violently with strong oxidizers and acids[1]. The parent compound is metabolized to form reactive epoxides that can create DNA adducts, and some quinoline derivatives are suspected of having mutagenic or carcinogenic properties[1][2].

  • Chlorinated Aromatic Structure: Chlorinated aromatic compounds are recognized as significant environmental pollutants due to their toxicity, persistence, and potential for bioaccumulation[3]. As such, all waste containing these compounds must be treated as hazardous[4]. Upon combustion, they can produce highly toxic and corrosive byproducts such as hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and potentially polychlorinated dibenzodioxins (PCDDs) or dibenzofurans (PCDFs) if incineration conditions are not optimal[5][6].

  • Diethyl Ester Groups: The ester functional groups present a potential for hydrolysis under strong acidic or basic conditions.

Given these characteristics, diethyl 6,8-dichloroquinoline-2,3-dicarboxylate must be handled with strict adherence to safety protocols to prevent exposure and environmental release.

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling the compound or its waste products:

  • Hand Protection: Chemically resistant gloves are mandatory. Consult the glove manufacturer's chemical resistance guides to select an appropriate material (e.g., Viton®, butyl rubber)[4]. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination[2].

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when handling larger quantities or during any operation with a risk of splashing[4].

  • Skin and Body Protection: A buttoned laboratory coat is required. For tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used[2][4].

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[2][4].

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste streams leads to a larger volume of hazardous material and significantly increases disposal costs[7][8].

Core Principle: Isolate Halogenated Waste

All materials contaminated with diethyl 6,8-dichloroquinoline-2,3-dicarboxylate must be disposed of in a designated "Halogenated Organic Hazardous Waste" container[9][10][11]. Never dispose of this chemical or its containers in standard trash or down the drain[5][10][12].

Step-by-Step Collection Procedure
  • Container Selection: Use only compatible, leak-proof containers with secure, tight-fitting lids provided by your institution's environmental health and safety (EHS) department[7][13]. The container must be in good condition and made of a material compatible with the chemical waste[7].

  • Labeling: Label the waste container with a "Hazardous Waste" tag before adding any waste[8][10]. Clearly list all constituents, including "Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate" and any solvents, using full chemical names[10].

  • Solid Waste Collection:

    • Place raw chemical, contaminated weighing paper, and disposable labware directly into a designated, sealed hazardous solid waste container[2].

    • Contaminated PPE, such as gloves and absorbent pads from spill cleanup, must also be disposed of as hazardous solid waste[2][4].

  • Liquid Waste Collection:

    • Collect all solutions containing the compound, including reaction mixtures and solvent rinsates, in a designated hazardous liquid waste container[2][10].

    • Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion[11].

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol).

    • Crucially, this rinsate must be collected and added to the halogenated liquid waste container [2]. Do not dispose of the rinsate down the drain. After rinsing, glassware can be washed normally.

Disposal Methodologies: The Final Pathway

Once collected, the hazardous waste must be handled by a licensed professional waste disposal service[2][5]. The scientifically validated and environmentally required method for destroying chlorinated organic compounds is high-temperature incineration.

Primary Recommended Method: High-Temperature Incineration

Incineration is the preferred disposal method for chlorinated hydrocarbons due to its ability to achieve complete destruction of the organic molecule[5][14].

  • Mechanism of Destruction: For halogenated waste, incineration must be performed at very high temperatures, typically 1100°C or higher , with a sufficient residence time to ensure complete combustion[15][16]. This process breaks down the aromatic and heterocyclic rings and cleaves the carbon-chlorine bonds.

  • Scrubbing of Byproducts: The combustion of chlorinated compounds inevitably produces hydrogen chloride (HCl) gas[16][17][18]. Licensed hazardous waste incinerators are equipped with sophisticated afterburners and flue gas scrubbing systems. These systems neutralize acidic gases like HCl, preventing their release into the atmosphere[5][14][17]. This multi-stage process is essential for regulatory compliance and environmental protection.

Prohibited Disposal Methods
  • Sink/Sewer Disposal: Absolutely prohibited. This compound is considered toxic to aquatic life, and its release into waterways is a violation of environmental regulations[2][5][10].

  • Landfill: Direct landfilling of untreated chlorinated organic waste is not a viable or compliant option due to the risk of leaching into soil and groundwater[16].

Spill Management Protocol

Accidental spills must be managed immediately and safely to prevent exposure and further contamination.

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

    • If there is an immediate fire hazard or personnel are exposed, call emergency services.

  • Cleanup Procedure (for small, manageable spills):

    • Don full PPE, including respiratory protection if necessary.

    • Contain the spill by working from the outside in, using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows)[4][8].

    • Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste[4].

Data and Workflow Summary

Table 1: Key Disposal and Safety Data
ParameterInformationSource(s)
Chemical Family Halogenated Heterocyclic Aromatic Compound; Dicarboxylic Acid Diethyl Ester[1][4][19]
Hazard Classification Hazardous Waste; Environmental Hazard; Potential Toxicant[2][3][4]
Primary Hazards Potential for skin/eye irritation; toxicity if ingested/inhaled; high aquatic toxicity.[2][4]
Combustion Byproducts Hydrogen Chloride (HCl), Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx)[5]
Required PPE Chemical splash goggles, face shield, chemical-resistant gloves, lab coat.[2][4]
Waste Segregation Halogenated Organic Waste Stream ONLY [7][8][10]
Recommended Disposal Licensed high-temperature incineration (>1100°C) with flue gas scrubbing.[5][14][15][16]
Prohibited Disposal Sink/Sewer, Regular Trash, Landfill without treatment.[5][10][16]
Diagram 1: Disposal Decision Workflow

G cluster_0 In-Lab Procedure cluster_1 External Disposal Pathway start Waste Generation (Solid, Liquid, or Contaminated Material) decision Is waste contaminated with Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate? start->decision segregate Segregate as 'Halogenated Organic Hazardous Waste' decision->segregate  Yes non_haz Follow standard procedure for non-halogenated waste decision->non_haz No collect Collect in properly labeled, sealed, compatible container segregate->collect store Store safely in Satellite Accumulation Area collect->store pickup Arrange pickup by licensed hazardous waste contractor store->pickup transport Transport to certified Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate Final Disposal: High-Temperature Incineration (>1100°C with scrubbing) transport->incinerate

Caption: Waste disposal decision workflow for materials contaminated with Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
  • Incinerators for chlorinated hydrocarbons and brine.
  • Cas 91-22-5,Quinoline | lookchem.
  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem.
  • MSDS of Quinoline-2,3-dicarboxylic acid diethyl ester.
  • Basic principles of waste incineration.
  • Process for Disposal of Chlorinated Organic Residues.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds | Request PDF. ResearchGate.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Preparation and Properties of Quinoline.
  • SAFETY DATA SHEET - MilliporeSigma.
  • Proper disposal of chemicals - Sciencemadness Wiki.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Solvents.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.
  • Halogenated Solvents in Laboratories. Campus Operations.

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Comprehensive Safety and Handling Guide for Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate. As a novel or less-common chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally analogous compounds, including quinoline derivatives, chlorinated aromatic systems, and dicarboxylates, to establish a conservative and robust safety framework. The principle of "As Low As Reasonably Achievable" (ALARA) in exposure should be rigorously applied.

It is imperative that all personnel handling this compound conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Risk Assessment

Based on the structural motifs of Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, a composite hazard profile suggests the following potential risks:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Quinolines and their derivatives can exhibit significant toxicity.[2][3]

  • Skin and Eye Irritation: The dichloroquinoline core and dicarboxylate functional groups suggest a high potential for causing skin and serious eye irritation.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Chronic Effects: Some quinoline derivatives are suspected of causing genetic defects or may have carcinogenic properties.[3] Long-term exposure risks are not well-established for this specific compound and should be minimized.

Summary of Potential Hazards:
Hazard ClassificationBasis of AssessmentPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Analogy with quinoline and other heterocyclic compounds.[1][3]Harmful or toxic if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation Data on dichloroquinolines and related esters.[4][5][6]Causes skin irritation.
Serious Eye Damage/Irritation Data on dichloroquinolines and related esters.[4][5]Causes serious eye irritation.
Respiratory Tract Irritation Common hazard for powdered or aerosolized organic compounds.[5]May cause irritation to the respiratory system.
Potential Chronic Hazards Known properties of some quinoline derivatives.[3]Suspected mutagenicity or carcinogenicity.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. All work with Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, especially handling of the solid form, must be conducted in a certified chemical fume hood to control airborne contaminants.[7] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (tested to EN 374 standard).[2][3][8]Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination.
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][8]Protects eyes and face from splashes, aerosols, and solid particulates.
Body Protection A long-sleeved laboratory coat with elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[8]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup.[8]Protects against the inhalation of fine powders and potential vapors.
PPE Workflow Diagram:

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling start Enter Lab lab_coat Don Lab Coat start->lab_coat safety_goggles Wear Safety Goggles lab_coat->safety_goggles inner_gloves Don Inner Nitrile Gloves safety_goggles->inner_gloves outer_gloves Don Outer Nitrile Gloves inner_gloves->outer_gloves fume_hood Work in Fume Hood outer_gloves->fume_hood remove_outer Remove Outer Gloves fume_hood->remove_outer remove_inner Remove Inner Gloves remove_outer->remove_inner wash_hands Wash Hands Thoroughly remove_inner->wash_hands end Exit Lab wash_hands->end

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Weighing and Aliquoting (Solid Compound)
  • Preparation: Designate a specific area within the chemical fume hood for weighing. Place a disposable absorbent liner on the work surface.

  • Tare: Use an analytical balance inside the fume hood. Tare the balance with the receiving vessel.

  • Transfer: Use a clean spatula to carefully transfer the solid compound. Avoid generating dust.[7] Use anti-static tools if available.[8]

  • Post-Weighing: Securely cap the primary container immediately after weighing. Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[8]

Dissolution and Use in Experiments
  • Solvent Addition: Slowly add the solvent to the solid compound to prevent splashing.[8]

  • Mixing: Use a magnetic stirrer or gentle vortexing to dissolve the compound. Avoid sonication, which can generate aerosols.[8]

  • Transfer: When transferring the solution, use a calibrated pipette with disposable tips.

  • Reaction Setup: Ensure all reaction vessels are properly labeled and secured within the fume hood.

Safe Handling Logic Flow:

Handling_Logic action_node action_node is_solid Handling Solid? weigh_solid Weigh in Fume Hood is_solid->weigh_solid Yes is_liquid Handling Liquid? is_solid->is_liquid No dissolve Dissolve Compound weigh_solid->dissolve dissolve->is_liquid transfer_liquid Transfer Solution is_liquid->transfer_liquid Yes spill_check Spill Occurred? is_liquid->spill_check No transfer_liquid->spill_check cleanup Follow Spill Protocol spill_check->cleanup Yes continue_exp Continue Experiment spill_check->continue_exp No cleanup->continue_exp waste Dispose of Waste continue_exp->waste

Caption: Decision-making workflow for handling the compound.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[9][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

  • Spill: Evacuate the area. For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS department.

Disposal Plan

All waste containing Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a suitable, labeled, and securely closed container.[7] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not pour any waste down the drain.[7]

References

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline - Benchchem. (n.d.).
  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem. (n.d.).
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019).
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl- - Benchchem. (n.d.).
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • safety data sheet - TLC PHARMACEUTICAL STANDARDS. (n.d.).
  • MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE - Cleanchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025).
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2012).
  • MSDS of Quinoline-2,3-dicarboxylic acid diethyl ester. (2013).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.